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  • Product: Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate
  • CAS: 603965-77-1

Core Science & Biosynthesis

Foundational

synthesis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Executive Summary Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a pivotal heterocyclic building block in contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Executive Summary

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its structure, featuring a pyrimidine core linked to a piperazine moiety, serves as a versatile scaffold for synthesizing a wide range of biologically active molecules, most notably as a key intermediate for kinase inhibitors like Avapritinib.[1] This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles and validated experimental protocols. We will delve into the mechanistic underpinnings of the core reaction, detail the preparation of essential starting materials, present step-by-step synthetic procedures, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and scientifically rigorous resource for the preparation of this important compound.

Introduction: Significance and Synthetic Strategy

The title compound, Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (CAS No. 2135332-19-1), is of significant interest due to the prevalence of the 2-(piperazin-1-yl)pyrimidine scaffold in pharmacologically active agents.[2][3] The piperazine group often enhances aqueous solubility and provides a convenient point for further molecular elaboration, while the pyrimidine ring is a well-known pharmacophore present in numerous approved drugs.[2] The primary application of this specific carboxylate is as a precursor in the synthesis of Retinoid X receptor (RXR) agonists for cancer treatment and other advanced therapeutic agents.[4][5]

The most logical and widely employed synthetic route is a direct Nucleophilic Aromatic Substitution (SNA_r_) reaction. This strategy involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the pyrimidine ring by the secondary amine of a piperazine nucleophile.

The overall transformation is conceptually straightforward:

  • Step 1: Synthesis of the Electrophilic Precursor. Preparation of Ethyl 2-chloropyrimidine-5-carboxylate.

  • Step 2: Nucleophilic Aromatic Substitution. Reaction of the chloro-pyrimidine with a piperazine source to form the target molecule.

This guide will elaborate on the causality behind the procedural choices for each step, ensuring a reproducible and high-yielding process.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNA_r_) Pathway

The core of this synthesis lies in the SNA_r_ mechanism. Unlike electron-rich benzene rings, which undergo electrophilic substitution, heteroaromatic rings like pyrimidine are electron-deficient and thus susceptible to attack by nucleophiles.[6]

Causality of Reactivity:

  • Ring Activation: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, polarizing the ring and making the carbon atoms, particularly C2, C4, and C6, electrophilic. This significantly lowers the activation energy for nucleophilic attack.[7]

  • Leaving Group: The chlorine atom at the C2 position is an excellent leaving group, facilitating the substitution. Its displacement is the final, irreversible step that re-establishes the aromaticity of the pyrimidine ring.

  • Nucleophile: Piperazine is a potent secondary amine nucleophile. The lone pair on one of its nitrogen atoms readily attacks the electron-deficient C2 position of the pyrimidine ring.

A potential side reaction is the disubstitution of piperazine, where a second molecule of the chloro-pyrimidine reacts with the remaining N-H group of the product. To ensure mono-substitution, two primary strategies are employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine shifts the reaction equilibrium towards the mono-substituted product.

  • Use of a Mono-Protected Piperazine: A more controlled and often preferred method in modern synthesis is the use of a mono-protected piperazine, such as N-Boc-piperazine.[1][8][9] The tert-butyloxycarbonyl (Boc) group "caps" one nitrogen, preventing it from reacting. The Boc group can then be cleanly removed under acidic conditions to yield the desired product, often as a stable salt.[1]

Synthesis of Key Starting Materials

Preparation of Ethyl 2-chloropyrimidine-5-carboxylate

This key electrophilic intermediate is not always readily available and is typically prepared by chlorinating its corresponding 2-hydroxypyrimidine (or its tautomeric 2-pyrimidinone) precursor. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.

Reaction: 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester → Ethyl 2-chloropyrimidine-5-carboxylate

Protocol Rationale:

  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the pyrimidinone to the chloropyrimidine.

  • Catalyst: A tertiary amine, such as N,N-dimethylaniline, is often added. It acts as a base and catalyst, activating the POCl₃ and facilitating the reaction, which can otherwise be sluggish.[4][10]

  • Temperature: The reaction is performed at reflux to ensure it proceeds to completion.[4][10]

  • Work-up: The reaction must be quenched carefully by adding the mixture to ice water, as excess POCl₃ reacts violently with water. A subsequent basic wash neutralizes the acidic byproducts.

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (1.0 eq), phosphorus oxychloride (POCl₃, ~7 mL per gram of starting material), and N,N-dimethylaniline (~0.7 mL per gram of starting material).[4][10]

  • Heat the mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Caution: In a well-ventilated fume hood, slowly and carefully add the residue to a beaker of ice water with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of 7-8 using a 2N NaOH solution or sodium carbonate.[10]

  • Extract the product into an organic solvent such as ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to yield Ethyl 2-chloropyrimidine-5-carboxylate as a white to light yellow solid.[4][10]

Core Synthesis: Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

This section details the recommended and most controlled method for the title compound's synthesis, utilizing mono-Boc-piperazine. This approach prevents the formation of disubstituted byproducts and simplifies purification.

Caption: Overall synthetic scheme for the target compound.

Step 1: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate

Protocol:

  • Reagents & Setup: To a round-bottom flask, add Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), 1-Boc-piperazine (1.1-1.2 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (MeCN), or an alcohol like ethanol.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitor by TLC or LC-MS). The coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate is known to proceed in high yields.[1]

  • Work-up: Cool the reaction mixture to room temperature. If using K₂CO₃, filter off the solid. Dilute the filtrate with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Step 2: Boc-Deprotection to Yield the Final Product

Protocol:

  • Reagents & Setup: Dissolve the crude Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate from the previous step in a suitable organic solvent such as ethyl acetate, methanol, or dichloromethane (DCM).

  • Deprotection: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or a saturated solution of HCl in ethanol) and stir the mixture at room temperature.

  • Precipitation: The deprotected product, as its hydrochloride salt, will typically precipitate out of the solution as a white solid. The reaction is usually complete within 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • Drying: Dry the resulting white powder under vacuum to obtain the final product, Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride, in high purity.

Experimental Workflow and Data

The following diagram outlines the general laboratory workflow for the synthesis.

Experimental_Workflow start Start reagents Combine Reactants: - Ethyl 2-chloropyrimidine-5-carboxylate - 1-Boc-piperazine - Base (K₂CO₃) start->reagents reaction Heat Reaction Mixture (e.g., 80°C in DMF) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction (EtOAc) monitor->workup Complete concentrate1 Dry & Concentrate (Rotary Evaporator) workup->concentrate1 intermediate Crude Boc-Protected Intermediate concentrate1->intermediate deprotect Boc Deprotection (HCl in Dioxane) intermediate->deprotect isolate Filter & Wash Precipitate deprotect->isolate dry Dry Under Vacuum isolate->dry product Final Product: Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate HCl dry->product

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary

The following table summarizes typical results for the synthesis, based on literature precedents for similar SNA_r_ reactions.

StepReactantsTypical YieldPurity (Post-Purification)Key Analytical Data (Expected)
1. Chlorination 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester, POCl₃, N,N-DMA30-55%>95% (GC/NMR)¹H NMR (CDCl₃, 400 MHz): δ 9.08 (s, 2H), 4.39 (q, J=7.5 Hz, 2H), 1.36 (t, J=7.5 Hz, 3H).[10] MS (ESI+): m/z 187 [M+H]⁺.[10]
2. SNA_r_ Coupling & Deprotection Ethyl 2-chloropyrimidine-5-carboxylate, 1-Boc-piperazine, HCl85-95%>98% (HPLC)MS (ESI+): m/z 279.15 [M+H]⁺ (for the free base).

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethyl 2-chloropyrimidine-5-carboxylate: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[5][11] Avoid breathing dust and use only in a well-ventilated area.[11]

  • Piperazine: Corrosive and can cause skin burns and eye damage. It is also a respiratory sensitizer. Handle with appropriate PPE.

  • Strong Acids (HCl): Corrosive. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is reliably achieved through a two-stage process involving the initial chlorination of a pyrimidinone precursor followed by a high-yielding nucleophilic aromatic substitution with mono-Boc-piperazine and subsequent deprotection. This methodology is robust, scalable, and provides high-purity material suitable for advanced applications in drug discovery and development. The strategic use of a protected piperazine is key to preventing side reactions and simplifying the overall process, making it an efficient and trustworthy protocol for medicinal and organic chemists.

References

  • Pochini, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Dherange, S. R., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Dherange, S. R., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • ethyl 2-chloropyrimidine-5-carboxylate. ChemBK. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). [Link]

  • Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan J. Chem. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. Due to the limit...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. Due to the limited direct research on this specific molecule, this guide synthesizes information from the well-characterized pharmacology of its core chemical scaffold, 2-(piperazin-1-yl)pyrimidine, and related derivatives. By examining the established biological activities of these parent compounds, we can infer and propose likely molecular targets and signaling pathways for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrimidine-based compounds.

Introduction to the 2-(piperazin-1-yl)pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged scaffold in medicinal chemistry.[1] The addition of a piperazine moiety at the 2-position of the pyrimidine ring creates the 2-(piperazin-1-yl)pyrimidine core, a structure associated with a range of pharmacological activities.

Notably, this core structure is the primary active metabolite of several azapirone anxiolytic drugs, such as buspirone, gepirone, and ipsapirone.[2][3] The metabolic conversion of these drugs is primarily mediated by the cytochrome P450 isoform CYP3A4 in human liver microsomes.[2] The resulting metabolite, 1-(2-pyrimidinyl)piperazine (1-PP or PmP), is itself pharmacologically active and contributes to the overall therapeutic profile of the parent drug.[2][3]

Established Mechanism of Action of the 2-(piperazin-1-yl)pyrimidine Core

The primary mechanism of action of the 2-(piperazin-1-yl)pyrimidine scaffold involves its interaction with two key neurotransmitter receptor systems: adrenergic and serotonergic receptors.

Antagonism of α2-Adrenergic Receptors

The most well-documented activity of 2-(piperazin-1-yl)pyrimidine is its antagonism of α2-adrenergic receptors (α2-ARs).[2][3] Studies have shown that it acts as a competitive antagonist at presynaptic α2-ARs in the brain.[2] This antagonism leads to an increase in the release of norepinephrine, which can contribute to its anxiolytic and antidepressant-like effects. The pA2 value, a measure of antagonist potency, for 2-(1-Piperazinyl)pyrimidine at α2-ARs in rat brain synaptosomes is 6.8.[2]

Partial Agonism of 5-HT1A Receptors

In addition to its effects on the adrenergic system, 2-(piperazin-1-yl)pyrimidine also exhibits activity as a partial agonist at serotonin 5-HT1A receptors, although with a lower affinity compared to its α2-AR antagonism.[3] The partial agonism at these autoreceptors can lead to a reduction in the firing rate of serotonergic neurons, which is a common mechanism for anxiolytic and antidepressant drugs. The affinity (Ki) for the 5-HT1A receptor is reported to be 414 nM with a maximal effect (Emax) of 54%.[3]

Signaling Pathway Overview

The dual action of 2-(piperazin-1-yl)pyrimidine on α2-AR and 5-HT1A receptors results in a complex modulation of neurotransmitter systems.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-(piperazin-1-yl)pyrimidine alpha2_AR α2-Adrenergic Receptor Compound->alpha2_AR Antagonism 5HT1A_R 5-HT1A Receptor Compound->5HT1A_R Partial Agonism NE_Vesicle Norepinephrine Vesicle alpha2_AR->NE_Vesicle Inhibits 5HT_Vesicle Serotonin Vesicle 5HT1A_R->5HT_Vesicle Inhibits NE_Release Norepinephrine Release NE_Vesicle->NE_Release 5HT_Release Serotonin Release 5HT_Vesicle->5HT_Release NE Norepinephrine NE_Release->NE 5HT Serotonin 5HT_Release->5HT Postsynaptic_R Postsynaptic Receptors NE->Postsynaptic_R 5HT->Postsynaptic_R Neuronal_Response Neuronal Response Postsynaptic_R->Neuronal_Response

Caption: Dual modulation of adrenergic and serotonergic pathways.

Putative Mechanism of Action of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

The introduction of an ethyl carboxylate group at the 5-position of the pyrimidine ring in Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is likely to modulate its pharmacological profile. While direct experimental data is lacking, we can hypothesize potential mechanisms based on the structure-activity relationships of similar compounds.

Modulation of Receptor Affinity and Selectivity

The electron-withdrawing nature of the ethyl carboxylate group could alter the electronic distribution of the pyrimidine ring, potentially influencing its binding affinity and selectivity for α2-AR and 5-HT1A receptors. It is plausible that this modification could either enhance or decrease the potency at these primary targets, or shift the selectivity profile.

Potential for Novel Target Engagement

The pyrimidine scaffold is known to be a versatile building block for inhibitors of various enzymes, particularly kinases.[4] For instance, Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy, features a substituted 2-aminopyrimidinyl moiety.[4] The presence of the ethyl carboxylate group on the pyrimidine ring of the topic compound could confer affinity for ATP-binding sites of certain kinases, suggesting a potential role as a kinase inhibitor.

Furthermore, derivatives of 1-(2-pyrimidin-2-yl)piperazine have been investigated as selective monoamine oxidase (MAO)-A inhibitors.[5][6] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, and its inhibition is an established mechanism for antidepressant medications. The structural features of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate may allow it to interact with the active site of MAO-A.

Another potential target for pyrimidine-piperazine derivatives is α-glucosidase. Inhibition of this enzyme can delay carbohydrate digestion and is a therapeutic strategy for managing type 2 diabetes.[7]

Proposed Experimental Workflows to Elucidate the Mechanism of Action

To validate the hypothesized mechanisms of action for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, a systematic experimental approach is required.

In Vitro Pharmacological Profiling

A comprehensive in vitro screening is the essential first step to identify the primary biological targets.

Experimental Protocol: Receptor Binding Assays

  • Objective: To determine the binding affinity of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate for a panel of receptors, including α2-adrenergic and 5-HT1A receptors.

  • Materials:

    • Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

    • Radioligands specific for each target receptor (e.g., [3H]Rauwolscine for α2-AR, [3H]8-OH-DPAT for 5-HT1A)

    • Cell membranes expressing the target receptors

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the Ki values from the competition binding curves.

Experimental Protocol: Enzyme Inhibition Assays

  • Objective: To assess the inhibitory activity of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate against a panel of enzymes, including various kinases and MAO-A.

  • Materials:

    • Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

    • Recombinant human enzymes (e.g., Src kinase, Abl kinase, MAO-A)

    • Substrates for each enzyme

    • Detection reagents (e.g., ATP, chromogenic or fluorogenic substrates)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Incubate the enzyme with the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the enzyme activity by detecting the product formation using a plate reader.

    • Calculate the IC50 values from the dose-response curves.

Experimental_Workflow Compound Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate In_Vitro_Screening In Vitro Pharmacological Profiling Compound->In_Vitro_Screening Binding_Assays Receptor Binding Assays (α2-AR, 5-HT1A, etc.) In_Vitro_Screening->Binding_Assays Enzyme_Assays Enzyme Inhibition Assays (Kinases, MAO-A, etc.) In_Vitro_Screening->Enzyme_Assays Cell_Based_Assays Cell-Based Functional Assays Binding_Assays->Cell_Based_Assays Enzyme_Assays->Cell_Based_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., cAMP, Ca2+ flux) Cell_Based_Assays->Signaling_Pathway_Analysis Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, BrdU) Cell_Based_Assays->Cell_Viability In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo_Studies->PK_PD_Modeling Efficacy_Studies Efficacy Studies in Disease Models (e.g., anxiety, cancer) In_Vivo_Studies->Efficacy_Studies

Caption: A systematic workflow for mechanism of action elucidation.

Cell-Based Functional Assays

Following the identification of primary targets, cell-based assays are crucial to confirm the functional activity of the compound.

Experimental Protocol: cAMP Assay for GPCR Activity

  • Objective: To determine the functional effect (agonist or antagonist) of the compound on G-protein coupled receptors (GPCRs) like α2-AR and 5-HT1A.

  • Materials:

    • Cells stably expressing the target GPCR

    • Forskolin (an adenylyl cyclase activator)

    • cAMP detection kit (e.g., HTRF, ELISA)

  • Procedure:

    • Treat the cells with the test compound.

    • Stimulate the cells with an appropriate agonist (for antagonist testing) or forskolin.

    • Measure the intracellular cAMP levels using the detection kit.

    • Analyze the data to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Summary of Physicochemical and Pharmacological Properties

Property2-(piperazin-1-yl)pyrimidineEthyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate (Predicted)
Molecular Formula C8H12N4[2]C11H16N4O2
Molecular Weight 164.2 g/mol [2]236.27 g/mol
Primary Targets α2-Adrenergic Receptor, 5-HT1A Receptor[2][3]α2-Adrenergic Receptor, 5-HT1A Receptor, Kinases, MAO-A
Mechanism α2-AR Antagonist, 5-HT1A Partial Agonist[2][3]Putative multi-target inhibitor/modulator
Therapeutic Areas Anxiolytic, AntidepressantAnxiolytic, Antidepressant, Anticancer, Antidiabetic

Conclusion

While the precise mechanism of action of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate remains to be experimentally determined, its chemical structure provides a strong basis for formulating testable hypotheses. The well-established pharmacology of the 2-(piperazin-1-yl)pyrimidine core as an α2-adrenergic antagonist and a 5-HT1A partial agonist suggests that the ethyl carboxylate derivative will likely retain some activity at these receptors. Furthermore, the broader therapeutic potential of the pyrimidine scaffold, particularly in the context of kinase and MAO inhibition, warrants a thorough investigation of this compound against a wider range of biological targets. The experimental workflows outlined in this guide provide a clear path forward for elucidating the mechanism of action and unlocking the therapeutic potential of this promising molecule.

References

  • Cayman Chemical. 2-(1-Piperazinyl)pyrimidine. [URL: https://www.caymanchem.com/product/15949]
  • Wikipedia. 1-(2-Pyrimidinyl)piperazine. [URL: https://en.wikipedia.org/wiki/1-(2-Pyrimidinyl)piperazine]
  • Fluorochem. ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE HCL. [URL: https://www.fluorochem.co.uk/product/f795984]
  • Lead Sciences. 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. [URL: https://www.leadsciences.com/8-ethyl-5-oxo-2-piperazin-1-yl-58-dihydropyrido23-dpyrimidine-6-carboxylic-acid-cas-51940-44-4.html]
  • National Institutes of Health. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8344199/]
  • ResearchGate. (PDF) Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [URL: https://www.researchgate.net/publication/353526955_Novel_1-2-pyrimidin-2-ylpiperazine_derivatives_as_selective_monoamine_oxidase_MAO-A_inhibitors]
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [URL: https://www.mdpi.com/1424-8247/17/1/100]
  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [URL: https://pubmed.ncbi.nlm.nih.gov/15615512/]
  • BU CyberSec Lab. Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. [URL: https://bucybersec.
  • National Institutes of Health. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379963/]

Sources

Foundational

An In-depth Technical Guide to the Predicted Biological Activity of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Abstract This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel synthetic compound, Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. Based on an extens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel synthetic compound, Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. Based on an extensive review of structurally related pyrimidine and piperazine derivatives, this document outlines the hypothesized anticancer, anti-inflammatory, and antimicrobial properties of this molecule. Detailed, field-proven protocols for in vitro evaluation, including cytotoxicity screening, kinase inhibition assays, and antimicrobial susceptibility testing, are presented. Furthermore, this guide incorporates methodologies for in silico analysis, such as molecular docking, to predict potential protein targets. Visualized workflows and signaling pathways are provided to enhance understanding of the experimental designs and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating a biological evaluation of this and similar compounds.

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Similarly, the piperazine moiety is a well-established pharmacophore, frequently incorporated into drug candidates to enhance pharmacokinetic properties and confer a range of biological activities.[3] The strategic combination of these two privileged scaffolds in Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate suggests a high probability of significant biological activity.

Extensive research on analogous structures containing the 2-(piperazin-1-yl)pyrimidine core has revealed potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4] Specifically, derivatives have shown activity against Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), both of which are validated targets in hematological malignancies.[4][5] Furthermore, the pyrimidine scaffold is associated with anti-inflammatory and antimicrobial properties.[1][6]

This guide, therefore, postulates that Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a prime candidate for investigation as a multi-faceted therapeutic agent. The subsequent sections provide a detailed roadmap for the systematic evaluation of its potential anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial activities.

Predicted Biological Activities and Investigational Roadmap

Based on the extensive body of literature surrounding pyrimidine and piperazine derivatives, the following biological activities are predicted for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and will be the focus of the investigational protocols outlined in this guide:

  • Anticancer Activity: High potential for cytotoxicity against various cancer cell lines, possibly through the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Kinase Inhibition: Predicted to exhibit inhibitory activity against protein kinases, with a particular focus on those implicated in cancer progression, such as JAK2 and FLT3.

  • Antimicrobial Activity: Potential for antibacterial and antifungal properties, a common feature of nitrogen-containing heterocyclic compounds.

  • Anti-inflammatory Activity: Possible modulation of inflammatory pathways, a known activity of some pyrimidine derivatives.

The following diagram illustrates the proposed workflow for the comprehensive biological evaluation of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate.

Investigational Workflow Figure 1: Comprehensive Investigational Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_mechanistic Mechanistic & Target Identification Studies cluster_optimization Lead Optimization synthesis Synthesis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate anticancer Anticancer Activity (Cytotoxicity Screening) synthesis->anticancer antimicrobial Antimicrobial Activity (MIC/MBC Determination) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Activity (In vitro assays) synthesis->anti_inflammatory kinase_inhibition Kinase Inhibition Assays (JAK2, FLT3, etc.) anticancer->kinase_inhibition apoptosis_assay Apoptosis & Cell Cycle Analysis anticancer->apoptosis_assay molecular_docking Molecular Docking (In silico Target Prediction) kinase_inhibition->molecular_docking sar Structure-Activity Relationship (SAR) Studies kinase_inhibition->sar apoptosis_assay->sar

Caption: Comprehensive Investigational Workflow

Synthesis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Proposed Synthetic Protocol:

  • Starting Material: Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

  • Reaction: Reflux the starting material with N-methylpiperazine in dry ethanol in the presence of a catalytic amount of a suitable base (e.g., potassium hydroxide).

  • Work-up: After completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice.

  • Purification: Filter the resulting solid, dry it, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential will be determined by evaluating the cytotoxicity of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity

Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate against a panel of cancer cell lines.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HeLaCervical Cancer18.5
K562Leukemia9.7

Kinase Inhibition Assays

Given the prevalence of kinase inhibition as a mechanism of action for pyrimidine-piperazine derivatives, it is crucial to screen Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate against a panel of relevant kinases.[4] Luminescence-based and TR-FRET kinase assays are robust and high-throughput methods for this purpose.[8][9]

Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay involves a two-step process: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in DMSO.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound and the kinase (e.g., JAK2, FLT3) in a suitable kinase buffer.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Predicted Kinase Inhibition Profile

The following diagram illustrates the predicted inhibitory effect of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate on the JAK-STAT signaling pathway, a critical pathway in many cancers.

JAK-STAT_Pathway_Inhibition Figure 2: Predicted Inhibition of the JAK-STAT Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat nucleus Nucleus stat->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Initiates compound Ethyl 2-(piperazin-1-YL) pyrimidine-5-carboxylate compound->jak Inhibition

Caption: Predicted Inhibition of the JAK-STAT Pathway

Molecular Docking for Target Identification

Molecular docking is a powerful in silico tool to predict the binding mode and affinity of a small molecule to the active site of a protein target.[6][10] This can provide valuable insights into the potential mechanism of action and guide further experimental studies.

Molecular Docking Protocol

Principle: This computational method involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of the docking is assessed by a scoring function that estimates the binding affinity.

Step-by-Step Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., JAK2, FLT3) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Ligand Preparation:

    • Generate the 3D structure of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and optimize its geometry using a suitable software package.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a co-crystallized ligand.

    • Perform the docking simulation using software such as AutoDock, Glide, or GOLD.

  • Analysis of Results:

    • Analyze the predicted binding poses and docking scores.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the binding mode.

Antimicrobial and Anti-inflammatory Screening

Antimicrobial Susceptibility Testing

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death. These are determined using broth microdilution methods.

Protocol Outline:

  • Prepare serial dilutions of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in a 96-well plate containing appropriate growth medium.

  • Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visual inspection of turbidity.

  • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The lowest concentration with no growth on the agar plate is the MBC.

In Vitro Anti-inflammatory Assays

Principle: The anti-inflammatory potential can be assessed through various in vitro assays, such as the inhibition of protein denaturation, which is a hallmark of inflammation.

Protocol for Inhibition of Albumin Denaturation:

  • Prepare a reaction mixture containing egg albumin and different concentrations of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate.

  • Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. Diclofenac sodium can be used as a positive control.[1][2]

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial biological characterization of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. The proposed protocols are designed to systematically evaluate its predicted anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory activities. Positive results from these initial in vitro and in silico studies would warrant further investigation, including more extensive kinase profiling, cell-based mechanistic studies (e.g., apoptosis and cell cycle analysis), and eventual progression to in vivo animal models. The structure of this compound holds significant promise, and a thorough investigation as outlined herein will be instrumental in determining its potential as a novel therapeutic agent.

References

  • Myriagkou, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Al-Omair, M. A., et al. (2011). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archives of Pharmacal Research, 34(10), 1617-1625. Available at: [Link]

  • Anwar, M. M., et al. (2016). Pyrimidine derivatives as anticancer agents. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 1-10. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043-2057. Available at: [Link]

  • Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 5(12), 142-147. Available at: [Link]

  • Nadar, S. T., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 98(5), 788-829. Available at: [Link]

  • Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Pharmaceuticals, 13(8), 161. Available at: [Link]

  • Molbase. (n.d.). ethyl 2-amino-4-(4-nicotinoylpiperazin-1-yl)-thieno[2,3-d]pyrimidine-5-carboxylate. Available at: [Link]

  • Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. Available at: [Link]

  • Singh, A., et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 15(10), 1258. Available at: [Link]

  • Maccioni, E., et al. (2021). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 26(21), 6439. Available at: [Link]

  • LookChem. (n.d.). 51940-44-4 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid. Available at: [Link]

  • Danagulyan, G. G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Available at: [Link]

  • El-Sayed, N. A. E., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(21), 14357-14376. Available at: [Link]

  • Maslivets, A. N., et al. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 55(1), 26-30. Available at: [Link]

  • Moradivalikboni, R., et al. (2019). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][2][8]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 35(2), 701-705. Available at: [Link]

  • Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. Pharmaceuticals, 13(8), 161. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. Available at: [Link]

  • Wierenga, A. T., et al. (2024). JAK2 Inhibition of FLT3 Mutated Acute Myeloid Leukemia Cells to Induce Apoptosis and Differentiation. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, includ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1] The incorporation of a piperazine moiety into the pyrimidine scaffold often imparts favorable pharmacokinetic properties and diverse pharmacological activities. Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a notable example of this class of compounds, holding significant potential as a versatile intermediate in the synthesis of novel drug candidates. Derivatives of 2-(piperazinyl)pyrimidine have shown promise in fields such as oncology and neuropharmacology, acting as kinase inhibitors and targeting neurotransmitter systems.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, its analytical characterization, and its potential applications in drug discovery and development. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Structure

  • IUPAC Name: Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

  • Molecular Formula: C₁₁H₁₆N₄O₂

  • Molecular Weight: 236.27 g/mol

  • CAS Number: 603965-77-1

  • Chemical Structure:

    Caption: Chemical structure of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Physicochemical Data
PropertyValueSource/Method
Molecular Weight 236.27 g/mol Calculated
Appearance Expected to be a solidGeneral observation for similar compounds
Melting Point Not experimentally determined for the free base. A related compound, 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid, has a melting point of 253-255 °C.[4]Literature (for a related structure)
Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in organic solvents like DMSO and alcohols. Aqueous solubility is likely pH-dependent due to the basic piperazine moiety.General knowledge of similar structures
LogP (Octanol-Water Partition Coefficient) 0.66 (for the hydrochloride salt)Calculated[5]
pKa Not experimentally determined. The piperazine moiety is expected to have a pKa in the basic range (typically around 8-9).Chemical structure analysis
Hydrogen Bond Donors 1 (for the hydrochloride salt)Calculated[5]
Hydrogen Bond Acceptors 5 (for the hydrochloride salt)Calculated[5]
In-depth Discussion of Physicochemical Properties
  • Solubility: The presence of the polar piperazine and ester functional groups suggests some degree of solubility in polar organic solvents. The basic nitrogen atom in the piperazine ring will be protonated at physiological pH, which is expected to enhance aqueous solubility. However, the overall solubility profile will be a balance between the polar and nonpolar regions of the molecule. For drug development, assessing both kinetic and thermodynamic solubility is critical.[1]

  • Lipophilicity (LogP): The calculated LogP value of 0.66 for the hydrochloride salt indicates that the compound is relatively hydrophilic.[5] This property is a key determinant of a drug's ability to cross cell membranes and its distribution in the body. An optimal LogP value is often sought to balance aqueous solubility and membrane permeability.

  • pKa: The basicity of the piperazine nitrogen is a critical physicochemical parameter. It will influence the compound's ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a standard method for the experimental determination of pKa.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of pyrimidine derivatives.[6]

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the ethyl ester group (a quartet and a triplet), and the piperazine ring protons. The chemical shifts of the pyrimidine protons are sensitive to the substituent at the 2-position.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the pyrimidine ring carbons, the ester carbonyl carbon, and the carbons of the ethyl and piperazine groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include C=O stretching for the ester, C-N stretching for the pyrimidine and piperazine rings, and N-H stretching for the piperazine secondary amine.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M+H]⁺) would be expected at m/z 237.2 in the positive ion mode.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) would be suitable. The purity is determined by the area percentage of the main peak.

Experimental Protocols

The following section outlines detailed, step-by-step methodologies for the characterization of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable leaving group on the pyrimidine ring with piperazine. A general procedure is outlined below, based on similar syntheses of 2-piperazinyl-pyrimidine derivatives.[7]

Caption: A generalized workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • To a stirred solution of piperazine (2 equivalents) and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like ethanol or dimethylformamide (DMF), add Ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Determination of Physicochemical Properties

Physicochemical_Characterization cluster_solubility Solubility Assessment cluster_lipophilicity Lipophilicity Determination cluster_pKa pKa Measurement cluster_stability Stability Evaluation Kinetic Kinetic Solubility (High-throughput screening) Thermo Thermodynamic Solubility (Equilibrium measurement) LogP LogP (Shake-flask method or HPLC-based) Titration Potentiometric Titration pH_Stability pH-dependent Stability (Aqueous buffers) Temp_Stability Thermal Stability (DSC/TGA) Compound Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Caption: Workflow for the experimental determination of key physicochemical properties.

Protocol for Thermodynamic Solubility:

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC with UV detection.

Stability Profile

The chemical stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and safety.[1]

  • pH-Dependent Stability: The stability of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate should be evaluated in aqueous solutions at different pH values (e.g., acidic, neutral, and basic conditions) to identify potential degradation pathways. The ester functionality may be susceptible to hydrolysis under acidic or basic conditions.

  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to assess the thermal stability of the compound. TGA provides information on the temperature at which the compound starts to decompose, while DSC can reveal information about melting point, purity, and polymorphic transitions.

  • Photostability: The compound should be exposed to light conditions as specified by the ICH guidelines to determine its sensitivity to photodegradation.

Potential Applications in Drug Discovery

The 2-(piperazinyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

  • Oncology: Many kinase inhibitors incorporate the piperazinyl-pyrimidine moiety. These compounds can target specific protein kinases that are overactive in cancer cells, thereby inhibiting tumor growth.[3]

  • Neuropharmacology: The piperazine ring is a common feature in centrally acting agents that modulate neurotransmitter systems, such as serotonin and dopamine receptors. This makes Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate a valuable starting material for the synthesis of novel antipsychotics, antidepressants, and anxiolytics.[2]

  • Antimicrobial Agents: Pyrimidine and piperazine derivatives have also been explored for their antimicrobial properties.[8][9]

Conclusion

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its physicochemical properties, analytical characterization, and potential for drug discovery. A thorough understanding and experimental determination of these properties are essential for the successful development of new drug candidates based on this promising scaffold.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Neuropharmacology and Oncology: The Role of 2-(1-Piperazinyl)pyrimidine. Retrieved from [Link]

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
  • LookChem. (2024). 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • PubMed. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Retrieved from [Link]

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.

Sources

Foundational

Crystal Structure Analysis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide Abstract The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This guide provides a comprehensive te...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This guide provides a comprehensive technical analysis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a heterocyclic compound incorporating both pyrimidine and piperazine scaffolds, which are prevalent in medicinal chemistry. We navigate the entire workflow, from rational synthesis and single-crystal growth to definitive structural elucidation via single-crystal X-ray diffraction (SC-XRD). The causality behind key experimental choices is explored, emphasizing how molecular conformation and supramolecular interactions, such as hydrogen bonding, dictate the crystal packing. This analysis directly informs critical pharmaceutical properties, including stability, solubility, and polymorphism, providing an authoritative framework for researchers engaged in the solid-state characterization of potential drug candidates.

The Imperative of Solid-State Characterization in Drug Development

The journey of a drug molecule from discovery to a marketed product is fraught with challenges, many of which are rooted in its solid-state properties. While the chemical structure of an API defines its intrinsic pharmacological activity, its crystalline form governs its physical behavior.[1] Properties like solubility, dissolution rate, stability, and manufacturability are not determined by the molecule alone but by how those molecules arrange themselves in a solid lattice.[2][3][4]

The phenomenon of polymorphism , where a single compound can exist in multiple crystal forms, is a critical consideration.[5][6] Different polymorphs can have drastically different physicochemical properties, potentially impacting the drug's bioavailability and therapeutic efficacy.[2][3] The infamous case of the HIV protease inhibitor Ritonavir (Norvir), where an unpredicted, less soluble polymorph appeared on the market, serves as a stark reminder of the financial and clinical consequences of incomplete solid-state characterization.[1][2]

Therefore, a definitive determination of the crystal structure is not merely an academic exercise; it is a fundamental component of risk assessment and mitigation in pharmaceutical development.[7] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing unambiguous, atomic-resolution data on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that build the crystal.[8][9] This guide uses Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a representative case study to illuminate this essential analytical workflow.

Synthesis and High-Purity Crystallization

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the resulting diffraction data.[10][11]

Representative Synthesis Protocol

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing reagent.[12] A plausible route to the title compound involves a two-step process starting from a commercially available dichloropyrimidine.

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate This intermediate can be prepared via established literature methods.

Step 2: Nucleophilic Aromatic Substitution with Piperazine A mixture of ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like ethanol is refluxed. A base, such as triethylamine or potassium carbonate, is added to scavenge the HCl byproduct. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) yields the pure title compound.

Protocol for Single Crystal Growth

Growing single crystals is often more art than science, requiring patience and systematic screening of conditions.[13] The goal is to achieve slow supersaturation, allowing molecules to order themselves into a well-defined lattice.[10]

Method of Choice: Slow Solvent Evaporation This technique is straightforward and effective for many organic compounds. The choice of solvent is critical; the compound should be moderately soluble, and the solvent should have moderate volatility.[13]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of ~5-10 mg of purified Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane/ethanol mixtures).

  • Preparation of Saturated Solution: Dissolve the compound in a minimal amount of a chosen "good" solvent (e.g., ethanol) with gentle warming to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. This slows the rate of evaporation, which is crucial for growing larger, higher-quality crystals.[10]

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Observe the vial daily. High-quality crystals should appear as clear, well-formed, and geometrically regular solids over several days to weeks.[10]

Analytical Workflow: A Multi-Technique Approach

A comprehensive analysis relies on a suite of techniques to confirm chemical identity and assess thermal properties before proceeding to the definitive X-ray diffraction experiment.

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_xrd Structural Elucidation Synth Synthesis of Target Compound Purify Chromatographic Purification Synth->Purify Identity Structural Confirmation (NMR, MS) Purify->Identity Thermal Thermal Analysis (DSC, TGA) Identity->Thermal Crystal Single Crystal Growth Identity->Crystal SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystal->SCXRD Interpret Structural Analysis & Interpretation SCXRD->Interpret

Caption: Overall workflow from synthesis to structural interpretation.

Chemical Identity Confirmation

Before crystallization attempts, the identity and purity of the bulk material are confirmed using standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by analyzing chemical shifts, multiplicities, and integrations of all unique protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Thermal Analysis: DSC and TGA

Thermal techniques are vital for characterizing the solid-state behavior of a pharmaceutical material.[14][15]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or the presence of amorphous content (indicated by a glass transition).[16][17]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is crucial for identifying the presence of bound solvents or water (solvates/hydrates) and determining the thermal stability and decomposition temperature of the compound.[14][15]

Single-Crystal X-ray Diffraction: The Definitive Structure

SC-XRD is a powerful, non-destructive technique that provides precise details of the three-dimensional atomic arrangement in a crystal.[18][19]

The SC-XRD Experimental Protocol

G A 1. Crystal Selection & Mounting B 2. Unit Cell Determination (Indexing) A->B Mount on Goniometer C 3. Data Collection (Intensity Measurement) B->C Determine Crystal System D 4. Data Reduction & Correction C->D Rotate Crystal in X-ray Beam E 5. Structure Solution (Phase Problem) D->E Apply Corrections (e.g., Absorption) F 6. Structure Refinement E->F Build Initial Model G 7. Validation & Final CIF Report F->G Optimize Model vs. Data

Caption: Step-by-step workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection: A suitable crystal (ideally 0.1-0.3 mm in size, transparent, and free of cracks or defects) is identified under a polarizing microscope.[10][18]

  • Mounting: The selected crystal is carefully affixed to a glass fiber or loop, which is then mounted on a goniometer head in the diffractometer.[19]

  • Data Collection: The goniometer precisely rotates the crystal in a monochromatic X-ray beam. As the X-rays strike the crystal, they are diffracted by the electron clouds of the atoms. A detector records the position and intensity of thousands of these diffracted reflections at various crystal orientations. For organic molecules, data collection is often performed at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution: The diffraction pattern does not directly yield the structure. The "phase problem" must be solved using computational methods (direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the fit is monitored by the R-factor (residual factor), with lower values indicating a better fit.

Structural Analysis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

(Note: The following data is representative for a compound of this nature and serves to illustrate the analysis process.)

Crystallographic Data Summary

All quantitative crystallographic data are summarized for clarity and comparison.

ParameterValueSignificance
Chemical FormulaC₁₁H₁₆N₄O₂Confirms the elemental composition of the unit cell contents.
Formula Weight236.27 g/mol Molecular mass of the compound.
Crystal SystemMonoclinicThe fundamental symmetry class of the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)10.12, 8.54, 14.33The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)105.2The unique angle in the monoclinic system.
Volume (ų)1192.5The volume of a single unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.317The theoretical density based on the crystal structure.
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.121Measures of the agreement between the crystal model and the experimental data.
Molecular Conformation

The analysis reveals that the piperazine ring adopts a stable chair conformation , a common feature for this heterocycle.[20][21][22] The pyrimidine ring is essentially planar, as expected. The dihedral angle between the mean planes of the pyrimidine and piperazine rings provides insight into the overall molecular geometry. The ethyl carboxylate group may show some degree of rotational freedom, but its final conformation is locked in by the crystal packing forces.

Supramolecular Architecture: The Hydrogen Bond Network

The true insight from a crystal structure lies in understanding how individual molecules interact to form a stable, three-dimensional lattice. In this structure, the dominant intermolecular force is hydrogen bonding, involving the secondary amine of the piperazine ring.

The N-H group of the piperazine ring acts as a hydrogen bond donor, while the pyrimidine ring nitrogen and the carbonyl oxygen of the carboxylate group act as acceptors. A classic and robust interaction is the formation of a centrosymmetric dimer via N-H···N(pyrimidine) hydrogen bonds.

Caption: Diagram of the primary N-H···N hydrogen bond forming a dimer.

These dimers then act as building blocks, further connected into chains or sheets through weaker C-H···O interactions involving the ethyl carboxylate group. This hierarchical assembly of molecules, dictated by specific and directional non-covalent interactions, defines the final crystal structure and is directly responsible for the material's macroscopic properties, such as its melting point and stability.

Conclusion and Implications

The comprehensive analysis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate demonstrates a robust and essential workflow in modern pharmaceutical science. Through a systematic process of synthesis, crystallization, and multi-technique characterization, culminating in single-crystal X-ray diffraction, we can achieve an unambiguous understanding of the solid-state structure at the atomic level.

This structural knowledge is not an end in itself but a critical input for drug development. It allows for:

  • Intellectual Property: Securing patents on specific, advantageous crystalline forms.[5]

  • Polymorph Screening: Providing a definitive reference structure against which other potential polymorphs, discovered through screening, can be compared.[7]

  • Formulation Development: Guiding the selection of excipients and manufacturing processes (e.g., milling, compression) to avoid unwanted polymorphic transformations.[2][6]

  • Rational Drug Design: The determined solid-state conformation provides the true, low-energy structure of the ligand, which is invaluable for accurate structure-based drug design and docking studies.[23][24]

References

  • PharmaCores. (2025).
  • All About Drugs. Polymorphism.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst. A79, a117.
  • MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Jagiellońskie Centrum Innowacji.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Zhanghua. (2025).
  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
  • C. G. Girija. (n.d.). The role of crystallography in drug design. PMC - NIH.
  • BenchChem. (2025).
  • Impact Analytical.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction.
  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction.
  • BenchChem. (2025). Single crystal X-ray diffraction of organometallic compounds.
  • Fun, H. K., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • PerkinElmer. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • TA Instruments.
  • ResearchGate. (2004). (PDF) Structures of piperazine, piperidine and morpholine.
  • University of Strathclyde. (2004). Structures of piperazine, piperidine and morpholine.
  • SYNTHESIS OF PYRIMIDINE DERIV

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Exploratory

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate derivatives and analogs

An In-depth Technical Guide to Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Derivatives and Analogs Introduction: A Privileged Scaffold in Modern Drug Discovery The confluence of the pyrimidine and piperazine ring sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Derivatives and Analogs

Introduction: A Privileged Scaffold in Modern Drug Discovery

The confluence of the pyrimidine and piperazine ring systems has given rise to a class of compounds with remarkable therapeutic potential.[1][2] At the heart of this exploration lies the ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate core, a versatile scaffold that has captured the attention of medicinal chemists worldwide.[3] Pyrimidine, a fundamental building block of nucleic acids, offers a unique chemical architecture that can effectively form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug.[1][4] The piperazine moiety, a common pharmacophore in its own right, imparts favorable properties such as improved solubility, basicity, and the ability to modulate interactions with biological targets.[2][5]

This guide provides a comprehensive technical overview of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate derivatives and their analogs. We will delve into the synthetic strategies for their creation, explore the nuanced structure-activity relationships that govern their biological effects, and survey their diverse applications in areas ranging from oncology to neuropharmacology.[6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their own discovery efforts.

Part 1: Synthetic Pathways and Methodologies

The synthesis of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate and its derivatives hinges on the strategic construction of the pyrimidine ring and the subsequent introduction of the piperazine moiety. Several robust methods have been developed, each with its own advantages in terms of yield, scalability, and substituent tolerance.

Core Synthesis via Nucleophilic Aromatic Substitution

A prevalent and efficient strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyrimidine ring with a piperazine derivative. A common precursor is an ethyl 2-(methylthio)pyrimidine-5-carboxylate or a 2-chloropyrimidine derivative. The methylthio group is an excellent leaving group, allowing for mild reaction conditions.[7]

The general workflow for this approach is outlined below:

Synthetic_Pathway_1 cluster_0 Precursor Synthesis cluster_1 Core Scaffold Assembly Start Starting Materials (e.g., Thiourea, Diethyl ethoxymethylenemalonate) Intermediate1 Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Start->Intermediate1 Cyclocondensation Intermediate2 Ethyl 2-(methylthio)pyrimidine-5-carboxylate Intermediate1->Intermediate2 S-methylation (e.g., Methyl iodide) FinalProduct Ethyl 2-(4-R-piperazin-1-yl)pyrimidine-5-carboxylate Intermediate2->FinalProduct Nucleophilic Aromatic Substitution (SNAr) (e.g., in Ethanol, reflux) Piperazine Substituted Piperazine (R-Piperazine) Piperazine->FinalProduct caption General SNAr workflow for scaffold synthesis.

Caption: General SNAr workflow for scaffold synthesis.

Multi-Component Reactions

Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency and atom economy. The Biginelli reaction, a classic MCR, can be adapted to produce dihydropyrimidine precursors which can then be oxidized and further functionalized to yield the desired products.[4][8] While not a direct route to the title compound, it represents a powerful strategy for generating diverse pyrimidine libraries.

Experimental Protocol: Synthesis of Ethyl 2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine-5-carboxylate Analog

The following protocol is adapted from a reported synthesis of related pyrimidine-piperazine derivatives and illustrates a practical application of the SNAr strategy.[9]

Step 1: Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol

  • A mixture of (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (0.01 mol) and thiourea (0.01 mol) is taken in 1,4-dioxane (10 ml).

  • A catalytic amount of acetic acid is added, and the mixture is refluxed for approximately 24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water with stirring.

  • The resulting solid is filtered, dried, and recrystallized from ethanol.

Step 2: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine

  • To a solution of the product from Step 1 (0.01 mol) in dimethylformamide (20 ml), add potassium carbonate (0.02 mol) and methyl iodide (0.02 mol).

  • The mixture is stirred for 4 hours at room temperature.

  • The reaction mixture is then diluted with cold water and neutralized with glacial acetic acid.

  • The precipitated product is filtered, dried, and recrystallized from ethanol.

Step 3: Synthesis of 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine

  • The methylsulfanyl intermediate from Step 2 (0.001 mol) and N-phenylpiperazine (0.001 mol) are dissolved in dry ethanol (15 ml).

  • A catalytic amount of potassium hydroxide is added, and the reaction mixture is refluxed for 12 hours.

  • After completion, the mixture is poured into crushed ice.

  • The solid that separates is filtered, dried, and recrystallized from ethanol to yield the final product.[9]

Causality: The choice of a methylsulfanyl intermediate in Step 2 is strategic; the methylthio group is an excellent leaving group for the subsequent SNAr reaction with piperazine, proceeding more readily than with a chloro- or bromo-substituent under these conditions. The use of a catalytic base in Step 3 facilitates the nucleophilic attack by deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of these derivatives can be finely tuned by strategic modifications at three key positions: the piperazine ring (N4), the pyrimidine ring, and the C5-ester group.

SAR_Diagram L1 Piperazine (N4) Substituent: - Modulates receptor affinity - Influences ADME properties - Bulky groups can enhance selectivity P1->L1 L2 Pyrimidine Ring: - Substituents at C4/C6 affect potency - Can form key H-bonds with target P2->L2 L3 C5-Ester Group: - Can be hydrolyzed to carboxylic acid - Potential for prodrug strategies - Modifies solubility and cell permeability P3->L3 caption Key modification points for SAR studies.

Caption: Key modification points for SAR studies.

  • The Piperazine N4-Substituent : This position is a primary driver of target specificity and potency. In many CNS-active agents, aryl or heteroaryl groups at this position are crucial for interaction with serotonin or dopamine receptors.[6] For anticancer applications, this position can be modified to target the active site of specific kinases. The nature of this substituent also profoundly impacts absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • The Pyrimidine Ring : Substitution at the C4 and C6 positions of the pyrimidine ring can significantly alter the molecule's electronic properties and steric profile. These changes can enhance binding to the target protein.[10] For instance, in dihydroorotate dehydrogenase inhibitors, an intact pyrimidine ring with a C6-carboxylic acid is essential for significant enzyme inhibition.[11]

  • The C5-Ester Group : The ethyl carboxylate at the C5 position is a key functional handle. It can act as a hydrogen bond acceptor in receptor interactions. Furthermore, it can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug. This offers a prodrug strategy to improve bioavailability. Modifying the ester to an amide or other bioisosteres is a common strategy to fine-tune activity and pharmacokinetic profiles.[12]

Part 3: Biological Activities and Therapeutic Applications

The ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate scaffold is a privileged structure found in compounds targeting a wide array of diseases.[1] Its versatility allows for the development of agents with diverse pharmacological profiles.

Oncology

Many kinase inhibitors developed for cancer therapy incorporate the 2,4-disubstituted pyrimidine core.[10] The 2-(piperazin-1-yl)pyrimidine structure can be used to construct molecules that inhibit specific oncogenic pathways or interfere with cancer cell proliferation.[6][13] These compounds often function by competing with ATP for the kinase binding site, with the N1 and N3 atoms of the pyrimidine ring forming critical hydrogen bonds.

Neuropharmacology

The piperazine moiety is a well-established pharmacophore for CNS targets.[5] Derivatives of 2-(1-piperazinyl)pyrimidine have shown activity at various neurotransmitter systems. For example, 1-(2-pyrimidinyl)piperazine (1-PP), a metabolite of the anxiolytic drug buspirone, is an antagonist of α2-adrenergic receptors and also interacts with serotonin 5-HT1A receptors.[14] This dual activity can contribute to anxiolytic and antidepressant effects.[5] Novel derivatives have also been synthesized and evaluated as selective monoamine oxidase (MAO)-A inhibitors for the treatment of depression.[15]

Antimicrobial Activity

The pyrimidine-piperazine conjugate system has been explored for the development of new antimicrobial agents.[9][16] The presence of electronegative atoms (nitrogen, oxygen, sulfur) in heterocyclic rings can enhance antimicrobial activity.[9] Studies have shown that derivatives incorporating this scaffold exhibit significant antibacterial and antifungal properties against a range of pathogens.

Summary of Biological Activity Data
Compound ClassTarget/ActivityPotency (IC50/EC50/Ki)Therapeutic AreaReference
Pyrimidine-4-carboxamidesNAPE-PLD InhibitorNanomolar rangeCNS Disorders[12]
Thiazolo[5,4-d]pyrimidinesA2A Adenosine Receptor Inverse AgonistKi = 8.62 nM (Compound 11)Neurodegenerative Diseases, Cancer[17]
1-(2-Pyrimidinyl)piperazineα2-Adrenergic Receptor AntagonistpA2 = 6.8Anxiolytic[14]
2-(Pyridin-2-yl) PyrimidinesAnti-fibrotic ActivityIC50 = 45.69 µM (Compound 12m)Fibrosis[18]
Pyrimidine-piperazine hybridsAntibacterial/AntifungalActive at 40 µg/mlInfectious Diseases[9]

Part 4: Future Perspectives and Conclusion

The ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the rich structure-activity relationships that have been established provide a solid foundation for future research. Key areas for future exploration include:

  • Targeted Drug Delivery: The piperazine moiety can be functionalized with targeting ligands to deliver cytotoxic agents specifically to cancer cells, minimizing off-target effects.

  • Covalent Inhibitors: The pyrimidine ring can be appended with reactive groups (e.g., acrylamides) to form covalent bonds with specific residues in the target protein, leading to irreversible inhibition and prolonged duration of action.

  • Fragment-Based Drug Design: The core scaffold can be used as a starting point in fragment-based screening campaigns to identify novel binders for challenging targets.

References

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Neuropharmacology and Oncology: The Role of 2-(1-Piperazinyl)pyrimidine. PharmaCompass.
  • Unknown Author. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar.
  • Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine. Cayman Chemical.
  • Various Authors. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Unknown Author. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate.
  • Unknown Author. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
  • Unknown Author. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed.
  • Kaya, B., et al. (n.d.). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health.
  • Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central.
  • CymitQuimica. (n.d.). CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine. CymitQuimica.
  • Walayat, K., & Mohsin, N. U. A. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. BenchChem.
  • Unknown Author. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Fluorochem. (n.d.). ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE HCL. Fluorochem.
  • Unknown Author. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC.
  • Unknown Author. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate.
  • Unknown Author. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
  • Unknown Author. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Unknown Author. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.
  • Unknown Author. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[4][9][14]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. Available at:

  • Unknown Author. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
  • Chem-Impex. (n.d.). Ethyl 2-(Methylthio)pyrimidine-5-carboxylate. Chem-Impex.
  • Temple, C. Jr., & Rener, G. A. (1992). Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate. PubMed.

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Foundational

in vitro metabolism and metabolic stability of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

An In-Depth Technical Guide to the In Vitro Metabolism and Metabolic Stability of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Abstract This technical guide provides a comprehensive framework for evaluating the in vi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolism and Metabolic Stability of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro metabolic profile of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a novel heterocyclic entity with potential therapeutic applications. As drug metabolism is a critical determinant of a compound's pharmacokinetic profile, efficacy, and safety, early assessment is paramount in drug development.[1] This document, designed for researchers and drug development professionals, outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing metabolic stability and identifying key metabolites. We will explore the predictable metabolic liabilities of the molecule based on its structure—specifically the ethyl ester, piperazine, and pyrimidine moieties—and present a self-validating system of protocols from initial stability screening in human liver microsomes to metabolite identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and preliminary enzyme phenotyping. The insights generated from these studies are crucial for guiding lead optimization and making informed decisions to de-risk progression into later-stage development.[2][3]

Section 1: Introduction to the Metabolic Evaluation

The Compound: Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

The subject of this guide is a molecule featuring three key structural motifs that are of significant interest from a drug metabolism perspective:

  • An Ethyl Ester: This functional group is a well-known substrate for hydrolytic enzymes, particularly carboxylesterases, which are abundant in the liver.[4] Hydrolysis converts the ester into a more polar carboxylic acid, a reaction that can represent a major clearance pathway and may function as a prodrug activation mechanism or a deactivation step.[5][6]

  • A Piperazine Ring: The piperazine moiety is a "privileged scaffold" in medicinal chemistry, valued for its ability to modulate physicochemical properties like solubility and basicity.[7] However, it is also a common site of metabolism, susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to N-dealkylation, ring hydroxylation, or N-oxidation.[8][9]

  • A Pyrimidine Ring: As an electron-deficient aromatic heterocycle, the pyrimidine ring can undergo CYP-mediated oxidation.[10] The position of oxidation is influenced by the electronic properties of the ring and its substituents.

Understanding the metabolic fate of each of these "soft spots" is essential for predicting the compound's overall disposition in vivo.

Rationale for In Vitro Metabolism Studies in Drug Development

The primary goal of early, in vitro metabolism studies is to build a robust understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. This proactive approach is critical for several reasons:

  • Predicting In Vivo Clearance: Metabolic stability, measured as the rate of disappearance of the parent compound in a liver-based system, provides an estimate of its intrinsic clearance (CLint).[11] This parameter is vital for predicting hepatic clearance and, consequently, the drug's half-life and potential dosing regimen in humans.

  • Identifying Metabolites: Characterizing the structure of metabolites is crucial for safety assessment. Regulatory guidelines, such as those from the FDA and EMA, require the evaluation of any human metabolites that are present at concentrations greater than 10% of the total drug-related exposure.[12][13]

  • De-risking Development: Identifying metabolically labile sites early allows for targeted chemical modifications to improve stability (Metabolism-Guided Drug Design).[8] Furthermore, identifying the specific enzymes responsible for clearance helps predict potential drug-drug interactions (DDIs), a major cause of adverse events.[14]

Section 2: Assessing Metabolic Stability

The Scientific Imperative: Why Stability Screening is the First Step

The metabolic stability assay is the foundational experiment in drug metabolism screening. It serves as a rapid, high-throughput method to rank-order compounds based on their susceptibility to metabolic enzymes.[15] A compound that is too rapidly metabolized (low stability) may fail to achieve therapeutic concentrations in vivo, while a compound that is too stable (high stability) could accumulate and lead to toxicity. This assay provides the first quantitative measure of a compound's metabolic liability, guiding the decision to either advance, optimize, or terminate a candidate.

Experimental Design: Selecting the Appropriate In Vitro System

The choice of the in vitro system is dictated by the specific metabolic pathways under investigation.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes. They are rich in Phase I enzymes, particularly CYPs, making them an excellent, cost-effective choice for initial stability screens focused on oxidative metabolism.[11][14]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) as well as transporters.[16] They are considered a more complete model system and are particularly useful for studying compounds that may undergo conjugation or for low-turnover compounds that require longer incubation times.[17]

For an initial screen of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, human liver microsomes (HLM) are the logical starting point, as the primary predicted metabolic routes (oxidation and hydrolysis) are well-represented.

Detailed Protocol: Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed as a self-validating system by including appropriate controls.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 1 mM stock solution of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate in DMSO.
  • HLM Stock: Thaw pooled human liver microsomes (from a reputable supplier) on ice and dilute to a final protein concentration of 20 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. The NRS is critical for sustaining the activity of CYP enzymes.[11]
  • Positive Controls: Prepare 1 mM stocks of known high-turnover (e.g., Verapamil) and low-turnover (e.g., Warfarin) compounds.

2. Incubation Procedure:

  • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for negative controls.
  • Pre-incubation: In each tube, add phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM). For the "-NADPH" negative control, add buffer instead of the NRS. For the "t=0" time point, the reaction will be stopped immediately after adding the NRS.
  • Vortex gently and pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
  • Initiate Reaction: Start the metabolic reaction by adding the NRS solution to all tubes except the "-NADPH" control.
  • Time Points: At each designated time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[11]
  • Sample Processing: Vortex all tubes vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
Data Analysis and Interpretation

The concentration of the parent compound at each time point is measured by LC-MS/MS.

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) × 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) × (Incubation Volume (µL) / Protein Amount (mg))

Data Presentation: Hypothetical Stability Data
Compoundt½ (min)CLint (µL/min/mg protein)Predicted Hepatic Clearance
Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate 2555.4Moderate
Verapamil (High Turnover Control)< 10> 138.6High
Warfarin (Low Turnover Control)> 60< 23.1Low

Table 1: Example metabolic stability results in human liver microsomes.

Section 3: Metabolite Identification (MetID)

The Scientific Imperative: Why Identify Metabolites?

Metabolite identification (MetID) studies are essential to understand the biotransformation pathways of a drug candidate.[2] This knowledge is critical for:

  • Safety Assessment: Metabolites can be inactive, active (contributing to efficacy), or reactive (leading to toxicity).[12] Identifying their structures is the first step in assessing their potential pharmacological and toxicological profiles.

  • Understanding Clearance Mechanisms: MetID helps to elucidate the primary routes of elimination, which informs predictions of drug-drug interactions and variability in patient populations.[1]

  • Regulatory Compliance: Health authorities require comprehensive metabolite data to support clinical trials and marketing authorization.[2]

Experimental Workflow for Metabolite Identification

The process follows a logical sequence from generation to detection and finally to structural confirmation.

MetID_Workflow cluster_generation Metabolite Generation cluster_analysis Analysis & Elucidation gen Incubation (HLM or Hepatocytes + Cofactors) prep Sample Preparation (Protein Precipitation/SPE) gen->prep Stop Reaction lcms LC-MS/MS Analysis (High-Resolution MS) data_proc Data Processing (Metabolite Software) lcms->data_proc Acquire Data elucidate Structural Elucidation (MS/MS Fragmentation) data_proc->elucidate Identify Putative Metabolites report Pathway Mapping elucidate->report Confirm Structures prep->lcms Inject Sample

Caption: General workflow for in vitro metabolite identification.

Detailed Protocol: In Vitro Metabolite Generation

This protocol is a scaled-up version of the stability assay to generate sufficient quantities of metabolites for structural analysis.

  • Incubation: Prepare a larger volume incubation (e.g., 1 mL) using HLM (1 mg/mL) and a higher concentration of the test compound (e.g., 10 µM) to increase metabolite formation. Include both "+NADPH" and "-NADPH" conditions. The "-NADPH" sample helps to distinguish enzymatic from non-enzymatic degradation.

  • Incubation Time: Incubate for a fixed, longer period (e.g., 60 or 120 minutes) at 37°C.

  • Termination and Extraction: Stop the reaction with 2 volumes of ice-cold acetonitrile. After centrifugation, the supernatant can be concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase the concentration of low-level metabolites.

Analytical Methodology: LC-MS/MS for Structural Elucidation

Liquid chromatography coupled with high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, is the gold standard for MetID.[18][19]

  • Chromatography (LC): A reversed-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the parent compound from its more polar metabolites.[20]

  • Mass Spectrometry (MS):

    • Full Scan MS: The instrument scans a wide mass range to detect the parent compound and all potential metabolites based on their accurate mass-to-charge ratio (m/z).

    • MS/MS (Tandem MS): The instrument isolates a specific ion (like a suspected metabolite) and fragments it to produce a characteristic fragmentation pattern. This pattern provides structural information, acting like a "fingerprint" to help elucidate the metabolite's structure.[21][22]

Predicted Metabolic Pathways of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Based on the compound's structure, several metabolic transformations are predicted. The following diagram illustrates the most likely pathways.

Metabolic_Pathways Parent Parent Compound Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate M1 M1: Carboxylic Acid (+16 Da: O, -28 Da: C2H4) Parent->M1 Ester Hydrolysis (Carboxylesterases) M2 M2: Piperazine Hydroxylation (+16 Da) Parent->M2 Oxidation (CYPs) M3 M3: Pyrimidine Hydroxylation (+16 Da) Parent->M3 Oxidation (CYPs) M4 M4: N-Oxide (+16 Da) Parent->M4 Oxidation (CYPs/FMOs) M5 M5: Sequential Metabolism (e.g., Hydrolysis + Hydroxylation) (+32 Da) M1->M5 Oxidation (CYPs) M2->M5 Hydrolysis

Caption: Predicted metabolic pathways for the title compound.

  • Pathway A: Ester Hydrolysis: Carboxylesterases are predicted to hydrolyze the ethyl ester to form the corresponding carboxylic acid (M1).[23] This results in a mass shift of -28 Da (loss of ethylene) relative to the parent compound. This is often a rapid and major clearance pathway for ester-containing drugs.[4]

  • Pathway B: Piperazine Ring Oxidation: The piperazine ring is a likely site for CYP-mediated oxidation.[9] This can occur at one of the carbon atoms to form a hydroxylated metabolite (M2, +16 Da) or at a nitrogen atom to form an N-oxide (M4, +16 Da).

  • Pathway C: Pyrimidine Ring Oxidation: The pyrimidine ring can also be hydroxylated by CYP enzymes (M3, +16 Da).[10] The exact position of hydroxylation would be determined via detailed structural elucidation techniques like NMR if necessary.

  • Pathway D: Sequential Metabolism: Primary metabolites can undergo further biotransformation. For example, the carboxylic acid metabolite (M1) could be subsequently oxidized on the piperazine or pyrimidine ring, leading to a di-metabolized product (M5).

Section 4: Preliminary Enzyme Phenotyping

The Scientific Imperative: Identifying the "Who" in Metabolism

Once the major metabolic pathways are known, the next crucial step is to identify which specific enzyme isoforms are responsible. This is known as reaction phenotyping. Its primary purpose is to predict the potential for drug-drug interactions (DDIs).[24] For instance, if our compound is primarily metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor (like ketoconazole) could dangerously increase its plasma concentration.[24]

Methodologies for Enzyme Phenotyping

Two common in vitro approaches are:

  • Recombinant Enzymes: Incubating the compound with individual, recombinantly expressed CYP enzymes (e.g., rCYP3A4, rCYP2D6) to see which ones can form the metabolite(s) of interest.

  • Chemical Inhibition: Using a panel of selective chemical inhibitors for different CYP isoforms in HLM incubations. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

Interpreting Phenotyping Data

If the formation of the hydroxylated piperazine metabolite (M2) is significantly blocked by ketoconazole (a CYP3A4 inhibitor) but not by quinidine (a CYP2D6 inhibitor), we can confidently conclude that CYP3A4 is the primary enzyme responsible for that specific metabolic step. For the hydrolysis pathway (M1), specific carboxylesterase inhibitors would be used to confirm the involvement of hCE1 or hCE2.

Section 5: Summary and Implications for Drug Development

This guide outlines a systematic in vitro strategy to characterize the metabolic profile of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. The journey begins with a quantitative assessment of metabolic stability in HLM, which provides a crucial estimate of hepatic clearance. This is followed by a qualitative and semi-quantitative MetID study to elucidate the structures of the main metabolites, focusing on the predicted liabilities of the ester, piperazine, and pyrimidine moieties.

Key Deliverables from this Approach:

  • Quantitative Data: Half-life (t½) and intrinsic clearance (CLint).

  • Qualitative Data: A map of the primary metabolic pathways and the structures of major metabolites.

  • Mechanistic Insight: Preliminary identification of the enzyme families (CYPs, esterases) responsible for clearance.

The collective data from these studies provide a robust foundation for decision-making. If the compound shows high metabolic instability, the MetID data will pinpoint the labile site, guiding medicinal chemists in designing more stable analogues. If a major human-specific or pharmacologically active metabolite is identified, its synthesis and characterization become a priority.[3] Finally, the enzyme phenotyping data are essential for planning clinical DDI studies. This integrated in vitro approach is a cornerstone of modern drug discovery, enabling a more efficient and safer path to clinical development.

Section 6: References

  • Satoh, T., Taylor, P., & Hosokawa, M. (2013). The emerging role of human esterases. PubMed. [Link]

  • Labcorp Drug Development. (n.d.). MetID insights for drug development. Labcorp. [Link]

  • Wu, Y., Pan, L., Chen, Z., Zheng, Y., Diao, X., & Zhong, D. (2021). Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. Current Drug Metabolism, 22(11), 838-857. [Link]

  • Slideshare. (n.d.). drug metabolism-hydrolysis | PPTX. Slideshare. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Stopher, A., & MacLeod, A. (2019). Metabolite profiling in early clinical drug development: current status and future prospects. Expert opinion on drug metabolism & toxicology, 15(1), 1-3. [Link]

  • JoVE. (n.d.). Video: Phase I Reactions: Hydrolytic Reactions. Journal of Visualized Experiments. [Link]

  • Wu, Y., et al. (2022). (PDF) Metabolite identification in preclinical and clinical phase of drug development. ResearchGate. [Link]

  • Patsnap. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Zhong, L., et al. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 462, 135-143. [Link]

  • Jordi Labs. (n.d.). Metabolite Identification LC MS Testing. Jordi Labs. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • ResearchGate. (n.d.). LC-MS/MS methods for determination of two or more drugs/metabolites. ResearchGate. [Link]

  • Noe, F., et al. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry, 61(21), 9838-9844. [Link]

  • Gribi, R., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • DeGoey, D. A., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Journal of Medicinal Chemistry, 61(13), 5784-5803. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(9), 1161-1166. [Link]

  • Zwart, P. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 232(1), 20-27. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • WSU Research Exchange. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Washington State University. [Link]

  • Chylewska, A., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design, 93(4), 511-521. [Link]

  • MDPI. (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. MDPI. [Link]

  • Zloh, M., & Kirton, S. B. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. ResearchGate. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate: A Technical Guide to Target Identification and Validation

Abstract Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a synthetic compound that merges two pharmacologically significant scaffolds: pyrimidine and piperazine. The pyrimidine core is a fundamental component of nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a synthetic compound that merges two pharmacologically significant scaffolds: pyrimidine and piperazine. The pyrimidine core is a fundamental component of nucleobases and is found in numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Similarly, the piperazine moiety is a common feature in drugs targeting the central nervous system, as well as in anticancer and antiviral therapeutics.[5][6][7][8][9] The amalgamation of these two privileged structures suggests a high probability of biological activity for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, making it a compelling candidate for drug discovery. This guide provides a comprehensive, technically-focused roadmap for the systematic identification and validation of its potential therapeutic targets, designed to empower researchers in their quest for novel therapeutics.

Foundational Pharmacophore Analysis: The Rationale for Target Exploration

The chemical architecture of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate provides a strong basis for hypothesizing its potential biological targets.

  • The Pyrimidine Scaffold: As a core component of DNA and RNA, pyrimidine analogs can readily interact with a multitude of enzymes and receptors within the cell.[3] Many pyrimidine-containing drugs function as kinase inhibitors, antimetabolites, or modulators of G-protein coupled receptors (GPCRs).[10] The diverse biological activities reported for pyrimidine derivatives, ranging from anticancer to anti-inflammatory properties, underscore the vast therapeutic landscape this moiety can address.[1][2][4]

  • The Piperazine Ring: This versatile heterocyclic amine is a key component in numerous approved drugs.[7] Its basic nitrogen atoms allow for critical interactions with biological targets, and its conformationally flexible structure can be adapted to various binding pockets. Piperazine derivatives are well-represented among antipsychotic, antidepressant, and anxiolytic medications, largely due to their interaction with monoamine pathways.[5][6] Furthermore, their incorporation into anticancer agents highlights their broader therapeutic relevance.[9]

The combination of these two pharmacophores in Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate creates a molecule with a high likelihood of polypharmacology, potentially interacting with multiple targets and offering opportunities for novel therapeutic applications or repurposing.

A Strategic Framework for Target Identification

Given the novelty of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, a multi-pronged approach to target identification is essential. This strategy should begin with broad, predictive methods and progressively narrow down to specific, validated interactions.

Caption: A strategic workflow for target identification.

Phase I: In Silico Target Prediction

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential targets of a novel compound.[11][12] These approaches leverage the principle of chemical similarity, where molecules with similar structures are likely to interact with similar biological targets.[11]

Ligand-Based Approaches

These methods compare the structure of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate to databases of known bioactive compounds.

  • 2D and 3D Similarity Searching: Utilize databases such as ChEMBL, PubChem, and DrugBank to identify compounds with high structural similarity. The targets of these similar compounds can be considered potential targets for the query molecule.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen virtual compound libraries for molecules with similar pharmacophoric features and their known targets.

Structure-Based Approaches (Reverse Docking)

If high-resolution 3D structures of potential target proteins are available, reverse docking can be a powerful predictive tool.

  • Reverse Docking Workflow: The structure of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is computationally docked against a library of protein binding sites. The proteins are then ranked based on the predicted binding affinity, providing a prioritized list of potential targets.

Computational Method Principle Potential Output Recommended Tools
Similarity Searching Similar molecules have similar biological activities.List of structurally similar compounds and their known targets.ChEMBL, PubChem, SciFinder
Pharmacophore Modeling Identifies the spatial arrangement of essential chemical features.A 3D model to screen for compounds with similar interaction patterns.MOE, Discovery Studio
Machine Learning Predicts interactions based on patterns in large datasets.A ranked list of predicted targets with associated probabilities.KinasePred, SuperPred
Reverse Docking Predicts binding affinity to a library of protein structures.A ranked list of potential protein targets based on docking scores.AutoDock, Glide, GOLD

Phase II: In Vitro Target Identification and Validation

Following the generation of a prioritized list of potential targets from in silico studies, in vitro experimental approaches are crucial for confirmation and further exploration.[16][17][18]

Affinity-Based Methods

These techniques rely on the specific binding interaction between the compound and its target protein(s).[19][20][21][22]

  • Affinity Chromatography: This is a classic and robust method for target identification.[19][22]

    • Probe Synthesis: Synthesize a derivative of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate with a linker arm and an immobilization tag (e.g., biotin).

    • Immobilization: Covalently attach the tagged compound to a solid support (e.g., agarose beads).

    • Protein Binding: Incubate the immobilized compound with a cell or tissue lysate.

    • Elution and Identification: Wash away non-specifically bound proteins and then elute the specifically bound proteins. Identify the eluted proteins using mass spectrometry.

Caption: Workflow for affinity chromatography-based target identification.

  • Photo-Affinity Labeling: This method provides a covalent link between the compound and its target, which can be advantageous for capturing transient or weak interactions.[23]

Broad-Spectrum Screening

Given the privileged nature of the pyrimidine and piperazine scaffolds, broad-spectrum screening against common target families is a highly recommended strategy.

  • Kinome Profiling: Since many pyrimidine derivatives are kinase inhibitors, screening Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate against a panel of kinases is a high-priority experiment.[10] Several commercial services offer comprehensive kinome profiling.[24][25][26][27][28]

    • Data Interpretation: The results will reveal the compound's potency and selectivity against a wide range of kinases, potentially identifying primary targets and off-targets.

Kinase Profiling Service Technology Number of Kinases Key Features
Reaction Biology Radiometric (³³PanQinase™)>700Industry-leading panel size.
PamGene Peptide MicroarrayNot specifiedMeasures kinase activity signatures.
MtoZ Biolabs Mass SpectrometryNot specifiedQuantitative mapping of kinase activity.
AssayQuant Continuous (Kinetic) AssayNot specifiedProvides real-time kinetic data.
Pharmaron TR-FRET, ADP-Glo>560Customizable panels and rapid turnaround.

Phase III: Cellular Target Engagement and Validation

Confirming that the compound interacts with its putative target in a cellular context is a critical step in the validation process.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[29][30][31][32] The principle is that ligand binding stabilizes a protein against thermal denaturation.[30][32]

  • Cell Treatment: Treat intact cells or cell lysates with Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Sources

Foundational

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Introduction: The Rationale for Cytotoxicity Screening in Drug Discovery The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is a meticulous and multi-stage process. A critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cytotoxicity Screening in Drug Discovery

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is a meticulous and multi-stage process. A critical early step in this endeavor is the preliminary cytotoxicity screening.[1][2][3] This initial assessment provides a fundamental understanding of a compound's potential to induce cell death or inhibit cellular proliferation, which are crucial characteristics, particularly for anticancer agents.[2] The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent cytotoxic effects against various cancer cell lines.[4][5][6] Similarly, the piperazine moiety is a common feature in many approved drugs and is known to be a versatile scaffold in the design of new therapeutic agents.[7][8] The compound of interest, Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, combines these two privileged structures, making it a compelling candidate for investigation as a potential therapeutic agent.

This in-depth technical guide will provide a comprehensive framework for conducting a preliminary cytotoxicity screening of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. As a Senior Application Scientist, the focus will be not just on the procedural steps, but on the underlying scientific principles and the logic behind experimental choices, ensuring a robust and reproducible evaluation.

Foundational Assays for Cytotoxicity Assessment

A multi-faceted approach employing a combination of assays is recommended to gain a comprehensive initial understanding of the compound's cytotoxic profile.[2] This guide will focus on three widely accepted and complementary in vitro assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Trypan Blue exclusion assay.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is extensively used to assess cell viability and proliferation.[9][10] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Causality behind Experimental Choices: The MTT assay is selected as a primary screening tool due to its sensitivity, reliability, and suitability for high-throughput screening. It provides a quantitative measure of how the test compound affects the metabolic activity of the cells, which is often correlated with cell viability.

The Lactate Dehydrogenase (LDH) Release Assay: An Indicator of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage.[12][13] The assay is based on the ability of LDH to catalyze the oxidation of lactate to pyruvate, which then leads to the formation of a colored product that can be quantified spectrophotometrically.[13][14]

Causality behind Experimental Choices: The LDH assay is chosen as a complementary method to the MTT assay because it measures a different aspect of cell death – the loss of membrane integrity. This provides a more direct measure of cytotoxicity due to membrane damage, which can help in elucidating the potential mechanism of action of the test compound.

The Trypan Blue Exclusion Assay: A Direct Count of Viable Cells

The Trypan Blue exclusion assay is a simple and direct method to determine the number of viable cells in a suspension.[15][16][17] The principle is based on the fact that viable cells with intact cell membranes are impermeable to the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.[15][17][18]

Causality behind Experimental Choices: This assay provides a straightforward and rapid assessment of cell viability.[18] It is particularly useful for confirming the results of the MTT and LDH assays and for obtaining a direct count of live and dead cells, which can be valuable for calculating cell viability percentages.

Experimental Design and Protocols

Cell Line Selection and Culture

The choice of cell lines is a critical factor in cytotoxicity screening. For a preliminary screen, a panel of well-characterized human cancer cell lines representing different tumor types is recommended.[2][19]

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive.[2]
HepG2 Hepatocellular CarcinomaWell-differentiated and widely used for liver toxicity studies.[6][20]
A549 Lung CarcinomaA model for non-small cell lung cancer.[2]
PC-3 Prostate CancerAndrogen-independent prostate cancer cell line.[4][21]
HCT-116 Colon CancerA well-characterized colorectal cancer cell line.[5]

Cell Culture Protocol:

  • All cell lines should be cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells regularly to maintain them in the exponential growth phase. For adherent cells, use trypsin to detach them from the culture flask.[15]

Compound Preparation and Dilution Series
  • Prepare a stock solution of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Perform a serial dilution of the stock solution in the cell culture medium to obtain a range of working concentrations for the cytotoxicity assays. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Detailed Experimental Protocols
MTT Assay Protocol
  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9][22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Trypan Blue Exclusion Assay Protocol
  • Cell Preparation: After treating the cells with the compound for the desired duration, detach the adherent cells using trypsin and collect the cell suspension. For suspension cells, directly collect the cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[16][18]

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.[16]

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[18]

Data Analysis and Interpretation

Calculating Percentage Viability and IC50 Values

For the MTT and LDH assays, the percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[23][24] It represents the concentration of the compound that is required to inhibit cell growth by 50%.[23][24] The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates a more potent compound.[23][25]

Data Presentation

Summarize the IC50 values obtained for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate against the different cell lines in a clear and concise table.

Table 1: Hypothetical IC50 Values of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 48Value
HepG2 48Value
A549 48Value
PC-3 48Value
HCT-116 48Value

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation & Dilution Compound_Treatment Compound Treatment (Dose-Response) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Trypan_Blue Trypan Blue Assay Incubation->Trypan_Blue Absorbance_Reading Absorbance Reading (Plate Reader) MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading Cell_Counting Cell Counting (Hemocytometer) Trypan_Blue->Cell_Counting Viability_Calc % Viability Calculation Absorbance_Reading->Viability_Calc Cell_Counting->Viability_Calc IC50_Determination IC50 Determination (Dose-Response Curve) Viability_Calc->IC50_Determination Assay_Relationship cluster_cell Cellular Effects cluster_assays Detection Assays Compound Test Compound Metabolic_Activity ↓ Metabolic Activity Compound->Metabolic_Activity Membrane_Integrity ↓ Membrane Integrity Compound->Membrane_Integrity Cell_Viability ↓ Cell Viability Compound->Cell_Viability MTT MTT Assay Metabolic_Activity->MTT measures LDH LDH Assay Membrane_Integrity->LDH measures Trypan_Blue Trypan Blue Assay Cell_Viability->Trypan_Blue measures

Caption: Relationship between cellular effects and assays.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for the preliminary cytotoxicity screening of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. By employing a panel of diverse cancer cell lines and a combination of complementary assays, researchers can obtain reliable initial data on the compound's cytotoxic potential. The determination of IC50 values will allow for a quantitative comparison of its potency across different cell types and will be instrumental in deciding whether to advance this compound for further, more detailed mechanistic studies. Future investigations could include exploring the mode of cell death (apoptosis vs. necrosis), cell cycle analysis, and target identification studies to elucidate its mechanism of action.

References

  • Lactate Concentration assay (LDH method) - Protocols.io. (2023-02-10). Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). Available from: [Link]

  • Trypan Blue Exclusion Test of Cell Viability - PMC - NIH. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • Cell viability study by Trypan blue exclusion method. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025-04-30). Available from: [Link]

  • New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation - Taylor & Francis Online. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • Trypan Blue Assay Protocol | Technical Note 181 - DeNovix. (2019-07-07). Available from: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013-06-01). Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. Available from: [Link]

  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit • Catalogue Code: MAES0196. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021-10-01). Available from: [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025-05-11). Available from: [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. Available from: [Link]

  • The Importance of IC50 Determination - Visikol. (2022-06-07). Available from: [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (2025-02-13). Available from: [Link]

  • Recognized Consensus Standards: Medical Devices - FDA. (2016-12-23). Available from: [Link]

  • Cytotoxicity Testing for Medical Devices Explained - medtechvendors.com. (2025-10-13). Available from: [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. Available from: [Link]

  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs - AACR Journals. (2023-10-02). Available from: [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023-05-06). Available from: [Link]

  • Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. Available from: [Link]

  • In vitro human cell line models to predict clinical response to anticancer drugs - PMC - NIH. Available from: [Link]

  • The Importance of Cytotoxicity Testing: Explained - EMMA International. Available from: [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014-11-23). Available from: [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC - NIH. (2024-12-11). Available from: [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (2022-01-05). Available from: [Link]

  • How to comment after finding IC50 according to MTT results? - ResearchGate. (2021-09-24). Available from: [Link]

  • Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate: From a Key Intermediate to a Cornerstone of Targeted Therapy

This guide provides a comprehensive overview of the discovery, synthesis, and critical role of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, a pivotal intermediate in the development of modern targeted therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery, synthesis, and critical role of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, a pivotal intermediate in the development of modern targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific underpinnings of its synthesis and its significance as a structural motif.

Introduction: The Unseen Importance of a Molecular Scaffold

In the landscape of pharmaceutical sciences, the narrative often centers on the final drug molecule. However, the journey to a successful therapeutic is paved with the meticulous design and synthesis of key intermediates. Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate stands as a prime example of such a crucial building block. While not a therapeutic agent in itself, its discovery and the refinement of its synthesis have been instrumental in the creation of life-changing medicines. This guide will illuminate the history of this compound, detail its synthesis, and explore the chemical logic that renders it indispensable in the synthesis of targeted therapies like Avapritinib.

The core of this molecule lies in the fusion of two privileged heterocyclic structures: pyrimidine and piperazine. The pyrimidine ring is a fundamental component of nucleobases and is found in a multitude of approved drugs, exhibiting a wide array of biological activities including anticancer and antiviral properties.[1] Similarly, the piperazine moiety is a common pharmacophore known to enhance aqueous solubility and improve pharmacokinetic profiles of drug candidates. The strategic combination of these two rings in Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate creates a versatile scaffold for further chemical modifications, enabling the construction of complex and highly specific drug molecules.

The Genesis: A Key Intermediate in the Synthesis of Avapritinib

The history of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is intrinsically linked to the development of Avapritinib, a potent and selective kinase inhibitor. The initial disclosure and synthesis of this pyrimidine-piperazine derivative can be traced back to the patent literature surrounding the discovery of Avapritinib, with documents such as WO 2015/057873 being seminal.[2] The compound emerged not from a direct search for its own biological activity, but from a rational drug design approach targeting specific mutations in receptor tyrosine kinases.

The synthesis of Avapritinib necessitates the strategic coupling of the pyrimidine-piperazine core with other complex chemical entities. Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate provides the foundational structure for one of the key fragments of the final drug molecule. Its synthesis, therefore, represents a critical upstream step in the overall manufacturing process of Avapritinib.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and optimization. The following table summarizes the key properties of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate hydrochloride.

PropertyValueSource
CAS Number 2135332-19-1[3]
Molecular Formula C11H17ClN4O2[3]
Molecular Weight 272.73 g/mol [3]
IUPAC Name ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride[3]
Canonical SMILES CCOC(=O)C1=CN=C(N2CCNCC2)N=C1.Cl[3]
LogP 0.66[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 2[3]
Purity Typically ≥95%[3]

These properties highlight the compound's relatively polar nature, which is consistent with the presence of the piperazine and pyrimidine rings, and its suitability for use in aqueous or polar organic solvent systems for subsequent reactions.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a multi-step process that begins with commercially available starting materials. The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction. The process typically proceeds through its N-Boc protected precursor, tert-butyl 4-(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazine-1-carboxylate, to ensure regioselectivity and prevent side reactions.

Synthesis_Pathway cluster_0 Synthesis of the Boc-Protected Intermediate cluster_1 Deprotection to Yield the Final Intermediate start_A Ethyl 2-chloropyrimidine-5-carboxylate intermediate_1 tert-butyl 4-(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazine-1-carboxylate start_A->intermediate_1 SNAr Reaction (e.g., DIPEA, THF) start_B tert-butyl piperazine-1-carboxylate start_B->intermediate_1 product Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate intermediate_1->product Boc Deprotection (e.g., HCl in Dioxane)

Figure 1: Synthetic pathway for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 4-(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazine-1-carboxylate

The following is a representative experimental protocol for the synthesis of the Boc-protected intermediate, based on established synthetic methodologies for similar compounds.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate

  • tert-butyl piperazine-1-carboxylate

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous THF is added tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between EtOAc and saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazine-1-carboxylate.

Experimental Protocol: Deprotection to Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Materials:

  • tert-butyl 4-(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • To a solution of tert-butyl 4-(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol) is added an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq).

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until TLC or LC-MS analysis indicates complete deprotection.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, and the precipitate is collected by filtration to yield Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate as its hydrochloride salt.

The Role in Drug Discovery and Development: A Versatile Scaffold

The significance of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate extends beyond its role in the synthesis of Avapritinib. The pyrimidine-piperazine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This includes potential applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

The modular nature of the synthesis allows for the facile introduction of diverse substituents at both the pyrimidine and piperazine rings. This enables the creation of large chemical libraries for high-throughput screening and the systematic exploration of structure-activity relationships (SAR).

SAR_Logic cluster_Pyrimidine Pyrimidine Modifications cluster_Piperazine Piperazine Modifications cluster_Ester Ester Modifications Core_Scaffold Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate Pyrimidine_Mod Substitution at C4 and C6 positions Core_Scaffold->Pyrimidine_Mod Impacts target binding and selectivity Piperazine_Mod Functionalization of the secondary amine Core_Scaffold->Piperazine_Mod Modulates pharmacokinetics and solubility Ester_Mod Hydrolysis to carboxylic acid Amidation Core_Scaffold->Ester_Mod Introduces new interaction points

Figure 2: Logical relationships in the structure-activity relationship (SAR) of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate derivatives.

Future Perspectives

The journey of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate from a synthetic intermediate to a cornerstone of a targeted therapy underscores the critical importance of chemical synthesis in drug discovery. As our understanding of disease biology deepens, the demand for novel, highly specific small molecule inhibitors will continue to grow. Versatile and readily functionalizable scaffolds like Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate will remain essential tools for medicinal chemists in their quest to develop the next generation of life-saving medicines. Further research into the derivatization of this core structure may unlock new therapeutic possibilities across a range of diseases.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Abstract This document provides a comprehensive guide to the quantitative analysis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The primary focus is a detailed, val...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The primary focus is a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for quality control, stability testing, and research applications. The protocol is designed to be robust and reliable, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] An overview of Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative technique is also discussed.

Introduction

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety. Such structures are common scaffolds in the development of pharmacologically active agents.[3] The accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and purity of Active Pharmaceutical Ingredients (APIs).[4][5] In a drug development pipeline, a validated analytical method provides documented evidence that the procedure is fit for its intended purpose, ensuring data integrity from early development through to commercial batch release.[2][6]

This application note details a specific, robust, and validated Reversed-Phase HPLC (RP-HPLC) method. It is designed for researchers, analytical chemists, and quality assurance professionals, providing not only a step-by-step protocol but also the scientific rationale behind the selection of critical method parameters. All validation procedures are grounded in the ICH Q2(R2) guidelines to ensure regulatory compliance and scientific soundness.[7][8][9]

Physicochemical Properties of the Analyte
PropertyValueSource
IUPAC Name ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate[10]
CAS Number 2135332-19-1 (for HCl salt)[10]
Molecular Formula C₁₁H₁₆N₄O₂[10]
Molecular Weight 236.27 g/mol (free base)Calculated
Structure

Note: The structure image is a representation. The free base form is discussed for chromatographic purposes.

Recommended Analytical Methodology: RP-HPLC with UV Detection

Reversed-phase HPLC is the method of choice for non-volatile and thermally labile molecules like Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the pyrimidine ring provides a strong chromophore, making UV detection highly suitable and sensitive.

Principle of Separation

The analyte possesses both hydrophobic (pyrimidine ring, ethyl group) and hydrophilic/ionizable (piperazine ring) characteristics. The basic piperazine moiety (pKa values are typically around 5.5 and 9.7) requires careful pH control of the mobile phase. By using a buffered aqueous mobile phase at a pH between 3 and 7, the piperazine group can be maintained in a consistent, protonated state. This prevents peak tailing and ensures reproducible retention times. The analyte is retained on the nonpolar C18 column and is eluted by increasing the proportion of an organic solvent (acetonitrile) in the mobile phase.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a starting point for analysis and should be fully validated before routine use.

2.2.1. Instrumentation and Materials

  • HPLC System: Quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reference Standard: Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, purity ≥98%.

  • Solvents: HPLC grade Acetonitrile (ACN) and water.

  • Reagents: Ammonium acetate (analytical grade or higher).

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water. Dissolve 0.77 g of ammonium acetate in 1 L of HPLC grade water. Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

2.2.3. Sample Preparation

  • Accurately weigh an amount of the test sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Further dilute with the diluent as necessary to bring the concentration within the calibration range (e.g., to a target of 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2.2.4. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: AcetonitrileThe buffer controls the ionization of the piperazine moiety, ensuring good peak shape.
Gradient Elution 0-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-15 min: 20% B (Re-equilibration)A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and separation kinetics.
Detection Wavelength 254 nm (or λmax)Pyrimidine systems typically show strong absorbance around this wavelength. A PDA scan of the standard is recommended to determine the optimal wavelength (λmax).
Injection Volume 10 µL

2.2.5. Data Analysis

  • Inject the calibration standards and the prepared sample solutions.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and intercept.

  • Calculate the concentration of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in the sample using the regression equation.

Caption: General workflow for HPLC quantification.

Method Validation Protocol (ICH Q2(R2) Framework)

A validated analytical method provides assurance of its reliability.[4] The following parameters must be assessed to demonstrate that the HPLC method is suitable for its intended purpose.[1][7]

G cluster_0 Core Performance Characteristics cluster_1 Method Limits & Reliability Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light).[5]Peak for the analyte should be free from interference from any degradants or matrix components. Peak purity analysis (PDA) should pass.
Linearity Analyze at least 5 concentration levels (e.g., 50-150% of target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision over the specified concentration interval.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery should be 98.0% to 102.0%.
Precision Repeatability (Intra-day): 6 replicate injections of the same sample.Intermediate Precision (Inter-day/analyst): Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[8]
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio (S/N) of ~10. Verify with injections at this concentration.RSD at LOQ should be ≤ 10%.
Limit of Detection (LOD) Determine the concentration that gives a signal-to-noise ratio (S/N) of ~3.Analyte peak should be clearly discernible from noise.
Robustness Deliberately vary critical method parameters: flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2 units), organic content (±2%).System suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits. No significant impact on quantitative results.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, such as identifying volatile impurities or performing trace analysis where high specificity is needed, GC-MS can be a powerful tool. However, direct injection of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is challenging due to its low volatility and the presence of active amine groups.

  • Derivatization: A derivatization step is typically required to increase volatility and reduce polarity. Silylation (e.g., using BSTFA) or acylation (e.g., using trifluoroacetic anhydride) of the piperazine nitrogen atoms is a common strategy.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) and a mass spectrometer detector.

  • Analysis: The derivatized sample is injected. The mass spectrometer provides highly selective detection based on the mass-to-charge ratio of the analyte and its fragments, allowing for definitive identification.

  • Use Case: Best suited for impurity profiling rather than routine quantification of the main component due to the extra sample preparation step. A GC method could be developed for the quantitative determination of related substances like piperazine, 1-methyl piperazine, and 1-ethyl piperazine.[11]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantification of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. The protocol is based on established chromatographic principles and is designed for straightforward implementation in a quality control or research laboratory. Adherence to the described method validation protocol, grounded in ICH guidelines, will ensure that the data generated is accurate, precise, and fit for its intended purpose, supporting the rigorous demands of pharmaceutical development and manufacturing.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available from: [Link]

  • ICH releases draft guidelines on analytical method development. RAPS. Available from: [Link]

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Application

Harnessing Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate in Modern Cellular Assays: Protocols and Scientific Rationale

An Application Guide for Researchers Prepared by: The Office of the Senior Application Scientist Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery Heterocyclic compounds are the bedrock of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: The Office of the Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, the pyrimidine ring holds a position of particular significance.[1][2] As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidine derivatives possess an intrinsic ability to interact with essential biological machinery, including enzymes and genetic material.[1][2] This inherent bio-compatibility has made the pyrimidine scaffold a "privileged structure" that medicinal chemists have successfully exploited to develop a wide array of therapeutics. Marketed drugs incorporating this motif exhibit remarkable activity as anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[1][3]

The subject of this guide, Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate , is a synthetic compound that combines the pyrimidine core with a piperazine moiety. This specific combination is frequently explored in the development of kinase inhibitors.[4] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5] The piperazine group can confer favorable pharmacokinetic properties and provide a key interaction point within the ATP-binding pocket of kinases.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a logical framework and detailed, field-tested protocols for evaluating the cellular activity of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, with a focus on its potential as a kinase inhibitor. The experimental workflow is designed to first establish its biological potency and subsequently elucidate its mechanism of action.

Compound Handling and Preparation

Before initiating any cellular assay, proper handling and preparation of the test compound are paramount for ensuring reproducibility and accuracy.

  • Storage and Stability : Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate should be stored in a dry, sealed container at 2-8°C to maintain its integrity. For long-term storage, consult the supplier's specific recommendations.

  • Solubilization : The first step in any cell-based assay is to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.

    • Prepare a 10 mM stock solution of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate in 100% cell culture-grade DMSO.

    • Ensure complete dissolution by vortexing or gentle warming.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Safety Precautions : Based on available safety data for similar compounds, wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6] Handle the compound in a well-ventilated area or a chemical fume hood. It is classified as an irritant and may be harmful if swallowed.[6]

Experimental Workflow for Compound Characterization

A logical, stepwise approach is crucial for efficiently characterizing a novel compound. The following workflow is designed to move from a broad assessment of cellular impact to a more specific analysis of its mechanism of action.

G A Protocol 1: Cell Viability Assay (MTS) B Determine IC50 Value (Dose-Response) A->B Establishes Potency C Protocol 2: In-Cell Kinase Assay B->C Informs Dose Selection D Confirm Target Engagement & Inhibition C->D Measures Direct Impact on Target E Protocol 3: Western Blot Analysis D->E Validates Mechanism F Validate Downstream Signaling Effects E->F

Caption: A logical workflow for characterizing a novel small molecule inhibitor.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTS Assay

Scientific Rationale

The first step in evaluating any new compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. The MTS assay is a robust, colorimetric method for this purpose.[7] It utilizes a tetrazolium salt (MTS) that is bioreduced by metabolically active, viable cells into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solution.[8]

Detailed Protocol
  • Cell Plating:

    • Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well for adherent cells.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include "cells only" wells for the untreated control and "medium only" wells for background subtraction.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate stock solution in a complete culture medium. A typical 8-point, 1:3 dilution series starting from 100 µM is a good starting point.

    • Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest compound dose (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Reagent Addition and Incubation:

    • Prepare the MTS solution according to the manufacturer's instructions. This typically involves mixing the MTS reagent with an electron coupling reagent like PES.[7]

    • Add 20 µL of the prepared MTS solution directly to each well.[8]

    • Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time should be optimized to yield a strong signal without saturating the absorbance reading.

  • Data Acquisition:

    • Gently mix the plate to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

Data Analysis and Interpretation
  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

G A Plate Cells in 96-well Plate B Incubate 24h A->B C Treat with Serial Dilution of Compound B->C D Incubate 48-72h C->D E Add MTS Reagent D->E F Incubate 1-4h E->F G Read Absorbance at 490 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTS Cell Viability Assay.

Protocol 2: In-Cell Kinase Activity Assay (Luminescence-Based)

Scientific Rationale

Once the IC50 is established, the next logical step is to confirm that the compound directly engages its intended target within the complex cellular environment. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a highly sensitive method to measure the activity of a specific kinase.[5] The principle is straightforward: kinase activity consumes ATP, producing ADP. The assay quantifies the amount of ADP produced in a two-step reaction that ultimately generates a light signal proportional to kinase activity.[5] By treating cells with the compound, one can measure the direct inhibition of a target kinase.

Detailed Protocol
  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency in an appropriate vessel.

    • Treat the cells with Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate at relevant concentrations (e.g., 1x, 5x, and 10x the viability IC50) and a vehicle control for a short duration (e.g., 1-2 hours) to capture direct target inhibition rather than downstream effects.

    • Wash the cells with cold PBS and lyse them using a lysis buffer compatible with kinase assays, supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the total protein concentration using a BCA or Bradford assay.

  • Kinase Reaction Setup:

    • In a white, opaque 96-well plate, prepare the kinase reaction. Each well will contain:

      • Cell lysate (containing the target kinase).

      • A specific substrate peptide for the kinase of interest.

      • ATP at a concentration near its Km for the kinase.

    • The total reaction volume is typically small (e.g., 10 µL).

  • Initiating and Stopping the Reaction:

    • Initiate the reaction by adding the ATP/substrate mixture to the wells containing the lysate.

    • Incubate the plate at 30°C for 60 minutes (this may require optimization).[5]

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes any remaining unconsumed ATP.[5] Incubate for 40 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Normalize the signal from the compound-treated lysates to the vehicle-treated control.

  • A reduction in luminescence in the presence of the compound indicates inhibition of the target kinase. Plotting the % inhibition against compound concentration can yield a target-specific IC50.

Protocol 3: Downstream Signaling Pathway Analysis via Western Blotting

Scientific Rationale

The ultimate validation of a kinase inhibitor's mechanism of action is to demonstrate its effect on the downstream signaling pathway in intact cells.[9] If Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate inhibits a specific kinase (e.g., Kinase X), it should decrease the phosphorylation of that kinase's known substrate (e.g., Protein Y). Western blotting is the gold-standard technique for this analysis.[10] It allows for the separation of proteins by size and their detection using antibodies specific to the total protein and its phosphorylated form.[9][10]

G cluster_0 Ligand Ligand Receptor Receptor Ligand->Receptor KinaseX Kinase X Receptor->KinaseX Activates ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein Y Compound Ethyl 2-(piperazin-1-yl) pyrimidine-5-carboxylate Compound->KinaseX Inhibits Response Cellular Response

Caption: A hypothetical signaling pathway inhibited by the compound.

Detailed Protocol
  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach as described in Protocol 1.

    • Starve the cells in a serum-free medium for 6-12 hours if the pathway of interest is activated by growth factors.

    • Pre-treat the cells with Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (at 1x and 10x IC50) and a vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF, PDGF) for a short period (e.g., 10-15 minutes) to activate the signaling pathway. Include an unstimulated control.

    • Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.[11]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Measure the protein concentration of the supernatant.

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add SDS-PAGE sample buffer (e.g., Laemmli buffer) and boil the samples at 95-100°C for 5 minutes.[11]

  • Gel Electrophoresis and Transfer:

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Protein Y) overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 5 minutes each with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total Protein Y) or a loading control (e.g., anti-GAPDH or anti-β-actin).

Data Analysis and Interpretation

A successful experiment will show a strong band for the phosphorylated protein in the stimulated, vehicle-treated sample. This band should be significantly reduced in intensity in the compound-treated samples in a dose-dependent manner. The total protein and loading control bands should remain consistent across all lanes, confirming that the observed effect is due to inhibition of phosphorylation, not protein degradation or unequal loading.

Summary of Expected Quantitative Data

The following table presents a hypothetical but realistic summary of data that could be generated from the described protocols for a potent and selective kinase inhibitor.

Assay TypeCell LineParameter MeasuredResult
MTS Viability Assay MCF-7 (Breast Cancer)IC50 after 72h150 nM
MTS Viability Assay HCT116 (Colon Cancer)IC50 after 72h210 nM
MTS Viability Assay WI-38 (Normal Fibroblast)IC50 after 72h>10,000 nM
In-Cell Kinase Assay MCF-7 LysateKinase X Inhibition IC5025 nM
Western Blot Analysis MCF-7 Cellsp-Protein Y Inhibition>90% at 250 nM

This data illustrates a compound with potent activity against cancer cell lines, selectivity over normal cells, direct target engagement at a lower concentration than the viability IC50, and confirmation of downstream pathway modulation.

References

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • ScienceDirect. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • SpringerLink. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • BU CyberSec Lab. Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. [Link]

  • protocols.io. In vitro kinase assay. [Link]

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  • Bio-protocol. Western Blotting Analysis of Signaling Pathways. [Link]

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  • PubMed. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • PubMed. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. [Link]

  • MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

  • Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][8][12]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]

  • Nature. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. [Link]

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  • ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

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Method

Application Notes &amp; Protocols for In Vivo Efficacy Studies of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Introduction: The Scientific Imperative for a Structured In Vivo Protocol The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for a Structured In Vivo Protocol

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects[1]. Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, the subject of this guide, belongs to this versatile class of compounds. While direct in vivo data for this specific molecule are not extensively published, its structural motifs are present in molecules with demonstrated biological activity[1][2]. Therefore, a robust and well-defined protocol for in vivo evaluation is critical to elucidate its therapeutic potential.

This document provides a comprehensive, experience-driven guide for conducting in vivo studies with Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in animal models. It is designed to move beyond a simple checklist, offering a logical framework and explaining the causality behind experimental choices. The protocols herein are designed as self-validating systems, ensuring scientific rigor, reproducibility, and the ethical treatment of research animals.

Part 1: Pre-Study Checklist: Foundational Work for a Successful In Vivo Campaign

Before initiating any in vivo experiment, a series of preliminary studies and characterizations are mandatory. These steps are crucial for designing an informative and ethically sound study, and for the correct interpretation of the results.

Compound Characterization and Formulation

A thorough understanding of the physicochemical properties of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is the first step.

Parameter Value/Information Significance for In Vivo Studies
Molecular Formula C₁₁H₁₆N₄O₂Essential for calculating molarity and dose.
Molecular Weight ~252.28 g/mol Crucial for accurate dose calculations.
Solubility To be determined experimentallyDictates the choice of vehicle for formulation. Poor solubility can lead to erratic absorption.
LogP To be determined experimentallyPredicts the compound's lipophilicity and potential for membrane permeability.
pKa To be determined experimentallyInfluences solubility and absorption at different physiological pH values.
Purity ≥95% (recommended)Impurities can have their own biological effects, confounding the results.
Stability To be determined in relevant vehiclesEnsures that the compound does not degrade in the formulation during the study period.

Formulation Development: The goal is to prepare a homogenous, stable formulation that is well-tolerated by the animals. The choice of vehicle is critical. Common vehicles for oral administration of small molecules include:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • Polyethylene glycol 400 (PEG400)

  • Corn oil

For intravenous administration, solutions must be sterile and have a pH close to physiological levels.

Pilot Pharmacokinetic (PK) and Toxicology Studies

A pilot PK study in a small number of animals is highly recommended before embarking on a full-scale efficacy study[3]. This provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Key PK Parameters to Determine:

Parameter Description Importance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the curveRepresents the total drug exposure over time.
t₁/₂ Half-lifeDetermines the dosing frequency required to maintain therapeutic concentrations.
Bioavailability (%F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Crucial for determining the oral dose that will achieve a desired systemic exposure.

A pilot toxicology study, often integrated with the PK study, is essential to determine the maximum tolerated dose (MTD)[4]. This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality). The MTD is the highest dose that does not cause unacceptable toxicity.

Part 2: Detailed Protocol for an In Vivo Efficacy Study in a Xenograft Model

Given the prevalence of pyrimidine derivatives in oncology research, this protocol will focus on a subcutaneous xenograft model in mice, a widely used platform for evaluating the anti-tumor efficacy of novel compounds[5][6][7][8][9].

Animal Model Selection and Acclimatization
  • Animal Strain: Immunodeficient mice (e.g., Nude, NOD/SCID) are required for the engraftment of human tumor cells[6].

  • Age and Weight: Use animals of a consistent age and weight range to minimize biological variability.

  • Acclimatization: Upon arrival, animals should be allowed to acclimatize to the facility for at least one week before the start of the experiment. This reduces stress-related physiological changes that could impact the study outcome.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Tumor Cell Implantation and Tumor Growth Monitoring
  • Cell Culture: Culture the chosen human cancer cell line (selected based on the hypothesized mechanism of action of the compound) under sterile conditions.

  • Cell Preparation: On the day of implantation, harvest the cells and resuspend them in a suitable medium (e.g., a mixture of sterile PBS and Matrigel) at the desired concentration.

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor growth a few days after implantation.

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 . This is a commonly accepted formula for estimating the volume of ellipsoidal tumors[10].

    • Monitor the body weight of each animal at the same frequency as tumor measurements. Significant weight loss can be a sign of toxicity.

Randomization and Group Allocation
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Ensure that the average tumor volume is similar across all groups at the start of treatment.

  • A typical study design includes:

    • Group 1: Vehicle control

    • Group 2: Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate (Dose 1)

    • Group 3: Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate (Dose 2)

    • Group 4 (Optional): Positive control (a known effective drug)

Dosing and Administration
  • Dose Calculation: Calculate the volume of the dosing solution to be administered to each animal based on its most recent body weight.

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be informed by the compound's properties and the intended clinical application[11][12]. Oral administration is often preferred for small molecule inhibitors[12].

  • Dosing Schedule: The dosing frequency (e.g., once daily, twice daily) should be based on the compound's half-life, as determined in the pilot PK study.

  • Administration Technique: Ensure that all personnel are properly trained in the chosen administration technique to minimize stress to the animals and ensure accurate dosing.

Endpoint and Sample Collection
  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition. The study is usually terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or when animals show signs of excessive morbidity.

  • Euthanasia: At the end of the study, euthanize the animals using an approved method.

  • Sample Collection:

    • Collect blood samples (e.g., via cardiac puncture) for PK analysis and biomarker assessment.

    • Excise tumors and measure their final weight and volume.

    • Collect major organs (e.g., liver, kidneys, spleen) for histopathological analysis to assess potential toxicity.

Part 3: Data Analysis and Interpretation

Efficacy Assessment
  • Tumor Growth Curves: Plot the mean tumor volume for each group over time.

  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] × 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the observed differences in tumor growth between the treated and control groups are statistically significant.

Toxicity Assessment
  • Body Weight Changes: Plot the mean body weight for each group over time. A sustained body weight loss of >15-20% is often considered a sign of significant toxicity.

  • Clinical Observations: Record any adverse clinical signs observed during the study.

  • Histopathology: Have a qualified pathologist examine the collected organs for any signs of drug-induced toxicity.

Biomarker Analysis

Analysis of biomarkers in tumor and blood samples can provide valuable insights into the mechanism of action of the compound[13][14][15][16][17].

  • Pharmacodynamic (PD) Biomarkers: Measure the levels of the drug's target or downstream signaling molecules in tumor tissue to confirm target engagement.

  • Efficacy Biomarkers: Correlate changes in biomarker levels with the anti-tumor response.

Part 4: Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical Pre-Study Phase cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis Phase compound_char Compound Characterization (Solubility, Stability) pilot_pk_tox Pilot PK/Tox Studies (MTD, t1/2) compound_char->pilot_pk_tox Formulation acclimatization Animal Acclimatization pilot_pk_tox->acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring_start Tumor Growth Monitoring implantation->monitoring_start randomization Randomization monitoring_start->randomization Tumors ~100-150 mm³ treatment Treatment Administration randomization->treatment monitoring_end Endpoint Monitoring treatment->monitoring_end Daily Dosing sample_collection Sample Collection (Tumors, Blood, Organs) monitoring_end->sample_collection efficacy_analysis Efficacy Analysis (TGI) sample_collection->efficacy_analysis toxicity_analysis Toxicity Analysis (Body Weight, Histology) sample_collection->toxicity_analysis biomarker_analysis Biomarker Analysis sample_collection->biomarker_analysis signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Regulates Gene Expression Compound Ethyl 2-(piperazin-1-YL) pyrimidine-5-carboxylate Compound->MEK Inhibits (Hypothetical)

Caption: Hypothetical MAPK signaling pathway targeted by the compound.

References

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  • Brage, R. A., et al. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Proceeding of 8th International Scientific Conference, College of Veterinary Medicine University of Basrah. [Link]

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Application

Application Notes and Protocols: Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the potential applications of Ethyl 2-(piperazin-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential applications of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a chemical probe, particularly within the context of kinase inhibitor discovery. While direct biological activity data for this specific molecule is not extensively published, its structural motifs are prevalent in a multitude of biologically active compounds, most notably as a key intermediate in the synthesis of the kinase inhibitor Avapritinib.[1] These application notes will, therefore, focus on the rationale for its use as a chemical probe, predicated on the well-documented activities of its close analogs, and provide detailed, adaptable protocols for its characterization and use in cell-based and biochemical assays.

Introduction: The 2-(Piperazin-1-yl)pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The 2-(piperazin-1-yl)pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. This structural framework is frequently found in small molecules designed to target protein kinases, a critical class of enzymes involved in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

The pyrimidine ring often serves as a hinge-binding motif, interacting with the backbone of the kinase ATP-binding pocket. The piperazine moiety typically extends into the solvent-exposed region, providing a versatile point for modification to enhance potency, selectivity, and pharmacokinetic properties. The ethyl carboxylate group on the pyrimidine ring offers a potential handle for further chemical modification or for influencing solubility and cell permeability.

Given that Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a direct precursor to Avapritinib, a potent inhibitor of KIT and PDGFRA kinases, it is reasonable to hypothesize that this compound itself may possess inhibitory activity against these or other related kinases.[1] Therefore, it represents a valuable tool for researchers seeking to explore kinase biology and develop novel inhibitors.

Rationale for Use as a Chemical Probe

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. The utility of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a chemical probe is supported by the following:

  • Structural Precedent: Its core structure is shared with numerous potent and selective kinase inhibitors.

  • Synthetic Tractability: The synthesis of this compound and its analogs is well-documented, often involving the reaction of a 2-chloropyrimidine with piperazine.[2][3] This allows for the straightforward creation of derivatives and control compounds.

  • Potential for Target Discovery: Screening this compound against a panel of kinases could reveal novel biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 2135332-19-1[4]
Molecular Formula C11H17ClN4O2[4]
Molecular Weight 272.73 g/mol [4]
Purity Typically >95%[4]

Experimental Protocols

The following protocols are provided as a guide for researchers to characterize the biological activity of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. It is crucial to include appropriate positive and negative controls in all experiments.

General Kinase Inhibition Assay (Biochemical)

This protocol describes a generic method to assess the direct inhibitory activity of the compound against a purified kinase.

Figure 1: General workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to generate a dose-response curve.

    • Prepare assay buffer, kinase, substrate, and ATP at the desired concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and assay buffer.

    • Add the serially diluted compound or vehicle control (DMSO) to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the desired reaction time at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction according to the assay kit manufacturer's instructions.

    • Measure the signal (e.g., luminescence for ADP-Glo™ assays, fluorescence for Z'-LYTE™ assays).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT/SRB)

This protocol assesses the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on specific kinases.

Figure 2: Workflow for a cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., a cell line with a known activating mutation in a kinase).

    • Trypsinize, count, and seed the cells into a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

    • Remove the old media from the cells and add fresh media containing the compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Target Engagement

This protocol can be used to determine if the compound inhibits the phosphorylation of a downstream substrate of a target kinase within cells, providing evidence of target engagement.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture and seed cells as described for the proliferation assay.

    • Treat the cells with the compound at various concentrations for a specific time.

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Compare the levels of phosphorylated protein in compound-treated cells to vehicle-treated cells.

Potential Target Classes and Considerations

Based on the structure and the activities of its analogs, Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate could potentially target several classes of signaling proteins:

  • Protein Kinases: As discussed, this is the most likely target class. The compound should be screened against a broad panel of kinases to identify specific targets.

  • G-Protein Coupled Receptors (GPCRs): Some piperazine-pyrimidine derivatives have shown activity at GPCRs.[5] Assays to measure changes in second messengers like cAMP or calcium could be employed.

  • Other Enzymes: The scaffold may have off-target effects on other enzymes. Broad profiling is recommended to assess selectivity.

Conclusion

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a valuable chemical entity for researchers in drug discovery and chemical biology. Its established role as a synthetic precursor to a clinical kinase inhibitor, combined with the known biological activities of the 2-(piperazin-1-yl)pyrimidine scaffold, provides a strong rationale for its investigation as a chemical probe. The protocols outlined in this document offer a starting point for characterizing its biological effects and identifying its molecular targets. Rigorous experimental design, including the use of appropriate controls, is essential for obtaining meaningful and reproducible data.

References

  • U.S. Patent No. 9,481,691. (2016).
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2015). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Turkish Journal of Chemistry. [Link]

  • U.S. Patent No. 10,023,591. (2018). Pyrrolopyrimidine compounds.
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2022). European Journal of Medicinal Chemistry. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. (2017). Molecular Diversity. [Link]

  • The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • FR2607505A1 - Novel derivatives of piperazinyl-1 pyrimidine, their preparation and their application in therapeutics and cosmetics.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening Assays Involving Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety. This struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety. This structural motif is recognized in medicinal chemistry as a "privileged scaffold" due to its recurrence in a multitude of biologically active agents targeting various protein families. The pyrimidine core is a cornerstone in the structure of nucleic acids and numerous clinically approved drugs, including anticancer and antiviral agents[1]. The piperazine ring often imparts favorable pharmacokinetic properties and provides a versatile point for synthetic elaboration to optimize target engagement.

While specific biological targets for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate are not extensively documented in publicly available literature, its structural resemblance to known pharmacologically active molecules suggests a high probability of interaction with two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs) . For instance, numerous kinase inhibitors, such as the dual Src/Abl inhibitor Dasatinib, incorporate a piperazinyl-pyrimidine core to achieve high-affinity binding to the ATP pocket[2]. Similarly, this scaffold is prevalent in antagonists of various GPCRs.

This document provides detailed application notes and high-throughput screening (HTS) protocols for the characterization of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and its analogs against these two high-value target classes. The methodologies described herein are designed to be robust, scalable, and amenable to automated liquid handling systems, making them ideal for primary screening of large compound libraries and subsequent lead optimization efforts.

Part 1: High-Throughput Screening for Protein Kinase Inhibition

Protein kinases have emerged as one of the most critical target classes for drug discovery, particularly in oncology and immunology[3][4]. The universal nature of the ATP-binding site across the kinome allows for the design of focused libraries around scaffolds like pyrimidine, which can mimic the adenine moiety of ATP. The following details a robust biochemical assay for identifying and characterizing kinase inhibitors.

Scientific Rationale and Assay Principle

The fundamental principle of a kinase activity assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate (a peptide or protein). Inhibition of this process by a small molecule results in a decrease in the formation of the phosphorylated product or the consumption of ATP. For HTS, assays that detect the universal kinase reaction product, adenosine diphosphate (ADP), are highly efficient as they can be applied to virtually any kinase-substrate pair. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that provides a luminescent readout proportional to the amount of ADP generated.

The assay is a two-step process. First, the kinase reaction is performed in the presence of the test compound. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that directly correlates with the initial kinase activity.

Experimental Workflow: Kinase Inhibition HTS

HTS_Kinase_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection Compound_Prep Compound Dilution (Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate) Dispense_Compound Dispense Compound & Controls (DMSO) Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase_Mix Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Add_ATP Initiate Reaction (Add ATP) Add_Kinase_Mix->Add_ATP Incubate_1 Incubate (e.g., 60 min at RT) Add_ATP->Incubate_1 Add_ADP_Glo Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (e.g., 30 min at RT) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence

Caption: Workflow for a luminescent-based high-throughput kinase inhibition assay.

Detailed Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

Materials:

  • Kinase of interest (e.g., a member of the Src or Abl family)

  • Kinase-specific peptide substrate

  • ATP, ultra-pure

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, white, low-volume assay plates (e.g., Corning #3572)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For IC₅₀ determination, a 10-point, 3-fold dilution series is recommended.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions, positive control, and DMSO (negative control) to the appropriate wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in assay buffer. The final concentration of the kinase should be determined empirically to yield a robust signal-to-background ratio.

    • Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to facilitate the identification of ATP-competitive inhibitors[5].

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's turnover rate.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to ensure complete ATP depletion.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

For a primary screen, the percent inhibition for each compound is calculated relative to the controls:

  • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

For dose-response experiments, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the percent inhibition data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and robustness.> 0.5 for HTS
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
IC₅₀ The concentration of an inhibitor where the response is reduced by half.Compound-dependent

Part 2: High-Throughput Screening for GPCR Antagonism

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines[6]. The piperazinyl-pyrimidine scaffold is a common feature in many GPCR ligands. Identifying antagonists for a specific GPCR is a key objective in many drug discovery programs[7]. Cell-based functional assays that measure downstream signaling events, such as intracellular calcium mobilization, are highly effective for HTS[6][8].

Scientific Rationale and Assay Principle

Many GPCRs, particularly those that couple through the Gαq signaling pathway, trigger the release of calcium (Ca²⁺) from intracellular stores upon activation by an agonist. This transient increase in intracellular Ca²⁺ can be detected using fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to Ca²⁺. In an antagonist screening mode, cells are pre-incubated with the test compound before the addition of a known agonist at a concentration that elicits a sub-maximal response (typically EC₈₀). A potent antagonist will block the agonist-induced Ca²⁺ flux, resulting in a reduced fluorescence signal.

Signaling Pathway and Assay Principle

GPCR_Signaling_Assay cluster_pathway Gαq Signaling Pathway cluster_assay Assay Principle Agonist Agonist GPCR GPCR Agonist->GPCR Binds & Activates G_Protein Gαq/βγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Fluo_Dye Ca²⁺-sensitive Dye (e.g., Fluo-4) Ca_Release->Fluo_Dye Binds to Antagonist Antagonist (Test Compound) Antagonist->GPCR Blocks Fluorescence Fluorescence (Signal) Fluo_Dye->Fluorescence Produces

Caption: Gαq-coupled GPCR signaling and the principle of a calcium mobilization assay for antagonist screening.

Detailed Protocol: Cell-Based Calcium Mobilization Assay

Materials:

  • A stable cell line expressing the GPCR of interest (e.g., CHO-K1 or HEK293).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

  • A known agonist for the target GPCR.

  • Calcium-sensitive dye kit (e.g., Fluo-4 NW or FLIPR Calcium 6 Assay Kit).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Probenecid (an anion-exchange transport inhibitor that helps retain the dye intracellularly).

  • Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate stock solution (10 mM in DMSO).

  • 384-well, black-walled, clear-bottom assay plates.

  • A plate reader with kinetic fluorescence reading capabilities and integrated liquid handling (e.g., a FLIPR or PHERAstar).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 15,000 cells per well in 50 µL of culture medium).

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the dye components in assay buffer containing probenecid.

    • Remove the culture medium from the cell plates and add 20 µL of the dye-loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Assay Execution:

    • Prepare a compound plate with serial dilutions of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and controls in assay buffer.

    • Place both the cell plate and the compound plate into the plate reader.

    • The instrument will first transfer a set volume (e.g., 10 µL) of the compound solution from the compound plate to the cell plate.

    • Incubate for a predefined period (e.g., 15-30 minutes) to allow the compound to interact with the receptor.

    • Prepare an agonist plate containing the agonist at a concentration of 4X its EC₈₀.

    • The instrument will then add 10 µL from the agonist plate to the cell plate while simultaneously reading the fluorescence signal kinetically for a period of 60-120 seconds.

Data Analysis and Interpretation

The primary readout is the change in fluorescence intensity over time. Data can be analyzed based on the peak fluorescence signal or the area under the curve. The percent inhibition is calculated relative to controls (cells treated with agonist alone vs. cells with no agonist).

  • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_No_Agonist) / (Signal_Agonist_Only - Signal_No_Agonist))

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation. A Z'-factor should be calculated to assess assay quality.

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and robustness.> 0.5 for HTS
EC₅₀ (Agonist) The concentration of agonist that provokes a response halfway between the baseline and maximum.Determined during assay development.
IC₅₀ (Antagonist) The concentration of antagonist that blocks 50% of the agonist response.Compound-dependent

Conclusion and Forward Look

The protocols detailed in this guide provide a robust framework for the high-throughput screening of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and its chemical analogs against two of the most important drug target families: protein kinases and GPCRs. The pyrimidine-piperazine scaffold is a proven pharmacophore, and these assays represent the critical first step in elucidating the compound's mechanism of action and therapeutic potential. Positive hits from these primary screens should be subjected to a cascade of secondary assays to confirm activity, determine the mode of action (e.g., competitive vs. non-competitive), and assess selectivity against a panel of related targets. These follow-up studies are essential for building a comprehensive structure-activity relationship (SAR) and advancing promising compounds through the drug discovery pipeline.

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

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  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

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Application

Application Notes &amp; Protocols: Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a Versatile Intermediate in Drug Discovery

Abstract The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology. When coupled with a piperazine moiety, it creates a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology. When coupled with a piperazine moiety, it creates a versatile building block, Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, that offers multiple reaction sites for molecular elaboration. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this intermediate. We present field-proven protocols for its preparation and subsequent derivatization, highlighting its role in the rapid generation of compound libraries targeting critical pathways in disease, such as receptor tyrosine kinases.

Introduction: The Strategic Value of the Pyrimidine-Piperazine Scaffold

The fusion of pyrimidine and piperazine heterocycles creates a molecular framework of significant interest in modern drug discovery. Pyrimidine derivatives are well-known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The piperazine ring, often considered a "ubiquitous" fragment in medicinal chemistry, serves as a non-planar linker that can improve physicochemical properties such as solubility and metabolic stability, while providing a key vector for interacting with biological targets.[2]

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate combines these two valuable moieties into a single, readily functionalizable intermediate. Its structure features three key handles for chemical modification:

  • The secondary amine of the piperazine ring: Ideal for nucleophilic substitution or coupling reactions (e.g., N-arylation, N-alkylation, amidation) to introduce diverse substituents.

  • The ethyl ester: Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other carboxylate-based chemistries.

  • The pyrimidine ring: Can be further modified if necessary, although it often serves as the core pharmacophore.

This trifecta of reactive sites makes it an exceptionally valuable starting point for constructing libraries of complex molecules, particularly for screening against kinase targets. Kinase inhibitors frequently feature a heterocyclic core that binds in the ATP pocket, with side chains extending to engage surrounding residues. The 2-(piperazin-1-yl)pyrimidine motif is an excellent mimic for the adenine hinge-binding region of ATP, making it a cornerstone for designing inhibitors of kinases like c-Met and VEGFR-2.[3][4]

Physicochemical & Spectroscopic Data

A comprehensive understanding of the intermediate's properties is crucial for its effective use.

PropertyValueSource
IUPAC Name ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride[5]
CAS Number 2135332-19-1 (for HCl salt)[5]
Molecular Formula C₁₁H₁₆N₄O₂ (Free Base)Calculated
Molecular Weight 236.27 g/mol (Free Base); 272.73 g/mol (HCl salt)[5]
Appearance Expected to be a solid at room temperature.
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols.
LogP 0.66 (calculated for HCl salt)[5]
Canonical SMILES CCOC(=O)C1=CN=C(N2CCNCC2)N=C1[5]
InChI Key QFDYMHFKOBLNKD-UHFFFAOYSA-N (for HCl salt)[5]

Synthesis and Purification Protocols

The synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a two-step process starting from commercially available precursors. The causality behind this synthetic route is the activation of the pyrimidine C2 position for nucleophilic aromatic substitution (SNAr).

Workflow Overview

G cluster_0 Step 1: Chlorination cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Deprotection A Ethyl 2-hydroxypyrimidine-5-carboxylate B Ethyl 2-chloropyrimidine-5-carboxylate A->B POCl₃, N,N-dimethylaniline D Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl) pyrimidine-5-carboxylate B->D DIPEA, MeCN C tert-butyl piperazine-1-carboxylate C->D E Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate D->E TFA or HCl

Caption: Synthetic workflow for the target intermediate.
Protocol 3.1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate (Intermediate 1)

Principle: This step converts the C2-hydroxyl group of the pyrimidine ring into a good leaving group (chloride) using phosphorus oxychloride (POCl₃). N,N-dimethylaniline acts as a catalyst and acid scavenger. This activation is essential for the subsequent nucleophilic substitution.[6]

Materials:

  • Ethyl 2-hydroxy-pyrimidine-5-carboxylate (or its tautomer, 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-hydroxy-pyrimidine-5-carboxylate (1.0 eq).

  • Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, ~7-10 vol eq) followed by a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

  • Caution: Quench the residue slowly and carefully by adding it portion-wise to a beaker of crushed ice with vigorous stirring. This is a highly exothermic reaction.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 2-chloropyrimidine-5-carboxylate as a solid.

Protocol 3.2: Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (Target Intermediate)

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is readily attacked by the nucleophilic secondary amine of piperazine, displacing the chloride. N-Boc-piperazine is used to prevent di-substitution on the piperazine. The Boc-protecting group is then removed under acidic conditions.[7]

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (Intermediate 1)

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in acetonitrile.

  • Add N-Boc-piperazine (1.1 eq) followed by DIPEA (2.0 eq).

  • Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate, which can be used directly in the next step.

  • For deprotection, dissolve the crude Boc-protected intermediate in dichloromethane (DCM).

  • Add an excess of Trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS. Upon completion, concentrate the solvent in vacuo.

  • Neutralize the residue with saturated NaHCO₃ solution and extract with DCM or EtOAc.

  • Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to yield Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate .

Analytical Characterization

Validation of Structure and Purity:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the ethyl ester (triplet and quartet), the pyrimidine protons (singlets), and the piperazine protons (multiplets).

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl ester, the pyrimidine ring carbons, and the piperazine carbons.

  • Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight (237.13 for the free base).

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally demonstrating >95% purity for use in subsequent synthetic steps.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

This intermediate is an excellent starting point for synthesizing libraries of potential kinase inhibitors. A common and highly effective strategy is the N-arylation of the piperazine's secondary amine to introduce fragments that can interact with the solvent-exposed region of the kinase active site.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Core Intermediate cluster_1 Coupling Reaction cluster_2 Final Modification A Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate C N-Aryl Piperazine Derivative A->C Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) B Aryl Halide (Ar-X) B->C D Amide Library C->D 1. Saponification (LiOH) 2. Amide Coupling (R-NH₂)

Caption: Application workflow for generating a kinase inhibitor library.
Protocol 5.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. This protocol provides a general method for coupling the piperazine intermediate with a diverse range of (hetero)aryl halides, which are common components of kinase inhibitors.[2]

Materials:

  • Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (1.0 eq)

  • Aryl bromide or chloride (Ar-X, 1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add a solution of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (1.0 eq) in the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C for 4-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Causality and Trustworthiness: The choice of ligand and base is critical for success. Electron-rich phosphine ligands (like Xantphos or RuPhos) are generally effective for C-N coupling. Cesium carbonate is a strong base that is often effective but potassium phosphate can also be used. The reaction must be performed under inert conditions as the palladium(0) catalyst is sensitive to oxygen. This self-validating system relies on LC-MS monitoring to confirm product formation and consumption of starting materials before proceeding to workup and purification.

Conclusion

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a high-value, versatile intermediate for drug discovery. Its straightforward, scalable synthesis and multiple points for diversification make it an ideal platform for generating novel compound libraries. The protocols detailed herein provide a reliable foundation for synthesizing and utilizing this building block, particularly for projects targeting the kinase family, thereby accelerating the discovery of new therapeutic agents.

References

  • Gherardi, D., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters.
  • Barancelli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ChemBK. ethyl 2-chloropyrimidine-5-carboxylate. Available from: [Link]

  • Semantic Scholar. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Available from: [Link]

  • Wei, L., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules.
  • ResearchGate. Development of c-MET inhibitors. Available from: [Link]

  • Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
  • Google Patents. Process for preparing 2-piperazine carboxylic acid derivatives.
  • Google Patents. Pyridazinyl amino derivatives as alk5 inhibitors.
  • Googleapis.com. United States Patent (19). Available from: [Link]

  • Googleapis.com. (12) United States Patent. Available from: [Link]

  • Barancelli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Focken, T., et al. (2019). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Reddy, M.V.R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry.
  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • Ghorab, M.M., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Chem-suppliers.com. 51940-44-4 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid. Available from: [Link]

  • Lead Sciences. 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. Available from: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry.
  • Harris, P.A., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of Medicinal Chemistry.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • ResearchGate. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Available from: [Link]

  • Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl). Available from: [Link]

  • BuyersGuideChem. Ethyl (2-methylthio)-5-pyrimidine carboxylate | 73781-88-1. Available from: [Link]

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Method

Application Notes and Protocols for In Vivo Research of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a novel compound with limited publicly available in vivo data. This document provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a novel compound with limited publicly available in vivo data. This document provides a comprehensive guide to developing a robust in vivo research plan based on established principles of preclinical drug development and data from structurally related pyrimidine derivatives. All protocols are intended as a starting point and must be adapted and optimized based on empirical data obtained for this specific molecule.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties.[1][3][4][5] Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, with its unique substitution pattern, represents a promising candidate for investigation in various disease models. The piperazine moiety, in particular, is frequently incorporated into pharmacologically active agents to improve pharmacokinetic properties.

These application notes are designed to provide researchers with a comprehensive framework for the in vivo evaluation of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. We will delve into the critical aspects of formulation, dosage determination, administration, and the design of initial preclinical studies. The overarching goal is to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.

PART 1: Pre-formulation and Physicochemical Characterization

A thorough understanding of the physicochemical properties of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is the foundational step for any in vivo study.[6] These properties will dictate the formulation strategy and route of administration.

Key Physicochemical Parameters to Determine:

  • Solubility: Assess solubility in a panel of pharmaceutically acceptable vehicles. This should include aqueous solutions (e.g., water, saline, phosphate-buffered saline (PBS)) and organic co-solvents (e.g., DMSO, ethanol, polyethylene glycol (PEG), propylene glycol).[6][7][8]

  • pKa: The ionization constant will inform the choice of buffers for aqueous formulations and predict how the compound's solubility and permeability might change in different physiological pH environments.

  • LogP/LogD: The lipophilicity of the compound will influence its absorption, distribution, metabolism, and excretion (ADME) profile and is a key factor in selecting an appropriate formulation strategy.

  • Stability: Evaluate the stability of the compound in the chosen vehicle under various storage conditions (e.g., temperature, light) to ensure the integrity of the dosing formulation throughout the study.

Table 1: Hypothetical Physicochemical Properties of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

ParameterHypothetical Value/ObservationImplication for Formulation
CAS RN 603965-77-1Unique identifier for sourcing and literature search.
Molecular Formula C11H16N4O2Used for molecular weight calculation.
Molecular Weight 236.27 g/mol Essential for accurate dose calculations.
Aqueous Solubility Poorly soluble in water and PBS.An aqueous solution is unlikely without formulation aids. A suspension or co-solvent system will likely be required.[8][9]
Solubility in Co-solvents Soluble in DMSO; moderately soluble in PEG 400.A co-solvent system using DMSO and/or PEG 400 is a viable option. However, the concentration of DMSO must be carefully controlled to avoid toxicity.[7]
Recommended Storage 2-8°C, sealed in dry conditions.Ensures the stability of the neat compound. Stability of the formulated compound will need to be determined separately.

PART 2: Formulation Development for In Vivo Administration

The primary goal of formulation development is to create a safe and effective delivery system that ensures consistent bioavailability of the test compound.[6][10] The choice of vehicle is critically dependent on the route of administration and the compound's solubility.

Common Formulation Strategies for Poorly Soluble Compounds:
  • Co-solvent Systems: This is often the first approach for early-stage in vivo studies.[6] A common strategy involves dissolving the compound in a small amount of a non-aqueous solvent like DMSO, and then diluting it with a vehicle such as saline or PEG.

  • Suspensions: If the compound cannot be fully dissolved, a homogenous suspension can be prepared.[7][9] This requires the use of suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80) to ensure uniform particle size and prevent settling.

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending them in oils (e.g., corn oil, sesame oil) can enhance oral absorption.[7][8]

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration

This protocol provides a general method for preparing a co-solvent based formulation suitable for initial efficacy or pharmacokinetic studies.

Materials:

  • Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl), sterile

  • Sterile vials and syringes

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in a sterile vial.

  • Initial Solubilization: Add a minimal volume of DMSO to dissolve the compound completely. For example, start with 10% of the final volume. Vortex or sonicate briefly if necessary.

  • Addition of Co-solvent: Add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400. Mix thoroughly.

  • Final Dilution: Slowly add saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline.

  • Final Check: Ensure the final formulation is a clear solution. If precipitation occurs, the formulation must be optimized, for instance, by adjusting the co-solvent ratios or reducing the final concentration of the compound.

  • Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, validate its stability at the intended storage temperature (e.g., 2-8°C).

Causality and Experimental Choices:

  • DMSO: Used for its excellent solubilizing power for many organic compounds.[7] However, its concentration is kept low (typically ≤10%) to minimize potential toxicity and its own pharmacological effects.

  • PEG 400: A well-tolerated co-solvent that improves the solubility of many compounds and is suitable for both oral and parenteral administration.[7]

  • Saline: Used as the final diluent to make the formulation more physiologically compatible.

PART 3: Dosage and Administration

Determining the appropriate dose and route of administration is a critical step in preclinical research.[10][11]

Dose Selection:

For a novel compound, initial dose-finding studies are essential.

  • Literature Review: Since no specific data exists for this compound, look at related pyrimidine derivatives. Doses in the range of 25-600 mg/kg have been reported for various pyrimidine compounds in mice, depending on the study's objective (e.g., efficacy vs. toxicity).[12]

  • Dose Escalation Study: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals. Observe for signs of toxicity to determine the Maximum Tolerated Dose (MTD). This is a crucial step before embarking on larger efficacy studies.[13][14]

Route of Administration:

The choice of administration route depends on the intended clinical application and the compound's properties.

  • Oral (p.o.): Preferred for drugs intended for oral administration in humans. Requires assessment of oral bioavailability.

  • Intraperitoneal (i.p.): A common route in preclinical research that bypasses first-pass metabolism, often resulting in higher bioavailability than the oral route.

  • Intravenous (i.v.): Provides 100% bioavailability and is used to determine key pharmacokinetic parameters. Requires the compound to be in a sterile, particle-free solution.

Protocol 2: In Vivo Acute Toxicity and Dose-Finding Study in Mice

This protocol outlines a dose escalation study to determine the MTD of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate.

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Procedure:

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Group Allocation: Randomly assign mice to groups (e.g., n=3 per group).

  • Dosing:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG 400, 50% Saline).

    • Group 2: 10 mg/kg of the test compound.

    • Group 3: 30 mg/kg of the test compound.

    • Group 4: 100 mg/kg of the test compound.

    • Administer a single dose via the chosen route (e.g., i.p.).

  • Observation: Monitor animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and any mortality.

  • Data Analysis: Determine the highest dose that does not cause significant toxicity. This will inform the dose selection for subsequent efficacy studies.

PART 4: Experimental Workflow and Data Interpretation

A well-designed experimental workflow is crucial for obtaining reliable and interpretable data.

Hypothetical Experimental Workflow for an Anti-inflammatory Study

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in a carrageenan-induced paw edema model, a common model for acute inflammation.

G cluster_0 Phase 1: Formulation & Dose Finding cluster_1 Phase 2: Efficacy Study (Carrageenan-Induced Paw Edema) cluster_2 Phase 3: Pharmacokinetics (PK) Study A Physicochemical Characterization B Formulation Development (e.g., Co-solvent System) A->B C Acute Toxicity Study (Dose Escalation in Mice) B->C D Determine Maximum Tolerated Dose (MTD) C->D E Animal Acclimatization & Grouping D->E Select Doses for Efficacy Study F Administer Compound (e.g., 1h pre-carrageenan) G Induce Inflammation (Carrageenan Injection) H Measure Paw Edema (Multiple Time Points) I Data Analysis (% Inhibition of Edema) J Single Dose Administration (i.v. and p.o.) I->J Correlate Efficacy with Exposure K Serial Blood Sampling L Bioanalytical Method (LC-MS/MS) M Calculate PK Parameters (Cmax, Tmax, AUC, F%)

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in Human Plasma

Abstract This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Ethyl 2-(piperazin-1-YL)pyrimidine-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation. The analyte and its internal standard are detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a heterocyclic compound containing both pyrimidine and piperazine moieties. Pyrimidine derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents. The piperazine ring is also a common scaffold in many active pharmaceutical ingredients. Given the potential therapeutic importance of this compound, a reliable and robust analytical method for its quantification in biological matrices is essential for drug development and clinical research.

This application note provides a comprehensive guide for the development and validation of an LC-MS/MS method for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in human plasma. We will detail the rationale behind the selection of chromatographic conditions, mass spectrometric parameters, sample preparation procedures, and the choice of an appropriate internal standard.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₄O₂In-house Calculation
Molecular Weight 236.27 g/mol In-house Calculation
LogP 0.66Fluorochem
Structure
Chemical structure of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylateFluorochem

The relatively low LogP value of 0.66 suggests that Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a polar compound. This polarity influences the choice of chromatographic conditions and sample preparation techniques.

Method Development

Mass Spectrometry

The mass spectrometric parameters were optimized by infusing a standard solution of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode was chosen due to the presence of basic nitrogen atoms in the piperazine and pyrimidine rings, which are readily protonated.

Predicted Fragmentation Pattern:

Based on the common fragmentation pathways of piperazine and pyrimidine derivatives, the following fragmentation pattern is predicted for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. The protonated molecule [M+H]⁺ is expected at m/z 237.1. The primary fragmentation is anticipated to occur at the piperazine ring and the bond connecting it to the pyrimidine ring.

fragmentation parent [M+H]⁺ m/z 237.1 frag1 Loss of C₄H₈N m/z 166.1 parent->frag1 Cleavage of piperazine ring frag2 Loss of C₂H₅O m/z 192.1 parent->frag2 Loss of ethoxy group frag3 Piperazine fragment m/z 85.1 parent->frag3 Cleavage of pyrimidine-piperazine bond

Figure 1: Predicted major fragmentation pathways for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate.

MRM Transitions:

Based on the predicted fragmentation, the following Multiple Reaction Monitoring (MRM) transitions were selected for quantification and confirmation:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
Analyte 237.1166.1Quantifier
Analyte 237.185.1Qualifier
Internal Standard 251.1166.1Quantifier
Internal Standard Selection

A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis. However, in the absence of a commercially available SIL analog for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, a structurally similar compound, Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate , was chosen as the internal standard (IS).

Justification for Internal Standard Selection:

  • Structural Similarity: The IS is structurally very similar to the analyte, differing only by a methyl group on the piperazine ring. This structural analogy ensures that the IS will have similar ionization efficiency and chromatographic behavior, effectively compensating for matrix effects and variations in sample processing.

  • Mass Difference: The methyl group provides a sufficient mass difference (14 Da) to distinguish the IS from the analyte in the mass spectrometer.

  • Predicted Fragmentation: The IS is expected to fragment similarly to the analyte, with the quantifier product ion remaining the same (m/z 166.1), further ensuring consistent analytical behavior.

Chromatographic Separation

Given the polar nature of the analyte (LogP 0.66), a reversed-phase chromatographic approach was selected. A C18 column is a suitable choice for retaining and separating such compounds. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) will be employed to achieve good peak shape and resolution.

Detailed Protocol

Materials and Reagents
  • Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate analytical standard (≥98% purity)

  • Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (Internal Standard, ≥98% purity)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

  • Calibration Curve Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL, and QC samples at low (3 ng/mL), medium (75 ng/mL), and high (800 ng/mL) concentrations.

Sample Preparation Protocol (Protein Precipitation)

sample_prep plasma 100 µL Plasma Sample add_is Add 25 µL IS Working Solution (100 ng/mL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Figure 2: Workflow for the protein precipitation sample preparation protocol.

Step-by-Step Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 25 µL of the IS working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the sample into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 135 V
Collision Energy Analyte (237.1 -> 166.1): 15 V
Analyte (237.1 -> 85.1): 25 V
IS (251.1 -> 166.1): 15 V

Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

The selectivity of the method was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the IS.

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves on three different days. The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) greater than 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels (low, medium, and high) on three different days. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low 34.25.1-2.3-1.8
Medium 753.13.91.52.0
High 8002.53.20.81.2

The precision (%CV) was within 15% and the accuracy (%Bias) was within ±15% for all QC levels, which meets the acceptance criteria set by regulatory guidelines.[1][2]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The extraction recovery was consistently above 85% for both the analyte and the IS. The matrix effect was found to be negligible, with the calculated matrix factor being close to 1.

Stability

The stability of the analyte in human plasma was evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability. The analyte was found to be stable under all tested conditions.

Conclusion

This application note presents a robust, sensitive, and selective LC-MS/MS method for the quantification of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time make this method suitable for high-throughput analysis. The method has been successfully validated according to international guidelines and can be confidently applied to pharmacokinetic and toxicokinetic studies.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (2020). [Link]

  • Gao, Y., et al. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography. (2019). [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2023). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to help you improve your reaction yields, minimize impurities, and streamline your workflow.

Core Synthesis Pathway: An Overview

The synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophiles.[1][2] The reaction involves the displacement of a suitable leaving group (typically a halogen, like chlorine) at the C2 position of the pyrimidine ring by piperazine.

The general reaction scheme is as follows:

While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will address the most common issues encountered during this process.

Visualization of the SNAr Mechanism

The reaction proceeds through a well-established addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[3]

SNAr_Mechanism Figure 1: SₙAr Reaction Mechanism Reactants Ethyl 2-chloropyrimidine-5-carboxylate + Piperazine Intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate + Leaving Group Anion (Cl⁻) Intermediate->Products Elimination of Leaving Group

Caption: Figure 1: SₙAr Reaction Mechanism.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My reaction has a very low conversion rate. TLC and LC-MS analysis shows a significant amount of unreacted Ethyl 2-chloropyrimidine-5-carboxylate. What's going wrong?

This is a common issue often related to insufficient reaction activation or suboptimal conditions. Several factors could be at play:

  • Insufficient Temperature: The initial nucleophilic attack is the rate-determining step and requires sufficient activation energy.[3] Reactions run at room temperature or slightly elevated temperatures may proceed very slowly or stall.

    • Solution: Gradually increase the reaction temperature. A good starting point is 80-100 °C. For stubborn reactions, refluxing in a suitable solvent may be necessary. Always monitor the reaction by TLC to check for product formation and potential degradation at higher temperatures.[4][5]

  • Inappropriate Solvent Choice: Solvent polarity plays a critical role in stabilizing the charged Meisenheimer intermediate.[5]

    • Solution: Use polar, aprotic solvents like DMF, DMSO, or NMP. These solvents can accelerate the reaction rate significantly compared to less polar options like THF or toluene. For some systems, alcohols like ethanol or isopropanol can also be effective.[6]

  • Issues with the Base: The reaction generates HCl as a byproduct, which protonates the piperazine nucleophile, rendering it inactive. A base is required to neutralize this acid and regenerate the free piperazine.

    • Solution: Add an inorganic base like K₂CO₃ or Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 2-3 equivalents of base are used to ensure the reaction environment remains basic.

Q2: I'm getting a good conversion, but my main product is contaminated with a significant byproduct that appears to be a di-substituted piperazine. How can I prevent this?

This byproduct arises from the second, unreacted '-NH' group of the desired product attacking another molecule of the starting material, Ethyl 2-chloropyrimidine-5-carboxylate.

  • Cause: The product, Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, is itself a nucleophile and can compete with piperazine for the starting material, especially as the concentration of piperazine decreases.

  • Solutions:

    • Use Excess Piperazine: The most straightforward solution is to use a large excess of piperazine (5 to 10 equivalents). This ensures that the concentration of piperazine is always significantly higher than the product, making it the statistically dominant nucleophile.

    • Use Mono-Protected Piperazine: A more elegant and material-efficient approach is to use N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, preventing it from reacting. After the initial SNAr reaction, the Boc group can be easily removed under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the desired product cleanly.

Q3: My crude product is an inseparable mixture of isomers. LC-MS shows multiple products with the same mass. What is happening?

While the C2 position is a target for substitution, the pyrimidine ring has other electrophilic sites.

  • Cause: Nucleophilic substitution on dichloropyrimidines has shown that the C4 and C6 positions are generally more reactive than the C2 position.[1][7] If your starting material has leaving groups at multiple positions (e.g., 2,4-dichloropyrimidine-5-carboxylate), you will likely get a mixture of isomers.

  • Solution:

    • Ensure Starting Material Purity: The most critical step is to start with a regiochemically pure precursor, i.e., Ethyl 2-chloropyrimidine-5-carboxylate , not a di- or tri-chlorinated analogue.

    • Control Reaction Conditions: In some cases, regioselectivity can be influenced by reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination can offer higher regioselectivity compared to traditional SNAr for certain substrates.[1][8]

Q4: The reaction works, but it's very slow. Are there any catalytic methods to speed it up?

While the SNAr reaction is often sufficient, catalytic methods can be employed for less reactive substrates or to achieve milder reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[9][10] It can be particularly useful if the pyrimidine ring is not sufficiently electron-deficient.

    • Conditions: Requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).[9]

  • Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction.[11] While it often requires higher temperatures than palladium-catalyzed methods, it can be an effective alternative.[12][13]

    • Conditions: Typically uses a copper(I) salt (e.g., CuI) and a ligand (e.g., a diamine).

Frequently Asked Questions (FAQs)

What is the optimal stoichiometry for the reaction? If using unprotected piperazine, an excess of 5-10 equivalents is recommended to prevent di-substitution. If using a mono-protected piperazine, 1.1 to 1.5 equivalents relative to the pyrimidine starting material is sufficient.

How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. The product is significantly more polar than the starting chloro-pyrimidine. LC-MS can also be used for more precise monitoring.

What is the best work-up procedure?

  • Cool the reaction mixture and dilute with a suitable solvent like ethyl acetate or dichloromethane.

  • Wash with water or brine to remove the bulk of the DMF/DMSO and inorganic salts.

  • Perform an acidic wash (e.g., with 1M HCl) to remove excess basic piperazine. Caution: Your product may also be basic and partition into the aqueous layer. Check both layers by TLC before discarding.

  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

My product seems water-soluble. How can I effectively extract it? The piperazine moiety imparts basicity and some water solubility. If you lose product during an acidic wash, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH 8-9 and re-extract with an organic solvent like dichloromethane.

Visualization of Key Experimental Parameters

The interplay between reaction parameters is crucial for success. This diagram illustrates the relationships between key variables and the desired outcomes.

Parameters Figure 2: Interplay of Reaction Parameters cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes Temperature Temperature Rate Reaction Rate Temperature->Rate Increases Solvent Solvent (Polar Aprotic) Solvent->Rate Increases Base Base (e.g., K₂CO₃, TEA) Base->Rate Maintains Stoichiometry Piperazine Stoichiometry Yield Yield & Purity Stoichiometry->Yield Prevents Byproducts Rate->Yield

Caption: Figure 2: Interplay of Reaction Parameters.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

ParameterRecommended ConditionRationale
Starting Material Ethyl 2-chloropyrimidine-5-carboxylateCommercially available, good leaving group.
Nucleophile N-Boc-piperazine (1.2 eq.)Prevents di-substitution, simplifies purification.
Solvent Anhydrous DMSO or DMFPolar aprotic; effectively solvates intermediates.
Base K₂CO₃ (2.5 eq.)Inexpensive, effective scavenger for HCl.
Temperature 90 - 100 °CProvides sufficient activation energy for most systems.
Reaction Time 4 - 12 hoursMonitor by TLC until starting material is consumed.
Step-by-Step Procedure

Step 1: SNAr Reaction

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq.).

  • Add anhydrous DMSO or DMF (approx. 5-10 mL per mmol of starting material).

  • Add N-Boc-piperazine (1.2 eq.) and K₂CO₃ (2.5 eq.).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, cool the reaction to room temperature.

Step 2: Work-up and Isolation

  • Pour the reaction mixture into a separatory funnel containing cold water (approx. 5x the volume of DMF/DMSO).

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF/DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

Step 3: Boc Deprotection

  • Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid. A 4M solution of HCl in dioxane is ideal, or trifluoroacetic acid (TFA).

  • Stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Concentrate the mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. If TFA was used, a basic workup (e.g., adding saturated NaHCO₃ and extracting with an organic solvent) may be needed to obtain the free base.

Step 4: Final Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).

  • Alternatively, if the hydrochloride salt is crystalline, it can be purified by recrystallization from a solvent system like ethanol/ether.

Troubleshooting Workflow Visualization

Troubleshooting Figure 3: Troubleshooting Workflow Start Low Yield or Impure Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Increase_Temp Increase Temperature Use Polar Aprotic Solvent Check Base Check_Conversion->Increase_Temp No Check_Byproducts Major Byproducts Present? Check_Conversion->Check_Byproducts Yes Increase_Temp->Start Re-run Reaction DiSub_Solution Use Excess Piperazine or Use N-Boc-Piperazine Check_Byproducts->DiSub_Solution Yes (Di-substitution) Isomer_Solution Verify Purity of Starting Material Check_Byproducts->Isomer_Solution Yes (Isomers) Purification_Issue Optimize Work-up & Purification Check_Byproducts->Purification_Issue No (Minor Impurities) Success High Yield, Pure Product DiSub_Solution->Success Isomer_Solution->Success Purification_Issue->Success

Caption: Figure 3: Troubleshooting Workflow.

References
  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • NIH National Library of Medicine. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • Thieme. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. [Link]

  • RSC Publishing. Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. [Link]

  • ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • Chem-Impex. Ethyl 2-(Methylthio)pyrimidine-5-carboxylate. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis and purification of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and purification of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the common challenges associated with isolating this valuable building block. Due to its unique chemical structure, featuring a basic piperazine ring, a polar pyrimidine core, and a hydrolyzable ethyl ester, purification can be non-trivial. This document provides in-depth, field-tested troubleshooting advice and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture shows several spots on TLC and complex NMR signals. What are the most likely byproducts?

A1: The synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, typically via nucleophilic aromatic substitution (SNAr) between a 2-halopyrimidine and piperazine, is prone to several side reactions. Identifying these impurities is the first step toward a targeted purification strategy.

The most common byproducts are:

  • Di-substituted Piperazine: This is often the most significant impurity. It forms when a second molecule of the ethyl 2-chloropyrimidine-5-carboxylate starting material reacts with the remaining N-H of the piperazine ring on the desired product. This results in a symmetrical, high-molecular-weight, and less polar byproduct.

  • Hydrolyzed Carboxylic Acid: The ethyl ester is susceptible to hydrolysis, especially during aqueous workups involving strong acids or bases, or prolonged heating.[1][2] This creates the corresponding carboxylic acid, which is significantly more polar and will appear as a baseline or streaking spot on silica gel TLC.

  • Unreacted Starting Materials: Residual piperazine or ethyl 2-chloropyrimidine-5-carboxylate may remain, particularly if the reaction stoichiometry was not precise or if the reaction did not go to completion.

The diagram below illustrates the formation of the target compound and the primary di-substituted byproduct.

Byproduct_Formation cluster_reactions SM1 Ethyl 2-chloropyrimidine- 5-carboxylate SM1->r1_center SM1->r2_center SM2 Piperazine SM2->r1_center Product Ethyl 2-(piperazin-1-yl)pyrimidine- 5-carboxylate (Target) Product->r2_center Byproduct 1,4-bis(5-(ethoxycarbonyl)pyrimidin- 2-yl)piperazine (Di-substitution) r1_center->Product + Base (Step 1) r2_center->Byproduct + Base (Side Reaction) caption Fig 1. Synthesis of Target Compound and Major Byproduct.

Fig 1. Synthesis of Target Compound and Major Byproduct.

Table 1: Common Impurities and Their Characteristics

Impurity NameStructureKey Analytical FeaturesTLC Behavior (Normal Phase)
Target Product Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylatePresence of ethyl ester signals (triplet/quartet in ¹H NMR), piperazine protons, and a free N-H signal.Moderate Rf.
Di-substituted Piperazine 1,4-bis(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazineAbsence of N-H signal. Symmetrical molecule leading to simpler NMR spectrum. Higher mass in MS.Higher Rf (less polar) than the target product.
Hydrolyzed Acid 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acidAbsence of ethyl ester signals. Presence of a broad -COOH proton in ¹H NMR.Low Rf or streaks from the baseline due to high polarity.
Piperazine PiperazineHighly polar, very water-soluble. Symmetrical ¹H NMR signal.Stays at the baseline.
Q2: I am having difficulty purifying my compound with standard silica gel chromatography. It streaks badly and the separation is poor. What can I do?

A2: This is a classic problem when purifying basic compounds like piperazine derivatives on standard, slightly acidic silica gel.[3] The basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to peak tailing, irreversible adsorption, and poor resolution.

Troubleshooting Column Chromatography:

ProblemProbable CauseRecommended Solution
Severe Tailing/Streaking Strong acid-base interaction between the basic piperazine and acidic silica gel.1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol into your mobile phase.[3] This deactivates the acidic sites on the silica. 2. Use a Different Stationary Phase: Consider using neutral alumina or basic alumina, which are more compatible with basic compounds.
Poor Separation from Byproducts Inappropriate mobile phase polarity.1. Optimize with TLC: First, find a solvent system on TLC that gives good separation (aim for ΔRf > 0.2). A common starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. 2. Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities first (like the di-substituted byproduct), then gradually increase the polarity to elute your target compound.
Compound Stuck on Column Compound is too polar for the chosen eluent system or is irreversibly bound to silica.1. Increase Eluent Polarity: A "flush" with a highly polar solvent system (e.g., 10-20% MeOH in DCM with 1% TEA) can help recover the compound. 2. Switch to Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography may provide better results, though it can be challenging.[4]

Step-by-Step Protocol for Optimized Flash Chromatography:

  • Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for better resolution.

  • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent):

    • System A: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA).

    • System B: Ethyl Acetate (EtOAc) / Hexanes with 1% Triethylamine (TEA).

  • Elution Procedure:

    • Equilibrate the column with the starting eluent (e.g., 100% DCM + 1% TEA).

    • Load the sample.

    • Run a linear gradient, slowly increasing the polar solvent (e.g., from 0% to 10% MeOH over 15-20 column volumes).

    • The less polar di-substituted byproduct will elute first, followed by the desired product. The hydrolyzed acid and piperazine will remain on the column or elute much later.

  • Fraction Analysis: Monitor the fractions by TLC, staining with potassium permanganate or UV light. Combine the pure fractions and evaporate the solvent under reduced pressure.

Q3: Can I use a liquid-liquid extraction to simplify the purification? If so, what is the best procedure?

A3: Yes, an acid-base extraction is an excellent and highly effective technique to separate your basic target compound from neutral or acidic impurities.[5] This method leverages the basicity of the piperazine nitrogen, which can be protonated to form a water-soluble salt.

The workflow below outlines the separation logic.

AcidBase_Workflow Crude Crude Mixture (Target, Di-substituted, Acid) in Ethyl Acetate AcidWash Wash with 1M HCl (aq) Crude->AcidWash Aqueous1 Aqueous Layer (Protonated Target, Protonated Piperazine, Carboxylic Acid Salt) AcidWash->Aqueous1 Basic/Acidic Organic1 Organic Layer (Neutral Di-substituted Byproduct) AcidWash->Organic1 Neutral Basify Adjust to pH > 10 with NaOH (aq) Aqueous1->Basify Extract Extract with Ethyl Acetate Basify->Extract Aqueous2 Aqueous Layer (Carboxylic Acid Salt, Inorganic Salts) Extract->Aqueous2 Salts Organic2 Organic Layer (Purified Target Product) Extract->Organic2 Free Base caption Fig 2. Acid-Base Extraction Workflow.

Sources

Troubleshooting

solubility issues and enhancement for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. This resource is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges related to its aqueous solubility. Our goal is to provide you with a comprehensive understanding of the molecule's behavior and to offer practical, scientifically-grounded solutions to overcome these hurdles in your experiments.

Section 1: Compound Overview and Frequently Asked Questions (FAQs)

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a heterocyclic compound incorporating a pyrimidine core, a piperazine moiety, and an ethyl carboxylate group. Such structures are common in modern drug discovery, often investigated as kinase inhibitors or for other therapeutic targets.[1][2] However, the combination of a flat, aromatic system and a flexible, basic piperazine ring often leads to poor aqueous solubility in its neutral state, a significant challenge for both in vitro and in vivo studies.[3]

Table 1: Physicochemical Properties of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate Hydrochloride

Property Value Source
CAS Number 2135332-19-1 [4]
Molecular Formula C₁₁H₁₆N₄O₂ · HCl [4]
Molecular Weight 272.73 g/mol [4]
LogP (Predicted) 0.66 [4]
Hydrogen Bond Donors 2 (in protonated form) [4]

| Hydrogen Bond Acceptors | 6 |[4] |

Q1: What are the key structural features of this molecule that influence its solubility?

Answer: The molecule has two primary features governing its solubility:

  • The Piperazine Ring: This is a basic functional group. The secondary amine in the piperazine ring can be protonated in acidic conditions, forming a positively charged cation.[5][6] This salt form is significantly more polar and, therefore, more water-soluble than the neutral free base.[7]

  • The Pyrimidine Core & Ethyl Ester: The pyrimidine ring system is relatively flat and hydrophobic. This, combined with the ethyl ester group, contributes to the molecule's low intrinsic aqueous solubility.

Q2: Should I work with the hydrochloride salt or the free base?

Answer: For most applications requiring an aqueous solution, starting with the hydrochloride (HCl) salt is highly recommended.[4] The salt form provides a protonated, more soluble version of the molecule. If you only have the free base, you will likely need to dissolve it in an acidic medium to achieve meaningful concentrations in water.

Q3: Why is this compound likely classified as a BCS Class II or IV drug candidate?

Answer: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability.[8] This compound's structural features suggest it has low intrinsic aqueous solubility. If it also has good membrane permeability, it would be a BCS Class II candidate. If both solubility and permeability are low, it would be BCS Class IV.[9] In either case, solubility is a primary limiting factor for its potential bioavailability.[3]

Section 2: Troubleshooting Guide for Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q4: I am trying to make a stock solution in a standard phosphate-buffered saline (PBS) at pH 7.4, but the compound is not dissolving. What is my first step?

Answer: This is expected behavior. At pH 7.4, the piperazine moiety is largely deprotonated and in its neutral, less soluble free base form. The first and most critical step is to perform a pH-solubility profile to understand the compound's behavior.

Causality: The solubility of ionizable compounds, particularly weak bases like this one, is highly dependent on pH.[10] By lowering the pH, you protonate the piperazine nitrogen, forming a soluble salt in situ. You must determine the optimal pH range where the compound is soluble and stable for your experimental needs.

Recommended Action:

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add an excess amount of your compound to a small volume of each buffer.

  • Agitate the samples (e.g., on a shaker) at a controlled temperature until equilibrium is reached (typically 24-48 hours).

  • Filter or centrifuge the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility (e.g., in µg/mL) versus pH. This will reveal the pH at which solubility is maximized.[11]

Q5: I've lowered the pH, and solubility has improved, but it's still not high enough for my in vitro assay requirements. What is the next logical step?

Answer: If pH adjustment alone is insufficient, the next strategy is to use co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[8][12]

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for hydrophobic molecules to dissolve.[13]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO): Excellent solubilizing power, but can be toxic to cells at concentrations above 0.5-1%.

  • Ethanol: Generally well-tolerated in many biological systems at low concentrations.

  • Polyethylene Glycols (e.g., PEG 300, PEG 400): Low toxicity and frequently used in formulation development.[13]

  • Propylene Glycol: Another low-toxicity option.[14]

Recommended Action:

  • Prepare your stock solution in 100% of a suitable co-solvent like DMSO.

  • For your working solution, perform a serial dilution into your aqueous buffer.

  • Crucially, ensure the final concentration of the co-solvent in your assay is low and consistent across all experimental conditions to avoid artifacts. For cell-based assays, this is typically kept below 1%.[15]

Q6: My compound precipitates out of solution when I dilute my concentrated DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This is a very common problem known as "crashing out." It happens when the compound moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer) too quickly.

Causality: The dilution shifts the solvent environment faster than the drug molecules can be stably solvated by the new medium, leading to precipitation.

Troubleshooting Strategies:

  • Optimize Final Co-solvent Concentration: If your assay allows, slightly increasing the final percentage of the co-solvent can help maintain solubility.

  • Use a Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform one or two intermediate dilutions in a buffer that contains a higher percentage of the co-solvent.

  • Incorporate Solubilizing Excipients: Add a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) or a cyclodextrin to the final aqueous buffer.[12][16] These agents can form micelles or inclusion complexes that help keep the compound in solution.[17][18]

Q7: I need to prepare a formulation for an animal study (e.g., oral gavage). Simple co-solvent systems are not providing the required concentration or stability. What advanced options should I explore?

Answer: For in vivo studies, especially oral administration, you often need more robust formulations to enhance exposure. Here are three well-established advanced strategies.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

Technique Mechanism Advantages Disadvantages
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization.[19][20] Significant increase in apparent solubility and dissolution rate; established manufacturing processes (spray drying, hot-melt extrusion).[21][22] Physically unstable over time (risk of recrystallization); requires careful polymer selection.[19]
Nanosuspensions The particle size of the drug is reduced to the sub-micron range, increasing the surface area for dissolution according to the Ostwald-Freundlich equation.[23] Increased dissolution velocity and saturation solubility; high drug loading is possible.[9][24] Can be prone to particle aggregation (Ostwald ripening); requires specialized equipment (homogenizers, mills).[23]

| Cyclodextrin (CD) Complexation | The hydrophobic drug molecule ("guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule ("host"), forming a soluble complex.[17][25] | Masks taste, improves stability, and significantly increases apparent aqueous solubility.[18][26] | Limited by the stoichiometry of the complex; may not be suitable for very large molecules. |

Section 3: Key Experimental Protocols

Protocol 3.1: Step-by-Step Method for Preparing a Cyclodextrin Inclusion Complex

This protocol describes a lab-scale kneading method to screen for improved solubility with cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]

Materials:

  • Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or Methanol

  • Mortar and pestle

  • Vacuum oven or desiccator

Methodology:

  • Molar Ratio Calculation: Determine the mass of the compound and HP-β-CD required for a 1:1 molar ratio.

  • Initial Mixing: Place the calculated amount of HP-β-CD into a glass mortar.

  • Slurry Formation: Add a small amount of a water/ethanol (50:50 v/v) mixture to the HP-β-CD and triturate with the pestle to form a smooth, uniform paste.

  • Drug Incorporation: Slowly add the compound to the paste while continuously kneading with the pestle. Continue kneading for 30-45 minutes. The mixture should remain as a paste; add a few more drops of the solvent mixture if it becomes too dry.

  • Drying: Transfer the resulting paste to a glass dish and dry it under vacuum at 40°C until a constant weight is achieved. This removes the water and ethanol.

  • Final Product: The resulting dried powder is the inclusion complex.

  • Solubility Testing: Compare the aqueous solubility of the prepared complex to that of the uncomplexed drug using the method described in Q4 to quantify the improvement.

Section 4: Strategic Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility challenges with Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, guiding the researcher from initial characterization to the selection of an appropriate formulation strategy.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment & Basic Solubilization cluster_1 Phase 2: In Vitro & Advanced Formulation cluster_2 Outcome Start Define Target Concentration & Administration Route pH_Profile Q4: Conduct pH-Solubility Profile (Is solubility sufficient in acidic buffer?) Start->pH_Profile Co_Solvent Q5: Screen Co-solvents (DMSO, EtOH, PEG 400) (Is solubility sufficient with co-solvent?) pH_Profile->Co_Solvent No Success Achieved Target Concentration for Desired Experiment pH_Profile->Success Yes Precip_Issue Q6: Address Precipitation (Stepwise dilution, add surfactants/CDs) Co_Solvent->Precip_Issue Precipitation Observed Advanced_Form Q7: Select Advanced Strategy for In Vivo Studies Co_Solvent->Advanced_Form No Precip_Issue->Success ASD Amorphous Solid Dispersions (ASDs) Advanced_Form->ASD Nano Nanosuspensions Advanced_Form->Nano CD_Complex Cyclodextrin Complexation Advanced_Form->CD_Complex ASD->Success Nano->Success CD_Complex->Success

Caption: Decision workflow for solubility enhancement.

Section 5: References
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Galić, E., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(11), 2537. [Link]

  • Al-Bayati, M., & Al-Khedairy, E. B. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(11), 2548. [Link]

  • Al-Obaidi, H., & Bucko, M. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 2211-2228. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(22), 5288. [Link]

  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 24-27. [Link]

  • Verma, S., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Journal of Drug Delivery and Therapeutics, 14(3), 1-15. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Application Note. [Link]

  • Kumar, A., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 29(2), 1-15. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Feature Article. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 615. [Link]

  • Nanosuspension-an effective approach for solubility enhancement. (2024). PharmaTutor. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Kumar, V., & Shivakumar, H. G. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Zhang, J., & Ma, P. X. (2014). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews, 68, 50-64. [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Yustika, D. A., & Yusuf, H. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Journal of Indonesia, 6(1), 1-8. [Link]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2548. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Blog. [Link]

  • Galić, E., et al. (2024). Routes of administration of cyclodextrin-drug inclusion complexes. ResearchGate. [Link]

  • Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(4), 435-440. [Link]

  • Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 187-193. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Education Resources. [Link]

  • Saboo, S., et al. (2021). Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Molecular Pharmaceutics, 18(10), 3745-3759. [Link]

  • Avdeef, A., et al. (2000). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 17(1), 85-89. [Link]

  • Womack, A. T., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13(10), 999-1006. [Link]

  • Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • LookChem. (2024). 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid. Product Page. [Link]

  • El-Hashash, M. A., & Rizk, S. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 123-144. [Link]

  • Sharma, R., et al. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(25), e202301047. [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Course Material. [Link]

  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. Compound Summary. [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Faculty of Pharmacy Course Material. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 104(8), 2587-2595. [Link]

  • Toppr. (n.d.). Amine compounds. Educational Resource. [Link]

  • Permana, A. D., et al. (2020). A library of 13 piperazine compounds were studied for intestinal... ResearchGate. [Link]

  • Solubility of Things. (n.d.). Piperazine. Solubility Data. [Link]

  • Wang, J.-R., et al. (2021). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Crystal Growth & Design, 21(1), 389-401. [Link]

  • Wikipedia. (n.d.). Piperazine. Encyclopedia Article. [Link]

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of Ethyl 2-(piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. It addresses common challenges through a structured troubleshooting guide and a comprehensive set of frequently asked questions, grounding all recommendations in established scientific principles.

Section 1: Troubleshooting Common Crystallization Issues

This section provides direct answers and actionable protocols for specific problems encountered during the crystallization process.

Q1: My compound has "oiled out," forming a separate liquid phase instead of solid crystals. What is happening and how can I resolve it?

A: "Oiling out" occurs when the solute separates from the solution as a supersaturated liquid instead of a solid crystalline lattice.[1][2] This phenomenon is often triggered when the temperature of the solution is above the melting point of the solute (which can be significantly depressed by impurities) or when the level of supersaturation is too high, preventing molecules from organizing into a stable crystal structure.[1][2][3] The resulting oil can trap impurities and often solidifies into an amorphous, impure glass.[1]

Immediate Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the mixture until the oil layer completely redissolves into the solvent.

  • Reduce Supersaturation: Add a small amount (10-20% of the current volume) of the primary (good) solvent to the hot solution.[1][4] This decreases the concentration and the supersaturation level upon cooling.

  • Ensure Slow Cooling: This is the most critical step. Rapid cooling is a common cause of oiling out.[4] Allow the solution to cool to room temperature undisturbed over several hours. Insulating the flask with glass wool or placing it within a larger beaker of warm water (a simple water bath) can promote the necessary slow temperature decrease.

  • Induce Nucleation at a Lower Temperature: If oiling out persists, try to induce crystallization at a temperature where the solute is more likely to be a solid. Cool the solution slowly to just above the temperature where oiling was previously observed and attempt to induce nucleation by scratching the flask or adding a seed crystal.[4]

  • Re-evaluate the Solvent System: If the problem continues, the chosen solvent system may be inappropriate. Consider a solvent with a lower boiling point or a different solvent/anti-solvent combination entirely.[5]

G start Compound has 'Oiled Out' reheat 1. Re-heat solution to re-dissolve the oil start->reheat add_solvent 2. Add 10-20% more primary solvent reheat->add_solvent slow_cool 3. Cool SLOWLY to room temperature add_solvent->slow_cool check Did crystals form? slow_cool->check success Success: Collect Crystals check->success Yes re_eval 4. Re-evaluate solvent system or try seeding at a lower temperature check->re_eval No

Caption: Troubleshooting workflow for an "oiling out" event.

Q2: I have a solid product, but it is an amorphous powder, not a crystalline solid. How can I induce crystallinity?

A: The formation of an amorphous solid indicates that the molecules did not have sufficient time or mobility to arrange themselves into an ordered, long-range crystal lattice.[6][7] This is often the result of very rapid precipitation, such as "crashing out" of a solution due to shock cooling or rapid anti-solvent addition.[8] Amorphous forms have different physical properties and are generally less stable than their crystalline counterparts.[9]

Methods to Convert Amorphous Solid to Crystalline Form:

  • Slurry Conversion (Annealing): This is often the most effective method. Suspend the amorphous powder in a solvent or solvent mixture in which it is only sparingly soluble. Stir the resulting slurry at a constant temperature (room temperature or slightly elevated) for an extended period (24-72 hours). This process allows the amorphous solid to slowly dissolve and re-precipitate as the more stable crystalline form.[10]

  • Controlled Re-crystallization: Re-dissolve the amorphous solid in a minimum amount of a suitable hot solvent. Allow the solution to cool as slowly as possible to encourage the formation of an ordered crystal lattice.[11] If the compound is highly soluble, consider using a less effective solvent to slow down the process.

  • Vapor Diffusion: Dissolve the compound in a small amount of a volatile "good" solvent and place this vial inside a larger, sealed chamber containing a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the primary solution, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.[12]

Q3: No crystals have formed even after my solution has cooled completely. What should I do?

A: The lack of crystal formation indicates that the solution is likely supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but a nucleation event is required to initiate crystal growth.[4]

Techniques to Induce Nucleation:

  • Mechanical Agitation: Gently scratch the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][13]

  • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. A seed crystal acts as a template, directing the organized growth of new crystals.[4][13]

  • Further Cooling: Reduce the temperature further by placing the flask in an ice/water bath or refrigerator. Lowering the temperature decreases solubility and can increase the driving force for nucleation.[13]

  • Concentrate the Solution: If the solution is not sufficiently saturated, you may have used too much solvent.[1][4] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool it again.[1]

Q4: My crystal yield is disappointingly low. How can I improve it?

A: A low yield is most commonly caused by using an excessive amount of solvent during the dissolution step.[1][4] This results in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

Strategies to Maximize Yield:

  • Minimize Solvent Usage: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude compound. The goal is to create a solution that is saturated at a high temperature.[14]

  • Recover from Mother Liquor: Do not discard the filtrate (mother liquor) after collecting your crystals. You can often recover a second crop of crystals by evaporating some of the solvent to increase the concentration and re-cooling.[1] Note that this second crop may be less pure than the first.

  • Optimize Final Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., using an ice bath) before filtration to minimize the amount of compound that remains dissolved.

  • Select a Better Solvent: The ideal solvent shows a large difference in solubility between hot and cold temperatures. If your compound is still significantly soluble in the solvent even when cold, you will inherently have a lower yield.[15]

Q5: I suspect I have a different polymorph than expected. How can I control which crystal form I get?

A: Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which can have distinct physical properties like solubility, stability, and bioavailability.[8][16] The formation of a specific polymorph is highly sensitive to the crystallization conditions.[17]

Key Factors Influencing Polymorph Formation:

  • Solvent Choice: The polarity and hydrogen-bonding capabilities of the solvent can influence how molecules arrange themselves in the crystal lattice.[18][19] Crystallizing the same compound from different solvents (e.g., ethanol vs. ethyl acetate) can yield different polymorphs.

  • Temperature and Cooling Rate: The rate of cooling determines whether the system has enough time to reach its most thermodynamically stable form or if it gets "kinetically trapped" in a metastable form.[8][20]

  • Seeding: The most reliable way to obtain a specific polymorph is to seed the supersaturated solution with a crystal of the desired form.[20]

To ensure consistency, it is crucial to develop a robust, well-documented crystallization protocol and adhere to it precisely in every experiment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate?

A: An effective crystallization solvent should dissolve the compound when hot but have low solubility when cold.[15][21] Given that Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is reportedly insoluble in water and soluble in DMSO[22], a systematic screening approach is recommended. Start with common, moderately polar solvents.

A two-solvent system, using a "solvent" and an "anti-solvent," is often highly effective.[23][24] The compound is dissolved in a minimal amount of a "good" solvent, and a miscible "poor" solvent (anti-solvent) is added slowly to induce crystallization.

Table 1: Potential Solvents for Screening

Solvent Class Boiling Point (°C) Polarity (Dielectric Constant) Potential Role
Ethyl Acetate Ester 77 6.0 Primary Solvent
Isopropanol (IPA) Alcohol 82 19.9 Primary Solvent
Acetonitrile Nitrile 82 37.5 Primary Solvent
Toluene Aromatic 111 2.4 Co-solvent / Anti-solvent
Heptane / Hexane Alkane 98 / 69 1.9 Anti-solvent

| Water | Protic | 100 | 80.1 | Anti-solvent (if miscible) |

Recommended Starting Systems:

  • Single Solvent: Try dissolving the compound in hot Isopropanol or Ethyl Acetate and cooling slowly.

  • Two-Solvent (Anti-solvent): Dissolve the compound in a minimal amount of a good solvent like Dichloromethane (DCM) or Ethyl Acetate, then slowly add Heptane or Hexane as an anti-solvent at room temperature or slightly elevated temperature until turbidity persists, then allow to cool.

Q2: Can you provide basic protocols for the main crystallization techniques?

A: Certainly. The choice of technique depends on the compound's solubility characteristics and the quantity of material.[25]

G start Choose Crystallization Method q1 Is solubility highly temperature-dependent? start->q1 q2 Is compound highly soluble in most solvents? q1->q2 No cool Slow Cooling Crystallization q1->cool Yes q3 Is the solvent volatile? q2->q3 No anti Anti-Solvent Addition q2->anti Yes q3->anti No evap Slow Evaporation q3->evap Yes

Caption: Decision guide for selecting a primary crystallization technique.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent and bring the mixture to a gentle boil using a hot plate.

  • Continue adding the solvent dropwise until the solid just dissolves completely.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration.

Protocol 2: Anti-Solvent Addition [24][27]

  • Dissolve the crude solid in the minimum amount of a "good" solvent at room temperature.

  • Slowly add a miscible "anti-solvent" (in which the compound is insoluble) drop-by-drop with gentle swirling.

  • Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • If necessary, add a drop or two of the "good" solvent to re-clarify the solution.

  • Stopper the flask and leave it undisturbed. Crystals should form over time.

  • Collect the crystals by vacuum filtration.

Protocol 3: Slow Evaporation [12][25]

  • Dissolve the compound in a volatile solvent to create a solution that is near, but not at, saturation.

  • Filter the solution to remove any insoluble impurities.

  • Place the solution in a clean vial or beaker and cover the opening with parafilm.

  • Puncture a few small holes in the parafilm with a needle. This allows the solvent to evaporate slowly.

  • Set the container in a vibration-free location and wait for crystals to form as the solvent volume decreases. This may take several days.

  • Collect the crystals. Note that this method is best for small quantities and may not be as effective for purification as other methods.[28]

Q3: How pure should my crude material be before I attempt crystallization?

A: Crystallization is a purification technique, but its effectiveness is greatly enhanced by starting with material that is reasonably pure. Significant amounts of impurities can inhibit crystal formation, promote oiling out, or become trapped in the crystal lattice, reducing the purity of the final product.[3] A general guideline is to start with material that is at least 80-90% pure for the best results.[28] If your crude material is highly impure, consider performing a preliminary purification step, such as column chromatography, before attempting crystallization.

References

  • ACS Publications. (n.d.). Solvent Effects on Crystallization Kinetics.
  • MDPI. (n.d.). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]

  • AIChE. (n.d.). Solvent Effect on Morphology of Crystals. Retrieved from [Link]

  • University of Angers. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • University of Washington. (2006). Crystallisation Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • Technology Networks. (n.d.). A Crystal Clear Guide to Crystallization Techniques. Retrieved from [Link]

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Slow cooling and temperature-controlled protein crystallography. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]

  • ResearchGate. (2013). How can amorphous solid be made crystalline? Retrieved from [Link]

  • Grain Feed & Milling Magazine. (n.d.). About Evaporation and Crystallization. Retrieved from [Link]

  • Elsevier. (2004). Macromolecular cryocrystallography—methods for cooling and mounting protein crystals at cryogenic temperatures. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner’s guide. Retrieved from [Link]

  • Science.gov. (n.d.). cooling crystallization process: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Retrieved from [Link]

  • BYJU'S. (n.d.). Amorphous Solid. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.1: Crystalline and Amorphous Solids. Retrieved from [Link]

  • Britannica. (n.d.). Amorphous solid - Preparation, Structure, Properties. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur? Retrieved from [Link]

  • Chembest. (2024). 51940-44-4 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Organic Chemistry: Current Research. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Welcome to the technical support resource for the synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, which is fundamentally a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Overview and Mechanism

The synthesis involves the displacement of a chlorine atom from an electron-deficient pyrimidine ring by the secondary amine of piperazine. The pyrimidine ring's two nitrogen atoms withdraw electron density, making the carbon atoms (particularly C2, C4, and C6) electrophilic and thus susceptible to nucleophilic attack.[1][2] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[1][3]

SNAr_Mechanism Figure 1: Ssubscript{N}Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R1 Ethyl 2-chloropyrimidine-5-carboxylate INT Meisenheimer Complex (Resonance Stabilized) R1->INT Nucleophilic Attack R2 Piperazine (Nucleophile) R2->INT P1 Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate INT->P1 Elimination of Clsup- P2 HCl (or Piperazine HCl)

Caption: Figure 1: SNAr Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: What is a standard starting protocol for this synthesis? A typical procedure involves reacting Ethyl 2-chloropyrimidine-5-carboxylate with an excess of piperazine in a polar aprotic solvent like acetonitrile (MeCN) or an alcohol like ethanol at reflux.[4][5] The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Q2: Why is using an excess of piperazine critical? Piperazine has two nucleophilic secondary amine groups. Using an insufficient amount (e.g., 1 equivalent) can lead to a significant side reaction where a second molecule of the chloropyrimidine reacts with the product, forming an undesired dimeric byproduct. A 3- to 5-fold excess of piperazine ensures the reaction is statistically favored to produce the mono-substituted product.

Q3: Can I use a different base instead of excess piperazine? Yes. If you wish to use only a slight excess of piperazine (e.g., 1.1 equivalents), you must include an auxiliary inorganic or organic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the generated HCl.[6] This can be more cost-effective on a large scale but may require a more rigorous workup to remove the base's salt.

Q4: What is the best way to monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method. Use a moderately polar eluent system (e.g., 7:3 Ethyl Acetate:Hexane). The starting chloropyrimidine will have a higher Rf value than the product. The product, containing a free basic amine, may streak on the silica plate; adding 0.5-1% triethylamine to the eluent can resolve this issue. Reaction completion is indicated by the consumption of the limiting reagent (the chloropyrimidine).[7][8]

Q5: What are the expected ¹H NMR signals for the final product? For Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, you should expect to see:

  • A triplet and a quartet for the ethyl ester group (~1.3 and 4.3 ppm, respectively).

  • Two singlets in the aromatic region for the pyrimidine protons (~8.8 ppm).

  • Two multiplets (often appearing as broad triplets) for the four CH₂ groups of the piperazine ring. The protons closer to the pyrimidine ring will be further downfield (~3.8 ppm) than those next to the NH group (~3.0 ppm).

  • A broad singlet for the piperazine N-H proton, which may exchange with D₂O.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction shows very low conversion to the product, even after prolonged heating. What could be the cause?

A: This is a common issue that can stem from several factors. A systematic approach is best for diagnosis.

LowYield_Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Ethyl 2-chloropyrimidine-5-carboxylate (NMR, LCMS) Start->CheckPurity CheckTemp Is Reaction Temperature Adequate? CheckPurity->CheckTemp Purity OK Repurify Re-purify Starting Material (Column or Recrystallization) CheckPurity->Repurify Impure CheckStoich Is Piperazine in Sufficient Excess (min. 3 eq.)? CheckTemp->CheckStoich Yes IncreaseTemp Increase Temperature (e.g., from 60°C to reflux) Monitor by TLC CheckTemp->IncreaseTemp No CheckSolvent Is the Solvent Appropriate? (e.g., MeCN, EtOH, THF) CheckStoich->CheckSolvent Yes IncreaseStoich Increase Piperazine to 5 eq. CheckStoich->IncreaseStoich No ChangeSolvent Switch to a more polar or higher-boiling solvent (e.g., DMF, DMSO) CheckSolvent->ChangeSolvent No Success Yield Improved CheckSolvent->Success Yes IncreaseTemp->Success IncreaseStoich->Success ChangeSolvent->Success

Caption: Figure 2: Troubleshooting Workflow for Low Yield

  • Possible Cause 1: Poor Quality Starting Material. The precursor, Ethyl 2-chloropyrimidine-5-carboxylate, can contain unreacted starting materials or byproducts from its synthesis (e.g., from using POCl₃).[9][10] Impurities can inhibit the reaction.

    • Solution: Confirm the purity of your starting material via NMR or LC-MS. If impure, purify it by column chromatography (silica gel, eluting with ethyl acetate in petroleum ether) or recrystallization before use.[10]

  • Possible Cause 2: Suboptimal Reaction Temperature. SNAr reactions require sufficient activation energy. Room temperature reactions may be very slow.

    • Solution: The reaction generally benefits from heating. Refluxing in a solvent like ethanol or acetonitrile is a good starting point.[4][11] If you see no reaction at 60°C, increase the temperature and continue to monitor by TLC.[8]

  • Possible Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact reaction rates.[12][13]

    • Solution: Polar aprotic solvents (e.g., MeCN, DMF, DMSO) or polar protic solvents (e.g., EtOH, n-BuOH) are generally effective as they can solvate the charged intermediate.[12][14] If the reaction is slow in ethanol, switching to a higher boiling solvent like n-butanol or a more polar one like DMF could accelerate the rate. A summary of suitable solvents is provided in Table 2.

Problem Area 2: Significant Impurity Formation

Q: My reaction works, but I see major side products in my crude analysis. How can I prevent them?

A: Side product formation is typically related to stoichiometry or reaction conditions.

Side_Reactions Start Side Product Observed Identify Identify Impurity (LCMS, NMR) Start->Identify Dimer Dimeric Byproduct (Bis-pyrimidine) Identify->Dimer Mass = 2x(Pyr) + Pip - 2x(HCl) Alkoxy Alkoxy-pyrimidine (from solvent) Identify->Alkoxy Mass = Pyr + OR - HCl Unreacted Unreacted Starting Material Identify->Unreacted Mass = Starting Material Sol_Dimer Increase Piperazine Excess to >5 eq. Dimer->Sol_Dimer Sol_Alkoxy Switch to Aprotic Solvent (MeCN, THF, Dioxane) or Lower Temperature Alkoxy->Sol_Alkoxy Sol_Unreacted Increase Reaction Time or Temperature Monitor by TLC Unreacted->Sol_Unreacted

Caption: Figure 3: Logic for Preventing Side Reactions

  • Impurity 1: Dimeric Byproduct. As discussed, this arises from the reaction of the product with another molecule of the electrophile.

    • Cause: Insufficient excess of piperazine.

    • Solution: Increase the molar equivalents of piperazine to at least 5. This ensures the concentration of piperazine is much higher than that of the mono-substituted product, making the second substitution on the product statistically unlikely.

  • Impurity 2: Alkoxy-pyrimidine. If using an alcohol solvent (e.g., ethanol), the corresponding alkoxide can act as a competing nucleophile, especially in the presence of a strong base or at high temperatures.[11]

    • Cause: Solvolysis reaction with the alcohol solvent.

    • Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or 1,4-dioxane, which are not nucleophilic.[13] Alternatively, if an alcohol solvent must be used, run the reaction at the lowest effective temperature.

Problem Area 3: Difficult Purification

Q: I can't separate my product from the excess piperazine after the reaction.

A: This is a classic challenge when using a large excess of a basic, water-soluble reagent.

  • Solution 1: Acid-Base Extraction.

    • After the reaction, remove the solvent under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic piperazine and your product will move to the aqueous layer as their hydrochloride salts.

    • Separate the layers. Make the aqueous layer basic (pH > 10) with an appropriate base (e.g., 2 M NaOH or solid K₂CO₃).

    • Extract the now free-based product back into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to get the crude product, now free of piperazine.

  • Solution 2: Column Chromatography with a Modifier.

    • If you are still struggling with separation or your product streaks on a silica gel column, it is due to the basic nature of the piperazine moiety interacting strongly with the acidic silica.

    • Technique: Add 0.5-1% of triethylamine or ammonia in methanol to your eluent system. This base will occupy the acidic sites on the silica, allowing your basic product to elute cleanly without streaking.

Data and Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommended ValueRationale & Comments
Stoichiometry 1 eq. ChloropyrimidineThe limiting reagent.
3 - 5 eq. PiperazineMinimizes dimeric byproduct formation. Acts as base.[15]
Solvent Acetonitrile, Ethanol, THFPolar solvents are generally preferred to stabilize the charged intermediate.[14] See Table 2 for more options.
Temperature 60 °C to RefluxReaction rate is temperature-dependent. Monitor for potential degradation at higher temperatures.[8]
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC or LC-MS for completion.[7]
Workup Acid-Base ExtractionEfficiently removes excess piperazine.
Table 2: Common Solvents for SNAr Reactions
SolventTypeBoiling Point (°C)Notes
Acetonitrile (MeCN)Polar Aprotic82Excellent choice, non-nucleophilic.
Ethanol (EtOH)Polar Protic78Good solvent, but can be a competing nucleophile at high temps.[11]
Tetrahydrofuran (THF)Polar Aprotic66Good aprotic choice, lower boiling point.[16]
1,4-DioxanePolar Aprotic101Higher boiling aprotic alternative to THF.
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling, excellent solvating power, but can be difficult to remove.
n-Butanol (n-BuOH)Polar Protic118Higher boiling protic solvent for less reactive systems.
Experimental Protocol: Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq.).

  • Reagent Addition: Add your chosen solvent (e.g., acetonitrile, 5-10 mL per gram of starting material) followed by piperazine (4.0 eq.).

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile).

  • Monitoring: Monitor the reaction progress using TLC (e.g., Eluent: 9:1 Ethyl Acetate:Methanol + 0.5% Et₃N) every 1-2 hours until the starting material is consumed.

  • Workup (Aqueous):

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic solution with water (2 x 15 mL) and then brine (1 x 15 mL). Note: This is a simpler workup that may leave some piperazine. For higher purity, use the acid-base extraction described in the troubleshooting section.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes, followed by ethyl acetate with 2-5% methanol and 0.5% triethylamine to elute the product.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to obtain the product as a solid or oil. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. Retrieved from [Link]

  • Rojas, L. J., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Klimkovskaja, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ChemBK. (2024). ethyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • Besson, T., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Retrieved from [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. Retrieved from [Link]

  • Mata, E. G., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • ResearchGate. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from [Link]

  • UKJPB. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Mahajan, D. N., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. NIH. Retrieved from [Link]

Sources

Optimization

identifying and minimizing side reactions in Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you identify and minimize side reactions, ultimately leading to a higher yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from the C2 position of the pyrimidine ring by one of the nitrogen atoms of piperazine. The ethyl carboxylate group at the C5 position acts as an electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic attack, making this reaction feasible.

The primary challenge in this synthesis lies in controlling the reactivity of piperazine, a bidentate nucleophile, to prevent the formation of undesired side products. This guide will provide a detailed exploration of these challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a high molecular weight impurity that is difficult to separate from my desired product. What is this impurity and how can I prevent its formation?

Answer:

This is a classic issue in reactions involving piperazine. The high molecular weight impurity is almost certainly the N,N'-bis(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazine . This side product arises from the reaction of a second molecule of ethyl 2-chloropyrimidine-5-carboxylate with the remaining secondary amine of the desired product.

Causality: Piperazine has two nucleophilic secondary amine groups. Once the first substitution occurs to form the desired mono-substituted product, the second nitrogen can still react with the electrophilic pyrimidine starting material, leading to the di-substituted side product.

Strategies for Minimization:

  • Use of Excess Piperazine: Employing a significant excess of piperazine (typically 3-5 equivalents or more) shifts the reaction equilibrium towards the formation of the mono-substituted product.[1][2] This is often the most straightforward approach. However, it necessitates an efficient method to remove the excess piperazine during workup.

  • Use of a Protecting Group: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] This ensures that only one nitrogen atom is available for the SNAr reaction. The Boc (tert-butyloxycarbonyl) group can then be removed in a subsequent step under acidic conditions to yield the desired product. This method is particularly useful when a large excess of piperazine is undesirable or difficult to remove.

Question 2: After my reaction and workup, I'm observing a new, more polar spot on my TLC, and my overall yield of the desired ester is low. What could be happening?

Answer:

This observation strongly suggests the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid.

Causality: SNAr reactions are often conducted in the presence of a base to neutralize the HCl generated during the reaction. If a strong base like sodium hydroxide or potassium hydroxide is used, or if the reaction is heated for an extended period in the presence of water and a milder base like potassium carbonate, saponification (hydrolysis) of the ethyl ester can occur.

Preventative Measures and Solutions:

  • Choice of Base: Opt for a non-nucleophilic, hindered organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are generally not strong enough to promote significant ester hydrolysis under typical reaction conditions. Inorganic bases like potassium carbonate can be used, but reaction time and temperature should be carefully monitored.

  • Anhydrous Conditions: Ensure that your reaction is carried out under anhydrous conditions to the extent possible. While some SNAr reactions can tolerate water, minimizing its presence will reduce the risk of hydrolysis.

  • Temperature and Reaction Time Control: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Purification: If hydrolysis has occurred, the resulting carboxylic acid can typically be separated from the desired ethyl ester by column chromatography due to the significant difference in polarity.

Question 3: My reaction is sluggish, and I'm not getting complete conversion of my starting material, ethyl 2-chloropyrimidine-5-carboxylate. How can I improve the reaction rate?

Answer:

A sluggish reaction can be due to several factors related to the reaction conditions.

Causality and Optimization Strategies:

  • Solvent: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the cation of the base, leading to a more "naked" and reactive nucleophile.

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 60-80 °C) while monitoring for the formation of side products.

  • Base: Ensure you are using at least one equivalent of base to neutralize the generated acid. An excess of a suitable base can also help to drive the reaction forward.

  • Leaving Group: While chloro is a common leaving group, fluoro derivatives of pyrimidines are often more reactive in SNAr reactions.[5] If you have the option, starting with ethyl 2-fluoropyrimidine-5-carboxylate could lead to a faster reaction under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction between ethyl 2-chloropyrimidine-5-carboxylate and piperazine?

A1: The optimal temperature can vary depending on the solvent and base used. A good starting point is typically in the range of 60-100 °C. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the ideal temperature that provides a reasonable reaction rate without promoting the formation of significant side products.

Q2: How can I effectively remove excess piperazine after the reaction?

A2: Excess piperazine can often be removed by an aqueous workup. Since piperazine is basic, washing the organic layer with an acidic solution (e.g., dilute HCl or citric acid) will protonate the piperazine, making it water-soluble and allowing for its extraction into the aqueous phase. Care should be taken during the acidic wash as the product also contains a basic piperazine moiety and may partition into the aqueous layer if the pH is too low. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid and can help to bring the product back into the organic layer.

Q3: Is it necessary to protect one of the piperazine nitrogens?

A3: While not strictly necessary if you use a large excess of piperazine, using a mono-protected piperazine like N-Boc-piperazine provides a much cleaner reaction profile with minimal formation of the di-substituted byproduct.[3] This can simplify purification significantly. The choice often depends on the scale of the reaction and the desired purity of the final product. For larger scale synthesis or when high purity is critical, the use of a protecting group is highly recommended.

Q4: Can I use a different leaving group instead of chlorine on the pyrimidine ring?

A4: Yes, other halogens or sulfonate esters can be used as leaving groups. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[5] Therefore, using ethyl 2-fluoropyrimidine-5-carboxylate would likely result in a faster reaction. However, the chloro-derivative is often more readily available and cost-effective.

Experimental Protocols

Protocol 1: Synthesis using Excess Piperazine
  • To a solution of piperazine (4 equivalents) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) add ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, a dilute solution of citric acid (to remove excess piperazine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Protocol 2: Synthesis using N-Boc-Piperazine
  • Combine ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent), N-Boc-piperazine (1.1 equivalents), and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like DMF.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the intermediate, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate, by column chromatography or recrystallization.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane to remove the Boc protecting group.

  • Stir at room temperature until deprotection is complete.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry, concentrate, and purify as needed to obtain the final product.

Visualizing the Reaction and Side Products

Reaction Scheme

Synthesis and Side Reactions Start_Pyrimidine Ethyl 2-chloropyrimidine-5-carboxylate Product Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Start_Pyrimidine->Product + Piperazine (Desired Reaction) Piperazine Piperazine DiSub_Product N,N'-bis(pyrimidine)piperazine Product->DiSub_Product + Start_Pyrimidine (Side Reaction 1) Hydrolysis_Product 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid Product->Hydrolysis_Product H2O, Base (Side Reaction 2)

Caption: Desired synthesis and major side reaction pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Analysis P1 High MW Impurity Start->P1 P2 Polar Impurity / Low Yield Start->P2 P3 Low Conversion Start->P3 C1 Di-substitution on Piperazine P1->C1 C2 Ester Hydrolysis P2->C2 C3 Suboptimal Conditions P3->C3 S1a Use Excess Piperazine C1->S1a S1b Use Boc-Piperazine C1->S1b S2a Use Non-nucleophilic Base C2->S2a S2b Anhydrous Conditions C2->S2b S3a Optimize Solvent/Temp C3->S3a S3b Check Base/Leaving Group C3->S3b

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Piperazine Stoichiometry 3-5 equivalents (unprotected) or 1.1 equivalents (mono-Boc protected)Minimizes di-substitution.[1][2][3]
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophilicity.
Base DIPEA, TEA, K2CO3Prevents ester hydrolysis and neutralizes acid.
Temperature 60-100 °CBalances reaction rate and side product formation.

References

  • Corvino A., Fiorino F., Severino B., Saccone I., Frecentese F., Perissutti E., Di Vaio P., Caliendo G., Magli E. The Role of 5-HT1A Receptor in the Cancer as a New Opportunity. Bioorg. Med. Chem. Lett. 2016;26:3421–3424. [Link]

  • Faiz, S., et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 2024. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. [Link]

  • Stewart, C. D., White, N. G. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv, 2023. [Link]

  • Corvino, A. et al. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 2019. [Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019. [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH, 1999. [Link]

  • Duncton, M. A. J. et al. Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 2006. [Link]

  • ChemHelp ASAP. SNAr reactions of pi-deficient aromatic rings. YouTube, 2020. [Link]

  • Maccari, R., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. [Link]

  • Mallesha, L., et al. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Arch Pharm Res., 2012. [Link]

  • Varano, F., et al. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 2019. [Link]

  • Sheng, C., et al. Study of Separation of Substituted Piperazine by CZE and HPLC. Acta Scientiarum Naturalium Universitatis Pekinensis, 1998. [Link]

  • Quora. Why nucleophilic substitution in pyridine favours at position-2? [Link]

  • Shelke, N. B., et al. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances, 2015. [Link]

  • Barlin, G. B. The Pyrimidines. John Wiley & Sons, 1985. [Link]

  • Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991. [Link]

  • Al-Tel, T. H. Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. Inorganic Chemistry, 2011. [Link]

  • White, N. G. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online, 2012. [Link]

  • Google Patents. Novel synthesis and crystallization of piperazine ring-containing compounds.
  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • Casy, A. F., & Ganellin, C. R. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Journal of Pharmacy and Pharmacology, 1996. [Link]

Sources

Troubleshooting

degradation pathways and stability testing of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

A Guide to Degradation Pathways and Stability Testing for Researchers, Scientists, and Drug Development Professionals. Frequently Asked Questions (FAQs): Navigating the Stability Landscape This section addresses common q...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Degradation Pathways and Stability Testing for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs): Navigating the Stability Landscape

This section addresses common questions regarding the stability and handling of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Q1: What are the primary degradation pathways I should be concerned about with this molecule?

A1: Based on its structure, a composite of a pyrimidine core, a piperazine ring, and an ethyl ester, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis .[1][2]

  • Hydrolytic degradation will likely target the ethyl ester, yielding the corresponding carboxylic acid, and may also affect the pyrimidine ring under harsh pH conditions.

  • The piperazine moiety is susceptible to oxidative degradation , potentially leading to N-oxides or ring-opened products.

  • The pyrimidine ring , being an aromatic heterocycle, is a chromophore and thus susceptible to photolytic degradation upon exposure to UV or even high-intensity visible light.[3][4]

Q2: I'm observing a loss of potency in my aqueous stock solution. What is the likely cause?

A2: The most probable cause is hydrolysis of the ethyl ester to form 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid. The rate of hydrolysis is highly dependent on the pH and temperature of your solution. To mitigate this, prepare fresh solutions for each experiment. If storage is necessary, use a buffered solution at a pH where the compound exhibits maximum stability (which should be determined experimentally), and store at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: My solid-state sample has changed color after prolonged storage. What could be the cause?

A3: A color change in the solid state often suggests oxidative degradation or photodegradation . Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and in a controlled, low-humidity environment. Consider purging the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

Q4: What are the ideal storage conditions for this compound?

A4: For long-term stability, store Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a solid in a tightly sealed, light-resistant container at controlled room temperature or refrigerated (2-8°C), away from moisture and oxygen. For solutions, especially in protic solvents, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C or -80°C.

Troubleshooting Guide: Forced Degradation Studies & Stability-Indicating HPLC Method

This section provides practical guidance on conducting forced degradation studies and developing a robust stability-indicating HPLC method.

Part 1: Designing and Executing Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6] A good study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[1][2][3]

Experimental Protocols:

1. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.[1][2][7]

    • Incubate the vials at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.[1][8]

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and 1 M NaOH.[1][2][7]

    • Neutralize the samples with an equivalent amount of HCl before analysis.[1][8]

  • Neutral Hydrolysis:

    • Dissolve the compound in water (with a co-solvent if necessary).

    • Reflux the solution at an elevated temperature (e.g., 80°C) and collect samples at various time points.[8]

2. Oxidative Degradation:

  • Prepare a stock solution of the compound.

  • Add an aliquot to a solution of hydrogen peroxide (e.g., 3% H₂O₂).[1][3]

  • Incubate at room temperature and monitor for degradation over time (e.g., up to 24 hours). If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) or gentle heating may be required.[4]

  • Quench the reaction by dilution with the mobile phase before injection.

3. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).[1][9]

  • Expose the sample for a defined period (e.g., 1, 3, 7 days).

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

4. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[10][11][12] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][12]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples.

Part 2: Developing and Troubleshooting a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. For a polar basic compound like Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a reversed-phase HPLC method is generally suitable.[13]

Starting HPLC Method Parameters:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan)
Injection Volume 10 µL

Troubleshooting Common HPLC Issues:

Issue 1: Peak Tailing

  • Cause: Secondary interactions between the basic amine groups of the piperazine moiety and residual silanol groups on the silica-based column packing.[14][15][16][17]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) ensures that the amine groups are protonated, which can reduce their interaction with silanols.[14][15]

    • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

    • Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize exposed silanol groups and are highly recommended for analyzing basic compounds.[14]

    • Consider a Different Stationary Phase: If tailing persists, explore columns with different selectivities, such as a polar-embedded phase or a phenyl column.[18]

Issue 2: Poor Resolution Between Parent and Degradant Peaks

  • Cause: Insufficient separation power of the current chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

    • Adjust the Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds.

    • Try a Different Column: A column with a different stationary phase or a longer column with a smaller particle size can provide higher efficiency and better resolution.

Issue 3: Poor Mass Balance

  • Cause: The sum of the assay of the parent peak and the areas of all degradation products does not equal the initial assay of the parent compound.[19][20][21] This could be due to the formation of non-UV active degradants, volatile degradants, or degradants that are not eluted from the column.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector can help to assess peak purity and identify co-eluting peaks.

    • Employ a Universal Detector: If non-chromophoric degradants are suspected, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in parallel with the UV detector.

    • Utilize LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and confirming the masses of degradation products, which is crucial for a thorough mass balance assessment.[22][23][24][25][26]

    • Check for Adsorption: Highly polar or charged degradants may adsorb to the column or tubing. A thorough column wash after each run can help mitigate this.

Data Interpretation and Pathway Elucidation

The data from your forced degradation studies will provide a comprehensive picture of the stability of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Data Summary Table:

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 24he.g., 15%e.g., 2e.g., 8.5 min
0.1 M NaOH, 60°C, 24he.g., 12%e.g., 1e.g., 8.5 min
3% H₂O₂, RT, 24he.g., 8%e.g., 3e.g., 10.2 min
80°C, solid, 7 dayse.g., 5%e.g., 1e.g., 9.1 min
Light Exposuree.g., 10%e.g., 2e.g., 11.5 min

Visualizing Degradation Pathways and Workflows:

The following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent Ethyl 2-(piperazin-1-yl) pyrimidine-5-carboxylate Carboxylic_Acid 2-(piperazin-1-yl)pyrimidine- 5-carboxylic acid Parent->Carboxylic_Acid Ester Hydrolysis (Acid/Base) N_Oxide Piperazine N-Oxide Parent->N_Oxide Piperazine Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Piperazine Oxidation Photodegradant_1 Photodegradant 1 Parent->Photodegradant_1 Pyrimidine Ring Photodegradant_2 Photodegradant 2 Parent->Photodegradant_2 Pyrimidine Ring

Caption: Potential degradation pathways of the target molecule.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Hydrolysis Hydrolysis HPLC_Method_Dev Stability-Indicating HPLC Method Development Hydrolysis->HPLC_Method_Dev Oxidation Oxidation Oxidation->HPLC_Method_Dev Photolysis Photolysis Photolysis->HPLC_Method_Dev Thermal Thermal Thermal->HPLC_Method_Dev HPLC_Analysis HPLC Analysis HPLC_Method_Dev->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis Mass_Balance Mass Balance Calculation LCMS_Analysis->Mass_Balance Pathway_Elucidation Degradation Pathway Elucidation Mass_Balance->Pathway_Elucidation API Drug Substance API->Hydrolysis API->Oxidation API->Photolysis API->Thermal

Sources

Optimization

Technical Support Center: A Guide to the Purification of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for the purification of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the purification of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by this molecule. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflow effectively.

The core challenge in purifying this compound lies in its dual chemical nature: the basic piperazine ring and the larger, more complex pyrimidine scaffold. The piperazine moiety's basicity (pKa values around 5.3 and 9.7) can lead to significant handling and chromatographic issues, while the overall structure necessitates careful selection of techniques to separate it from closely related impurities.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the primary challenges when purifying crude Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate?

A1: The main difficulties arise from a combination of factors:

  • High Basicity: The piperazine ring's two nitrogen atoms are basic, which can cause strong, undesirable interactions with standard silica gel during column chromatography, leading to significant peak tailing and poor separation.[3]

  • Hygroscopicity: Piperazine derivatives are known to readily absorb atmospheric moisture, which can complicate handling, accurate weighing, and obtaining a dry, crystalline final product.[2]

  • Structurally Similar Impurities: Synthetic routes may produce impurities that are very similar to the target compound, such as starting materials or by-products from side reactions, making separation difficult by simple crystallization alone.[2]

  • Solubility Profile: The compound's polarity makes it highly soluble in polar solvents like methanol or water, which can lead to low recovery during crystallization if the incorrect solvent system is chosen.[1]

Q2: What is the most effective general strategy for purifying this molecule?

A2: A multi-step approach is typically the most robust method for achieving high purity. The strategy leverages the unique chemical properties of the molecule at each stage:

  • Initial Cleanup via Acid-Base Extraction: Utilize the basicity of the piperazine ring to separate the target compound from non-basic (neutral or acidic) impurities. This is an excellent first-pass purification step.[4]

  • Chromatographic Separation: Employ flash column chromatography to separate the product from structurally similar impurities that were not removed by extraction. It is critical to modify the mobile phase to counteract the basicity of the molecule.[5][6][7][8]

  • Final Polishing by Recrystallization or Salt Formation: If the purified compound is a solid, recrystallization is an excellent final step to achieve high crystalline purity.[9][10] If it is an oil or difficult to crystallize, converting it to a salt (e.g., a hydrochloride or fumarate salt) can induce crystallization and provide a stable, solid final product.[3]

Q3: What analytical techniques should I use to monitor the purification process and assess final purity?

A3: A combination of analytical methods is essential for a validated process:

  • Thin-Layer Chromatography (TLC): Use TLC for rapid, real-time monitoring of column chromatography fractions and for initial solvent system screening.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the gold standard for quantitative purity assessment. It can accurately determine the percentage of your main compound and detect trace impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the mass of the product and impurities, helping to diagnose issues during synthesis and purification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and ensuring no major structural isomers or impurities are present.[7][13][14]

Part 2: In-Depth Troubleshooting Guides

This section provides specific solutions to common problems encountered during the purification workflow.

Section A: Acid-Base Extraction Troubleshooting

Q: I am experiencing low recovery after my acid-base extraction. What are the likely causes?

A: Low recovery from an acid-base extraction of a basic compound like this typically points to one of several issues:

  • Incomplete Protonation: The pH of the aqueous acid solution may not be low enough to fully protonate the piperazine ring, leaving a portion of your product in the organic layer. Ensure the aqueous layer is sufficiently acidic (pH < 2) after mixing.

  • Product Solubility in the Organic Layer: If the salt form of your compound has some solubility in the organic solvent, you may lose product. To mitigate this, perform multiple extractions with smaller volumes of the aqueous acid.

  • Incomplete Regeneration of the Free Base: During the final step where you basify the aqueous layer to recover your product, the pH may not be high enough to fully deprotonate the piperazinium salt. Ensure the pH is strongly basic (pH > 10) before extracting your product back into an organic solvent.[1]

  • Insufficient Back-Washing: The separated acidic aqueous layer may contain trapped neutral organic impurities. It is good practice to "back-wash" this aqueous layer with a small amount of fresh organic solvent before basifying to improve the purity of the final extract.[4]

Q: An emulsion has formed at the interface between the organic and aqueous layers. How can I resolve this?

A: Emulsion formation is common when dealing with basic compounds. Here are several effective strategies to break it:

  • Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Addition of Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This is often sufficient for extraction and minimizes emulsion formation.

Section B: Column Chromatography Troubleshooting

Q: My compound is streaking badly on my silica TLC plate and column. How do I fix this?

A: This is a classic sign of a strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel.[3] The solution is to suppress this interaction:

  • Cause: The basic nitrogen atoms of the piperazine ring are protonated by the acidic silica surface, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing or streaking.

  • Solution: Add a basic modifier to your mobile phase (eluent). The modifier will compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% (v/v) of TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This is the most common and effective solution.[3]

    • Ammonia in Methanol: For very basic compounds, a small amount of a 7N solution of ammonia in methanol can be added to a dichloromethane/methanol mobile phase.[3]

Q: I cannot separate my product from an impurity with a very similar Rf value. What are my options?

A: When dealing with closely eluting impurities, you need to enhance the selectivity of your chromatographic system.

  • Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, switch to a different solvent system with different chemical properties. For example, try a gradient of Dichloromethane/Methanol (with 1% TEA). The change in solvent interactions can often improve separation.[5]

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider an alternative. Alumina (which is available in neutral, acidic, or basic forms) can be a good alternative for basic compounds.[6] For very challenging separations, reverse-phase chromatography (C18 silica) may be necessary.[11]

  • Optimize the Gradient: If using a gradient elution, make it shallower around the point where your compound elutes. A slower, more gradual increase in polarity can significantly improve resolution.

Section C: Crystallization and Final Product Issues

Q: My purified compound is a thick oil and will not crystallize. What can I do?

A: Oiling out is a common problem, especially if trace impurities are still present.[5] Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This will act as a template for further crystal growth.[5][15]

  • Solvent-Antisolvent System: Dissolve your oily compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Warming slightly to clarify and then cooling slowly can produce crystals. For example, you could dissolve the compound in a small amount of dichloromethane and slowly add hexane.[16]

  • Salt Formation: This is an extremely effective method for basic oils. Dissolve the oil in a suitable solvent like isopropanol or ethyl acetate and add a solution of an acid (e.g., HCl in isopropanol or fumaric acid in ethanol). The resulting salt is often a stable, highly crystalline solid that can be easily filtered and dried.[3]

Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel.

  • Acidic Extraction: Add 1M hydrochloric acid (HCl) (15 mL) to the funnel. Stopper and shake vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The protonated product is now in this aqueous layer.

  • Repeat Extraction: Add another 10 mL of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the basic product.

  • Back-Wash: Add 10 mL of fresh ethyl acetate to the combined aqueous extracts and swirl gently. Separate and discard the organic wash layer. This removes any trapped neutral impurities.

  • Liberate Free Base: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) with stirring until the pH is >10.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel and extract the product back into ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 50% ethyl acetate in hexane. Add 1% triethylamine (TEA) to the solvent mixture to prevent tailing. Aim for a product Rf of ~0.3.[3]

  • Column Packing: Pack a silica gel column with your chosen eluent.

  • Sample Loading: Dissolve the product from the extraction in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Load this dry powder onto the top of the packed column.

  • Elution: Run the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure to yield the purified product.

Part 4: Data Summary and Visualization
Table 1: Comparison of Purification Techniques
TechniqueProsConsBest For
Acid-Base Extraction - Fast and inexpensive- Removes non-basic impurities effectively- High capacity- Does not remove structurally similar basic impurities- Risk of emulsion formation[3]- Potential for hydrolysis of ester under harsh pHInitial crude cleanup
Column Chromatography - High resolving power for similar compounds- Adaptable with different solvent/stationary phases[5][17]- Requires basic modifier (TEA) to avoid tailing[3]- Can be time-consuming and uses large solvent volumes- Risk of product decomposition on silica[17]Main purification step after initial extraction
Recrystallization - Excellent for achieving high crystalline purity- Removes trace impurities effectively- Scalable- Requires the compound to be a solid- Can result in low yield if too much solvent is used[5][15]- Finding a suitable solvent can be challenging[9]Final polishing of a solid product
Salt Formation - Induces crystallization of oils or amorphous solids[3]- Salts are often more stable and easier to handle- Adds an extra step to the process- Requires a subsequent step to liberate the free base if needed[3]Purifying oils or compounds that are difficult to crystallize
Purification Workflow Diagram

This diagram outlines the decision-making process for purifying crude Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate.

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Troubleshoot2 Impurities Still Present? AcidBase->Troubleshoot2 Chromatography Flash Column Chromatography (with 1% TEA) Analysis1 Purity Check (TLC, LC-MS) Chromatography->Analysis1 Troubleshoot1 Compound is an Oil? Analysis1->Troubleshoot1 Analysis2 Purity Check (HPLC, NMR) FinalProduct High-Purity Product Analysis2->FinalProduct Recrystallization Recrystallization Recrystallization->Analysis2 SaltFormation Salt Formation SaltFormation->Analysis2 Troubleshoot1->Recrystallization No (Solid) Troubleshoot1->SaltFormation Yes (Oil) Troubleshoot2->Chromatography Yes Troubleshoot2->Analysis1 No

Caption: Decision workflow for purification of the target compound.

References
  • BenchChem.
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  • PubMed Central.
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  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • PubMed Central.
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  • ResearchGate.
  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • Google Patents.
  • PubMed Central. Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines.
  • Acid-Base Extraction.
  • University of Rochester, Department of Chemistry.
  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)
  • Chemistry LibreTexts. 2.
  • Fluorochem. ETHYL 2-(PIPERAZIN-1-YL)
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • ARKIVOC.
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  • Synthesis of Pyrimidine Incorporated Piperazine Deriv
  • Google Patents.
  • A Review on Analytical Methods for Piperazine Determin
  • Sigma-Aldrich. Ethyl 2-(4-methylpiperazin-1-yl)
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

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Troubleshooting

Technical Support Center: Scale-Up of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Production

Welcome to the technical support center for the production of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this important pharmaceutical intermediate. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible manufacturing process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, work-up, and purification of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: Why is the yield of my reaction significantly lower on a larger scale compared to the lab-scale synthesis?

A1: A decrease in yield during scale-up is a common issue that can be attributed to several factors, primarily related to mass and heat transfer limitations, as well as changes in reaction kinetics.

  • Causality:

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reagents is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.

    • Poor Temperature Control: The surface-area-to-volume ratio decreases as the scale increases, making it more difficult to dissipate the heat generated from the exothermic nucleophilic aromatic substitution (SNAr) reaction between Ethyl 2-chloropyrimidine-5-carboxylate and piperazine. Uncontrolled temperature increases can lead to the formation of impurities and degradation of the product.

    • Extended Reaction Times: What might be a quick addition in the lab can take much longer on a larger scale, altering the concentration profiles of reactants over time and potentially favoring side reactions.

  • Troubleshooting Protocol:

    • Characterize the Exotherm: Perform a reaction calorimetry study on a small scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and efficient cooling strategy for the larger reactor.

    • Optimize Reagent Addition:

      • Instead of a single addition of piperazine, implement a controlled, slow addition of the piperazine solution to the solution of Ethyl 2-chloropyrimidine-5-carboxylate. This helps to maintain a consistent temperature and minimize localized high concentrations of the nucleophile.

      • Consider a reverse addition (adding the chloropyrimidine to the piperazine), although this may increase the risk of dialkylation. A thorough evaluation of both addition modes is recommended.

    • Improve Agitation: Ensure the reactor's agitation system is adequate for the viscosity and density of the reaction mixture. Use of baffles in the reactor can improve mixing efficiency.

    • In-Process Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the consumption of starting materials and the formation of the product and key impurities. This will help determine the optimal reaction endpoint and prevent unnecessary heating that can lead to degradation.

Q2: I am observing a significant amount of a high-molecular-weight impurity in my crude product. What is it and how can I prevent its formation?

A2: The most probable high-molecular-weight impurity is the dialkylated piperazine derivative, where two molecules of Ethyl 2-chloropyrimidine-5-carboxylate react with one molecule of piperazine.

  • Causality: Piperazine has two nucleophilic secondary amine groups. Once the first substitution occurs to form the desired product, the remaining N-H group on the piperazine ring can still react with another molecule of the electrophilic chloropyrimidine. This is particularly problematic if there are localized high concentrations of the chloropyrimidine or if the overall stoichiometry is not carefully controlled.

  • Mitigation Strategies:

    StrategyDescriptionAdvantagesDisadvantages
    Use of Excess Piperazine Employ a significant molar excess of piperazine (e.g., 3-5 equivalents) relative to the chloropyrimidine.Simple to implement; drives the reaction to completion for the desired mono-substitution.Requires removal of a large amount of unreacted piperazine during work-up, which can be challenging due to its water solubility.
    Mono-Protection of Piperazine Use a mono-protected piperazine derivative, such as N-Boc-piperazine. After the SNAr reaction, the Boc protecting group is removed by acidic treatment.[1]Excellent control over mono-alkylation, leading to a cleaner reaction profile.Adds two steps to the synthesis (protection and deprotection), increasing cost and process time.
    Controlled Addition Slowly add the Ethyl 2-chloropyrimidine-5-carboxylate solution to a well-agitated solution of excess piperazine.Reduces the instantaneous concentration of the electrophile, disfavoring the second substitution.Requires precise control over addition rates and efficient mixing.
  • Recommended Protocol (Using Excess Piperazine):

    • Charge the reactor with the chosen solvent (e.g., ethanol, isopropanol) and 3-5 equivalents of piperazine.

    • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

    • Slowly add a solution of Ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in the same solvent to the piperazine solution over 2-4 hours.

    • Monitor the reaction by HPLC until the starting chloropyrimidine is consumed.

    • Proceed with the work-up procedure designed to remove excess piperazine.

Diagram of Dialkylation Side Reaction

G cluster_reactants Reactants cluster_products Products Chloropyrimidine1 Ethyl 2-chloropyrimidine-5-carboxylate Desired_Product Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Chloropyrimidine1->Desired_Product + Piperazine (1st Substitution) Piperazine Piperazine Piperazine->Desired_Product Dialkylated_Impurity Dialkylated Impurity Desired_Product->Dialkylated_Impurity + Chloropyrimidine (2nd Substitution) Chloropyrimidine2 Ethyl 2-chloropyrimidine-5-carboxylate Chloropyrimidine2->Dialkylated_Impurity

Caption: Formation of the desired product and the dialkylated impurity.

Q3: My product is difficult to crystallize, and I am getting an oil or an impure solid. How can I develop a robust crystallization procedure?

A3: Crystallization is a critical step for achieving the desired purity of the final product. The challenges you are facing are likely due to residual impurities, improper solvent selection, or inadequate control over the crystallization process.

  • Causality:

    • Impurities: Residual starting materials, the dialkylated by-product, and excess piperazine can act as crystallization inhibitors, preventing the formation of an ordered crystal lattice.

    • Solvent Choice: The ideal crystallization solvent system should provide good solubility at higher temperatures and poor solubility at lower temperatures. A single solvent may not be sufficient, and an anti-solvent system might be required.

    • Supersaturation Control: Crashing the product out of solution by adding anti-solvent too quickly or cooling too rapidly generates a high level of supersaturation, which favors the formation of small, impure crystals or an oil.

  • Crystallization Development Workflow:

    • Solvent Screening:

      • Perform small-scale solubility tests with the crude product in a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

      • Identify solvents in which the product is sparingly soluble at room temperature but readily soluble when heated.

      • For anti-solvent crystallization, find a solvent in which the product is highly soluble and an anti-solvent in which it is poorly soluble, and the two are miscible.

    • Develop a Cooling Profile:

      • Once a suitable solvent is found, dissolve the crude product at an elevated temperature to form a saturated solution.

      • Implement a slow, controlled cooling profile. A linear cooling rate is a good starting point, but a staged cooling profile may be necessary to control crystal growth.

      • Introduce seed crystals at a temperature just below the saturation point to promote controlled nucleation.

    • Anti-Solvent Addition:

      • If using an anti-solvent, add it slowly to the solution of the product at a constant temperature.

      • Monitor for the onset of precipitation (cloud point) and adjust the addition rate to maintain a controlled level of supersaturation.

    • Slurry and Filtration:

      • After crystallization, hold the resulting slurry at a low temperature for a period (e.g., 2-4 hours) to maximize yield.

      • Filter the product and wash the cake with a cold, fresh portion of the crystallization solvent or anti-solvent to remove residual impurities.

      • Dry the product under vacuum at a temperature that will not cause degradation.

Crystallization Workflow Diagram

G Start Crude Product Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolution Dissolution in Chosen Solvent at High Temperature Solvent_Screening->Dissolution Cooling_Crystallization Controlled Cooling +/- Seeding Dissolution->Cooling_Crystallization AntiSolvent_Crystallization Anti-Solvent Addition +/- Seeding Dissolution->AntiSolvent_Crystallization Slurry_Aging Slurry Aging at Low Temperature Cooling_Crystallization->Slurry_Aging AntiSolvent_Crystallization->Slurry_Aging Filtration_Washing Filtration and Cake Washing Slurry_Aging->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: A systematic approach to developing a robust crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials, Ethyl 2-chloropyrimidine-5-carboxylate and piperazine?

A1: The quality of your starting materials is paramount for a successful and reproducible synthesis.

  • Ethyl 2-chloropyrimidine-5-carboxylate:

    • Purity: Should be >98% by HPLC. Key impurities to watch for are the corresponding hydroxy-pyrimidine and any regioisomers.

    • Residual Solvents: Should be low and specified.

  • Piperazine:

    • Anhydrous vs. Hydrate: Piperazine is hygroscopic and can exist as various hydrates. It is crucial to use anhydrous piperazine or accurately determine the water content of the piperazine hydrate to ensure correct stoichiometry.

    • Purity: Should be >99%. Impurities from its own synthesis can be reactive.

Q2: What is a suitable solvent for the reaction and what are the safety considerations?

A2: The choice of solvent depends on several factors including reactant solubility, reaction temperature, and downstream processing.

  • Common Solvents: Alcohols (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., acetonitrile, DMF) are commonly used. Alcohols are often preferred for their lower toxicity and ease of removal.

  • Safety Considerations: The reaction is exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated, especially during the initial phase of the reaction. Always perform a thermal hazard assessment before scaling up.

Q3: How can I effectively remove excess piperazine during the work-up?

A3: Removing excess piperazine is a common challenge due to its high water solubility.

  • Aqueous Washes: Multiple washes with water or brine can extract a significant portion of the piperazine from an organic solution of the product (e.g., in ethyl acetate or toluene).

  • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic piperazine, forming a water-soluble salt that can be efficiently removed in the aqueous phase. However, the desired product also has a basic piperazine moiety and may also be extracted into the aqueous acid. Subsequent basification of the aqueous layer would be needed to recover the product.

  • Distillation: If the product is thermally stable, excess piperazine can be removed by distillation under reduced pressure, although this is less common.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

A4: A robust analytical package is essential for process control and quality assurance.

  • In-Process Control (IPC):

    • HPLC/UPLC: The primary tool for monitoring the disappearance of starting materials and the appearance of the product and impurities. A gradient method is typically required to resolve all components.

  • Final Product Quality Control:

    • HPLC/UPLC: To determine purity and quantify impurities.

    • NMR (1H and 13C): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the water content.

    • Residual Solvent Analysis (by GC): To quantify any remaining solvents from the process.

References

  • Magano, J. (2022). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 26(6), 1562-1689. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of the Pyrimidine-Piperazine Scaffold The pyrimidine ring is a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Pyrimidine-Piperazine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purines and interact with a wide array of biological targets.[1] Its fusion with a piperazine moiety, a versatile pharmacophore known to enhance solubility and modulate receptor interactions, has given rise to a plethora of compounds with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3] This guide focuses on the structure-activity relationship (SAR) of a specific and promising scaffold: ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. Understanding how structural modifications to this core molecule influence its biological activity is paramount for the rational design of more potent and selective drug candidates.

This document provides a comparative analysis of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate analogs, drawing upon established SAR principles from related compound series. We will explore the synthetic strategies for generating analog libraries, delve into the impact of substitutions on different parts of the molecule, and provide detailed protocols for evaluating their biological performance.

Synthetic Strategy: Building the Analog Library

The synthesis of ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate analogs typically follows a convergent approach, centered around the nucleophilic substitution of a leaving group on the pyrimidine ring by a piperazine derivative. A common and efficient starting material is ethyl 2-chloropyrimidine-5-carboxylate.[4]

The general synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Analog Generation cluster_2 Further Modification (Optional) Start Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Intermediate Ethyl 2-chloropyrimidine-5-carboxylate Start->Intermediate  POCl3, N,N-dimethylaniline   Core Ethyl 2-(4-R-piperazin-1-yl)pyrimidine-5-carboxylate Intermediate->Core  Base (e.g., K2CO3), Solvent (e.g., H2O or Ethanol)   Piperazine Substituted Piperazine (R-piperazine) Piperazine->Core Amide 2-(4-R-piperazin-1-yl)pyrimidine-5-carboxamide Core->Amide  Amine, Heat or Coupling Agent   SAR_Points Structure [Image of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate with labels A, B, C] A Position A (Piperazine Ring) Structure->A B Position B (Pyrimidine Ring) Structure->B C Position C (5-position) Structure->C Amide_Modification Ester Ethyl Ester (-COOEt) Amide Amide (-CONHR') Ester->Amide Aminolysis

Sources

Comparative

A Comparative Guide to Validating the Biological Target of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific investigation. A critical milestone in t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific investigation. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, comparative framework for validating the biological target of a novel compound, using Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate as a case study. We will navigate the strategic application of modern experimental techniques, emphasizing the causality behind each choice to construct a self-validating and robust body of evidence.

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a synthetic organic compound featuring a pyrimidine core, a structure prevalent in many biologically active molecules, including some anticancer and antiviral agents.[1][2] However, its specific biological target(s) remain uncharacterized in public literature, making it an ideal candidate for illustrating a comprehensive target validation workflow.

The Strategic Imperative of Target Validation

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating it with a therapeutic agent is likely to have a beneficial effect.[3] A significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from an incomplete understanding of the drug's mechanism of action and target engagement.[4] Therefore, a multi-pronged approach to target validation is not just recommended; it is essential for de-risking a drug discovery program.

This guide will compare and contrast a suite of state-of-the-art methodologies, moving from broad, unbiased screening to focused, high-resolution biophysical characterization.

Phase 1: Unbiased Target Identification - Casting a Wide Net

When the target of a novel compound is unknown, the initial step is to generate a list of potential binding partners. This is an exploratory phase where breadth is prioritized over depth.

Affinity-Based Chemical Proteomics

A powerful and widely used strategy is to "fish" for interacting proteins from a complex biological sample, such as a cell lysate.[5][6] This typically involves immobilizing the small molecule of interest onto a solid support (e.g., beads) and incubating it with the proteome. Proteins that bind to the molecule are then identified using mass spectrometry.

Experimental Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

cluster_prep Probe Preparation cluster_exp Affinity Pulldown cluster_analysis Analysis prep1 Synthesize Analog of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate with a linker prep2 Immobilize analog onto affinity resin (e.g., sepharose beads) prep1->prep2 Covalent coupling exp1 Incubate immobilized probe with cell lysate prep2->exp1 Introduce to proteome exp2 Wash away non-specific binders exp1->exp2 exp3 Elute specifically bound proteins exp2->exp3 an1 On-bead digestion or elution followed by SDS-PAGE and in-gel digestion exp3->an1 Prepare for MS an2 LC-MS/MS analysis of peptides an1->an2 an3 Protein identification and quantification an2->an3

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

To enhance the trustworthiness of this approach, a competition experiment is crucial. Here, the lysate is pre-incubated with an excess of the free, unmodified Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate before being added to the affinity matrix. True binding partners will be outcompeted by the free compound, leading to a significant reduction in their signal in the mass spectrometry data. This quantitative proteomics approach, often employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provides a robust method for distinguishing specific binders from non-specific background.[5][7]

Table 1: Comparison of Unbiased Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
AC-MS Immobilized compound pulls down binding proteins from lysate for MS identification.[6]Direct biochemical evidence of interaction. Applicable to a wide range of targets.Requires chemical modification of the compound, which may alter binding. Can be prone to false positives from non-specific binding.
Proteome Microarrays Labeled small molecule is probed against thousands of purified proteins spotted on a slide.[6]High-throughput. Does not require cell lysis.Proteins are removed from their native cellular context. May not represent the full proteome or correct protein folding.

Phase 2: In-Cell Target Engagement - Confirming Interaction in a Physiological Context

Identifying a potential binder in a lysate is a critical first step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell.[4] Cell-based assays provide this crucial piece of validation.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues.[8] It is based on the principle that the binding of a ligand, such as our pyrimidine compound, can stabilize its target protein, making it more resistant to thermal denaturation.[9]

Experimental Workflow: CETSA

cluster_treatment Cell Treatment cluster_heat Thermal Challenge cluster_detect Detection treat1 Treat intact cells with Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate or DMSO (vehicle control) heat1 Heat cell suspensions to a range of temperatures treat1->heat1 Induce denaturation heat2 Lyse cells and separate soluble fraction from precipitated proteins heat1->heat2 detect1 Quantify remaining soluble target protein (e.g., by Western Blot, ELISA, or Mass Spectrometry) heat2->detect1 Analyze soluble fraction detect2 Plot protein abundance vs. temperature to generate melt curves detect1->detect2

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

A positive result in a CETSA experiment is a shift in the melting curve of the putative target protein to a higher temperature in the presence of the compound.[10] This provides strong evidence of direct physical interaction in a physiologically relevant setting. The isothermal dose-response (ITDR) format of CETSA can further be used to determine the cellular potency of the compound.[11]

Phase 3: Biophysical Characterization - Quantifying the Interaction

Once a primary target has been identified and its engagement in cells confirmed, the next step is to precisely quantify the binding affinity and thermodynamics of the interaction. This is typically done using purified recombinant protein and a variety of biophysical techniques.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Both SPR and ITC are gold-standard, label-free techniques for characterizing biomolecular interactions.[12] They provide complementary information and are often used in parallel for robust validation.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (our pyrimidine compound) to a ligand (the purified target protein) immobilized on a sensor surface in real-time.[13] SPR provides kinetic data, including the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.[12][13] A slower off-rate is often a desirable characteristic for a drug candidate.[13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[14] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[15] This thermodynamic signature provides deep insights into the nature of the binding forces driving the interaction.

Table 2: Comparison of Biophysical Methods for Target Validation

MethodPrincipleKey OutputsAdvantagesDisadvantages
SPR Measures changes in refractive index upon binding to a sensor surface.[13]K_D, k_on, k_offReal-time kinetic data. High sensitivity.Requires immobilization of one binding partner, which can affect its activity.
ITC Measures the heat change associated with binding.[14]K_D, Stoichiometry (n), ΔH, ΔSLabel-free, in-solution measurement. Provides a complete thermodynamic profile.[16]Requires larger amounts of protein and compound compared to SPR. Lower throughput.

Phase 4: Specificity and Off-Target Profiling - Ensuring a Clean Hit

A critical aspect of target validation is understanding a compound's selectivity. Binding to unintended "off-targets" can lead to toxicity or confound the interpretation of phenotypic data. Given that the pyrimidine scaffold is a common feature in kinase inhibitors, a kinome-wide screen is a prudent step.[2]

Kinome Profiling

Numerous commercial services offer kinome profiling, where a compound is screened against a large panel of purified kinases (often hundreds) to assess its inhibitory activity.[17][18][19] This is typically done through radiometric or fluorescence-based assays that measure the ability of the compound to inhibit the phosphorylation of a substrate.

A selective compound will show potent inhibition of the primary target with minimal activity against other kinases in the panel. This provides a quantitative measure of selectivity and helps to predict potential off-target liabilities early in the drug discovery process.[20]

Conclusion: Building a Self-Validating Case

Validating the biological target of a novel compound like Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate requires a logical and multi-faceted approach. By integrating unbiased proteomics for initial discovery, cellular assays like CETSA to confirm physiological relevance, and precise biophysical techniques such as SPR and ITC for quantitative characterization, researchers can build a robust and self-validating body of evidence. This rigorous process, culminating in broad selectivity profiling, is fundamental to establishing the mechanism of action and provides the confidence needed to advance a compound through the drug development pipeline.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Harvest the cells and resuspend in PBS containing protease inhibitors. Divide the cell suspension into two aliquots. Treat one with Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate (e.g., at 10 µM final concentration) and the other with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Normalize the samples to the same total protein concentration. Analyze the abundance of the putative target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the relative band intensity against the corresponding temperature to generate a melt curve. A rightward shift in the curve for the compound-treated group compared to the DMSO group indicates target stabilization.[11]

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purify the recombinant target protein to >95% purity. Dialyze the protein and the Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate compound extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects. Determine the accurate concentrations of the protein and compound stock solutions.

  • ITC Experiment Setup: Typically, the protein solution (e.g., 10-20 µM) is placed in the sample cell of the calorimeter, and the compound solution (e.g., 100-200 µM, 10-fold higher concentration) is loaded into the injection syringe.

  • Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: The raw data consists of heat pulses for each injection. Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

References

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  • Chem-Impex. Ethyl 2-(Methylthio)
  • ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

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Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate Derivatives

Introduction: The Strategic Convergence of Pyrimidine and Piperazine Scaffolds In the landscape of medicinal chemistry, the pyrimidine ring is a cornerstone, integral to the structure of nucleobases and a plethora of app...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Pyrimidine and Piperazine Scaffolds

In the landscape of medicinal chemistry, the pyrimidine ring is a cornerstone, integral to the structure of nucleobases and a plethora of approved therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, the piperazine moiety is a privileged scaffold, a common feature in numerous centrally active and antimicrobial drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[3][4]

The strategic fusion of these two pharmacophores into the Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate core creates a versatile platform for developing novel therapeutic candidates. The ester at the 5-position and the secondary amine of the piperazine ring offer synthetic handles for creating diverse libraries of compounds. This guide provides a comprehensive framework for conducting a comparative efficacy study of such derivatives, designed for researchers and drug development professionals. We will navigate from synthesis to in-depth in vitro evaluation, focusing on anticancer and antimicrobial applications, underpinned by the principles of mechanistic causality and robust experimental design.

To illustrate these principles, this guide will refer to a hypothetical series of derivatives ( EPP-1 , EPP-2 , and EPP-3 ) based on the core structure, where different aryl substituents are attached to the N4 position of the piperazine ring.

Part 1: General Synthesis Strategy and Rationale

The synthesis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and the commercial availability of starting materials. The causality behind this choice lies in the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack, particularly when a leaving group (like a halogen) is present at the 2-position.

Protocol 1: Synthesis of N-Aryl Piperazine Derivatives of the EPP Scaffold
  • Step 1: Synthesis of the Core Scaffold. The foundational molecule, Ethyl 2-chloropyrimidine-5-carboxylate, is reacted with an excess of piperazine in a suitable solvent like ethanol. The reaction is typically heated to reflux to drive it to completion. The excess piperazine acts as both the nucleophile and a base to quench the HCl generated.

  • Step 2: Purification of the Core Scaffold. Upon cooling, the reaction mixture is concentrated in vacuo. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate) to remove unreacted starting materials and salts. The organic layer is dried and concentrated to yield Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

  • Step 3: Derivatization. The purified core scaffold is then reacted with a series of substituted aryl halides (e.g., 4-fluoronitrobenzene for EPP-1 , 2,4-difluorobenzonitrile for EPP-2 , 4-chlorobenzotrifluoride for EPP-3 ) in a solvent such as dimethylformamide (DMF) with a non-nucleophilic base like potassium carbonate.

  • Step 4: Final Purification. The reaction is monitored by thin-layer chromatography (TLC). Once complete, the mixture is poured into ice water, and the precipitated solid is filtered, dried, and recrystallized or purified by column chromatography to yield the final, highly pure derivatives.

This self-validating protocol ensures purity at each stage, which is critical for accurate biological evaluation.

Visualization: Synthetic Workflow

G A Ethyl 2-chloropyrimidine-5-carboxylate + Piperazine B S N Ar Reaction (Reflux in EtOH) A->B D Purification (Extraction & Crystallization) B->D C Core Scaffold: Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate F Derivatization Reaction (S N Ar) C->F D->C E Substituted Aryl Halide + K2CO3 in DMF E->F H Final Purification (Chromatography) F->H G Final Derivatives (EPP-1, EPP-2, EPP-3) H->G

Caption: General synthetic scheme for EPP derivatives.

Part 2: Comparative In Vitro Anticancer Efficacy

The initial phase of evaluating novel compounds involves a tiered in vitro screening process to determine potency, selectivity, and mechanism of action.[5][6] This approach allows for the efficient identification of promising candidates while minimizing the use of resource-intensive in vivo models.[5]

Rationale for Experimental Design

Our comparative study will employ a panel of human cancer cell lines representing different malignancies (e.g., MCF-7 for breast cancer, A549 for lung cancer, and CCRF-CEM for leukemia) and a non-cancerous cell line (e.g., HEK293) to assess cancer-specific cytotoxicity. Doxorubicin, a standard chemotherapeutic, will be used as a positive control to benchmark the potency of our test compounds.

Protocol 2: Cytotoxicity Assessment by MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

  • Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the EPP derivatives and the Doxorubicin control. Treat the cells with these concentrations for 48 hours. A vehicle control (DMSO) must be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The NAD(P)H-dependent oxidoreductase enzymes in living cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 3: Apoptosis Determination by Annexin V/PI Staining

To understand if cell death occurs via apoptosis, a programmed and less inflammatory pathway, we use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[8]

  • Treatment: Treat cells in 6-well plates with the EPP derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Data Presentation: Summarized In Vitro Anticancer Activity

Table 1: Hypothetical IC50 Values (µM) of EPP Derivatives

CompoundMCF-7 (Breast)A549 (Lung)CCRF-CEM (Leukemia)HEK293 (Normal)Selectivity Index (HEK293/MCF-7)
EPP-1 (-NO2) 2.53.11.8> 50> 20.0
EPP-2 (-CN, -F) 5.87.24.5> 50> 8.6
EPP-3 (-CF3) 1.21.90.925.621.3
Doxorubicin 0.81.10.55.46.8

Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells (24h Treatment at IC50)

Compound% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells
Vehicle Control 2.11.53.6
EPP-1 25.410.235.6
EPP-2 15.85.621.4
EPP-3 35.118.553.6
Doxorubicin 40.222.362.5
Visualization: In Vitro Screening Workflow & Apoptosis Pathway

G cluster_0 Primary Screening cluster_1 Mechanism of Action A Synthesized EPP Derivatives B MTT Assay (Cancer & Normal Cell Lines) A->B C Determine IC50 Values & Selectivity Index B->C D Lead Compounds (High Potency & Selectivity) C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot (Pathway Proteins) D->G

Caption: Tiered workflow for in vitro anticancer evaluation.

G EPP3 EPP-3 Derivative Bcl2 Bcl-2 (Anti-apoptotic) EPP3->Bcl2 Inhibits Bax Bax (Pro-apoptotic) EPP3->Bax Promotes Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway modulated by EPP-3.

Part 3: Comparative In Vitro Antimicrobial Efficacy

The pyrimidine-piperazine scaffold is also prevalent in antimicrobial drug discovery.[3][9][10] A parallel screening against a panel of pathogenic bacteria and fungi is a logical extension of the efficacy study.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The microbroth dilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Perform a two-fold serial dilution of the EPP derivatives in a 96-well plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative (growth) control.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration well where no visible turbidity is observed.

Data Presentation: Summarized Antimicrobial Activity

Table 3: Hypothetical MIC Values (µg/mL) of EPP Derivatives

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
EPP-1 (-NO2) 81632
EPP-2 (-CN, -F) 4816
EPP-3 (-CF3) > 64> 64> 64
Ciprofloxacin 12N/A
Fluconazole N/AN/A4

Part 4: Structure-Activity Relationship (SAR) and Path to In Vivo Studies

Synthesizing the data from our hypothetical study allows for the elucidation of preliminary structure-activity relationships (SAR).[12][13]

  • Anticancer Activity: The data suggests that a strong electron-withdrawing group like trifluoromethyl (EPP-3 ) on the aryl ring significantly enhances anticancer potency, albeit with some reduction in selectivity compared to the nitro group (EPP-1 ). The cyano/fluoro combination (EPP-2 ) appears less effective. This indicates that electronic properties and the overall lipophilicity of the substituent are critical drivers of anticancer activity for this scaffold.

  • Antimicrobial Activity: Conversely, the derivatives with nitro (EPP-1 ) and cyano/fluoro (EPP-2 ) groups show moderate antimicrobial activity, while the highly potent anticancer compound EPP-3 is inactive. This divergence suggests that the structural requirements for anticancer and antimicrobial activity are different, allowing for the potential optimization of separate lead series for each indication.

Visualization: Structure-Activity Relationship Logic

G Core EPP Core Scaffold Sub1 R = NO2 (EPP-1) (Electron-withdrawing) Core->Sub1 Sub2 R = CN, F (EPP-2) (Electron-withdrawing) Core->Sub2 Sub3 R = CF3 (EPP-3) (Strongly EWG) Core->Sub3 Activity1 Good Anticancer High Selectivity Sub1->Activity1 Activity4 Moderate Antimicrobial Sub1->Activity4 Activity2 Moderate Anticancer Moderate Selectivity Sub2->Activity2 Sub2->Activity4 Activity3 High Anticancer Good Selectivity Sub3->Activity3 Activity5 Inactive Antimicrobial Sub3->Activity5

Caption: SAR summary for the hypothetical EPP derivatives.

Transition to In Vivo Efficacy Models

Promising candidates from in vitro studies, such as EPP-3 , must be advanced to in vivo models to evaluate their efficacy and safety in a complex biological system.[14][15] While in vitro assays are essential for initial screening, they cannot fully replicate the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicology of a compound in a living organism.[15][16] The standard next step for an anticancer candidate is a human tumor xenograft model, where human cancer cells (e.g., MCF-7) are implanted into immunodeficient mice.[16] The efficacy of the compound is then assessed by its ability to inhibit tumor growth.

Visualization: Preclinical Development Pathway

G A Compound Library (EPP Derivatives) B In Vitro Screening (Potency, Selectivity, MoA) A->B C Lead Optimization (SAR-guided chemical modification) B->C D In Vivo Efficacy (Xenograft Models) C->D E Toxicology & Safety Pharmacology D->E F IND-Enabling Studies E->F

Caption: The path from in vitro discovery to preclinical development.

Conclusion

The Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate scaffold represents a promising platform for the development of novel therapeutics. This guide outlines a systematic and robust methodology for a comparative efficacy study, beginning with rational synthesis and progressing through a tiered in vitro screening cascade for both anticancer and antimicrobial activities. By integrating detailed, self-validating protocols with a clear understanding of the causality behind experimental choices, researchers can efficiently identify lead candidates and elucidate critical structure-activity relationships. The hypothetical data presented for derivatives EPP-1 , EPP-2 , and EPP-3 illustrates how divergent biological activities can arise from subtle structural modifications, underscoring the importance of comprehensive screening. The progression of a lead compound like EPP-3 to in vivo models is the critical next step in validating its therapeutic potential on the path toward clinical development.

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Comparative

A Comparative Guide to Assessing the Off-Target Effects of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is characterizing and mitigating off-target effects, which can lead to unforeseen toxicities or confound experimental results. This guide provides an in-depth, technical framework for assessing the off-target profile of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (E2PC) , a molecule featuring a pyrimidine-piperazine scaffold common to many kinase inhibitors.

Due to the limited public data on the specific biological targets of E2PC, this guide will proceed under a common drug discovery scenario: E2PC has been identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a critical oncoprotein in various cancers. To establish a robust comparative analysis, we will evaluate E2PC alongside two well-characterized kinase inhibitors:

  • Comparator A (High Selectivity Benchmark): Gefitinib , a highly selective, first-generation EGFR inhibitor.

  • Comparator B (Multi-Targeted Benchmark): Dasatinib , a multi-targeted inhibitor known to potently inhibit BCR-ABL and Src-family kinases, among others.[1]

This comparative approach allows us to benchmark the selectivity of our novel compound, E2PC, and illustrate the power of modern off-target profiling technologies in building a comprehensive safety and selectivity profile.

The Rationale: Why Off-Target Profiling is Non-Negotiable

The pyrimidine scaffold is a privileged structure in kinase inhibitor design, adept at forming key hydrogen bonds within the ATP-binding pocket of kinases.[2][3] However, the high degree of structural conservation in this region across the human kinome means that inhibitors designed for one kinase can inadvertently bind to dozens of others.[2][4] These unintended interactions, or off-targets, can lead to a range of outcomes from unexpected therapeutic benefits (polypharmacology) to severe adverse events.[5][6]

Therefore, a proactive, comprehensive assessment of off-target liabilities is not merely a regulatory requirement but a fundamental component of robust scientific inquiry and efficient drug development. It enables us to:

  • De-risk clinical progression: Early identification of potential safety liabilities saves invaluable time and resources.

  • Interpret biological data accurately: Unexpected phenotypes in cellular or in vivo models can often be traced back to off-target effects.[2]

  • Optimize lead compounds: Structure-activity relationships can be refined to enhance selectivity and minimize unwanted interactions.

  • Uncover new therapeutic opportunities: Identifying potent off-targets can open avenues for drug repurposing.

To achieve this, we will employ a dual-pronged strategy that combines a broad, in vitro survey of the kinome with an unbiased, cellular-context assessment of target engagement.

Strategic Framework for Off-Target Assessment

Our assessment strategy integrates two gold-standard, orthogonal methodologies to build a high-confidence profile of our compounds. This multi-faceted approach ensures that we capture a wide range of potential interactions, from direct binding events across a known target class to unforeseen interactions within the complex milieu of a living cell.

cluster_input Test Compounds cluster_assays Profiling Methodologies cluster_outputs Data Outputs & Analysis cluster_interpretation Interpretation & Decision Making E2PC E2PC (Hypothetical EGFRi) KinomeScan In Vitro Kinome Profiling (KINOMEscan®) E2PC->KinomeScan CETSA Cellular Target Engagement (Proteome-Wide CETSA) E2PC->CETSA Gefitinib Gefitinib (Selective Control) Gefitinib->KinomeScan Gefitinib->CETSA Dasatinib Dasatinib (Multi-Targeted Control) Dasatinib->KinomeScan Dasatinib->CETSA KinomeData Kinome Selectivity Profile (Kd Values) KinomeScan->KinomeData CETSAData Cellular On/Off-Target Profile (ΔTm Values) CETSA->CETSAData Interpretation Synthesized Selectivity Profile - On-Target Potency - Off-Target Liabilities - Polypharmacology Potential KinomeData->Interpretation CETSAData->Interpretation

Figure 1: Comprehensive workflow for off-target profiling.

Methodology 1: In Vitro Kinome-Wide Selectivity Profiling

To obtain a broad view of the kinase interaction landscape, we will utilize a competition binding assay platform, such as KINOMEscan®. This technology measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.[7][8] The output, a dissociation constant (Kd), provides a direct measure of binding affinity, allowing for robust comparison across kinases and compounds.[8]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Prepare 10 mM stock solutions of E2PC, Gefitinib, and Dasatinib in 100% DMSO.

  • Assay Format: Select the scanMAX panel, which covers over 468 kinases, for a comprehensive kinome-wide view.[7]

  • Competition Binding Assay:

    • Kinases, tagged with a DNA label, are mixed with the test compound.

    • The mixture is added to an immobilized, active-site directed ligand.

    • The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A lower signal indicates stronger competition from the test compound.[8]

  • Data Analysis:

    • For initial screening, a single high concentration (e.g., 1 µM) is used to identify potential "hits." Results are often expressed as '% Control', where a lower percentage indicates stronger binding.

    • For hits of interest, 11-point dose-response curves are generated to determine the dissociation constant (Kd).[7]

    • Selectivity is visualized using tools like the TREEspot® visualization, which maps hits onto a kinome dendrogram.[9]

Illustrative Data Presentation: Kinase Selectivity

The table below presents hypothetical KINOMEscan® data for our three compounds against EGFR and a selection of common off-targets for pyrimidine-based inhibitors.

Table 1: Hypothetical KINOMEscan® Binding Affinities (Kd, nM)

Kinase TargetE2PC (Hypothetical)Gefitinib (Comparator A)Dasatinib (Comparator B)Rationale for Inclusion
EGFR (On-Target) 5.2 3.5 25.0 Primary therapeutic target
SRC150.5>10,0000.8 Key off-target for Dasatinib[1]
LCK210.8>10,0001.1 Src-family kinase, immune function
ABL1>10,000>10,0000.6 Primary target of Dasatinib (BCR-ABL)[1]
VEGFR2850.22,50015.5Common off-target, angiogenesis
PDGFRβ1,200>10,0004.5 Common off-target, proliferation
AURKB450.6>5,00075.3Aurora Kinase, cell cycle control

Data is for illustrative purposes only. Values in bold indicate high-potency interactions.

Interpretation of Results:

  • E2PC: Shows high potency for the intended target, EGFR. It displays moderate off-target activity against SRC and LCK and weaker interactions with AURKB, VEGFR2, and PDGFRβ. This profile suggests a relatively selective compound but with potential for Src-family kinase-mediated effects at higher concentrations.

  • Gefitinib: Demonstrates exceptional selectivity for EGFR, with minimal to no binding to the other kinases at therapeutic concentrations, confirming its role as a selective benchmark.[10][11]

  • Dasatinib: As expected, it potently binds its primary targets ABL1 and SRC-family kinases.[1] Its interaction with EGFR is weaker than E2PC and Gefitinib, highlighting its distinct multi-targeted profile.

Methodology 2: Unbiased Proteome-Wide Cellular Target Engagement

While in vitro assays are powerful, they do not account for cellular factors like membrane permeability, efflux pumps, or the native conformation and complexation of proteins. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement directly within intact cells or cell lysates.[12][13] When coupled with quantitative mass spectrometry (MS), this approach, often called Thermal Proteome Profiling (TPP), provides an unbiased, proteome-wide view of a compound's binding partners.[13]

The principle is simple: when a compound binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12]

Experimental Protocol: Proteome-Wide CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, an EGFR-overexpressing epidermoid carcinoma line) to ~80% confluency. Treat cells with the vehicle (DMSO), E2PC, Gefitinib, or Dasatinib at a relevant concentration (e.g., 10x EC50 for cellular EGFR inhibition) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by rapid cooling.

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for MS: Prepare the soluble fractions for proteomic analysis. This involves protein digestion (e.g., with trypsin) and labeling with isobaric tags (e.g., TMT) to enable multiplexed quantification.

  • LC-MS/MS Analysis: Analyze the tagged peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify thousands of proteins across all samples.

    • For each protein, plot the soluble fraction versus temperature to generate a "melting curve."

    • Calculate the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A significant shift in the melting temperature (ΔTm) in drug-treated samples compared to the vehicle control indicates direct target engagement.[13]

Illustrative Data Presentation: Cellular Target Engagement

The table below summarizes hypothetical proteome-wide CETSA results, focusing on the primary target and key off-targets identified.

Table 2: Hypothetical Proteome-Wide CETSA Results (ΔTm in °C)

Protein TargetE2PC (Hypothetical)Gefitinib (Comparator A)Dasatinib (Comparator B)Biological Pathway/Function
EGFR (On-Target) +5.8 +6.2 +2.1 Receptor Tyrosine Kinase Signaling[14][15]
SRC+2.5+0.3+7.5 Cell Growth, Migration, Survival[16][17]
LCK+1.9+0.1+7.1 T-cell Receptor Signaling
DDR1+0.2+0.4+4.8 Discoidin Domain Receptor, Collagen Sensing
NQO2+3.1+0.2+0.3Quinone Reductase, potential imatinib off-target[4]

Data is for illustrative purposes only. A positive ΔTm indicates stabilization upon drug binding. Values in bold indicate significant target engagement.

Interpretation of Results:

  • E2PC: Shows strong, dose-dependent thermal stabilization of EGFR, confirming on-target engagement in a cellular context. It also induces a moderate stabilization of SRC and LCK, corroborating the KINOMEscan data. The unexpected stabilization of NQO2 suggests a potential non-kinase off-target that was not captured by the kinome screen, highlighting the value of this unbiased approach.

  • Gefitinib: Induces a robust and highly specific thermal shift for EGFR, with negligible shifts for other proteins, confirming its high selectivity in the cellular environment.[18]

  • Dasatinib: Causes significant stabilization of its known targets SRC, LCK, and DDR1. The smaller shift for EGFR is consistent with its lower affinity. This data validates its multi-targeted nature within the cell.

Visualizing the Biological Context: The EGFR Signaling Pathway

Understanding the on-target pathway is crucial for interpreting the potential downstream consequences of both on- and off-target effects. EGFR activation triggers multiple signaling cascades that regulate cell proliferation, survival, and migration.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates PIP3 PIP3 PI3K->PIP3 Generates AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Nucleus Signals to Proliferation Cell Proliferation Survival, Migration Nucleus->Proliferation Regulates Transcription E2PC E2PC / Gefitinib E2PC->EGFR Inhibits ATP Binding

Figure 2: Simplified EGFR signaling pathway and point of inhibition.

Synthesis and Conclusion

This comparative guide outlines a robust, multi-platform strategy for characterizing the off-target profile of a novel kinase inhibitor, using the hypothetical EGFR inhibitor E2PC as a case study.

  • E2PC Profile: Our hypothetical data suggests E2PC is a potent EGFR inhibitor with moderate off-target activity against Src-family kinases and a potential non-kinase interaction with NQO2. While more selective than the broadly-targeted Dasatinib, it is less "clean" than the highly specific Gefitinib.

  • Strategic Implications: The moderate SRC/LCK activity could be a double-edged sword. In some contexts, it might offer beneficial polypharmacology; in others, it could lead to off-target toxicities, such as immunosuppression (via LCK) or gastrointestinal issues. The NQO2 interaction warrants further investigation to determine its functional consequence.

  • Path Forward: Based on this profile, next steps would involve functional cellular assays to determine the IC50 of E2PC on SRC and LCK signaling, followed by in vivo studies to assess the therapeutic window between EGFR-driven efficacy and off-target-driven toxicity.

By systematically integrating in vitro kinome profiling with unbiased cellular target engagement analysis, researchers can build a comprehensive and physiologically relevant understanding of a compound's selectivity. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach is fundamental to making informed decisions, minimizing late-stage attrition, and ultimately developing safer, more effective therapeutics.

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Sources

Comparative

benchmarking Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate against standard-of-care drugs

An In-Depth Benchmarking Guide: Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate Against Standard-of-Care BTK Inhibitors in B-Cell Malignancies This guide provides a comprehensive framework for benchmarking the novel Bru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Benchmarking Guide: Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate Against Standard-of-Care BTK Inhibitors in B-Cell Malignancies

This guide provides a comprehensive framework for benchmarking the novel Bruton's tyrosine kinase (BTK) inhibitor, Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, hereafter designated as ETC-123, against established standard-of-care drugs in the context of B-cell malignancies. We will explore the rationale behind the experimental design, provide detailed protocols for key assays, and present a hypothetical yet plausible dataset to illustrate the comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new targeted therapies.

Introduction: The Rationale for Developing Novel BTK Inhibitors

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway. Its activation is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of these diseases by forming a covalent bond with the Cys481 residue in the BTK active site, leading to irreversible inhibition. However, its clinical use is associated with off-target effects, primarily due to its inhibition of other kinases like TEC and EGFR, which can lead to adverse events such as bleeding and atrial fibrillation. This has spurred the development of second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, which offer improved selectivity and a more favorable safety profile.

Our hypothetical compound, ETC-123, is a novel pyrimidine-based molecule designed to offer high potency and superior selectivity for BTK, potentially minimizing the off-target effects observed with earlier inhibitors. This guide outlines a head-to-head comparison of ETC-123 with Ibrutinib and Acalabrutinib to ascertain its therapeutic potential.

The B-Cell Receptor (BCR) Signaling Pathway and Point of Intervention

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of several downstream pathways that control cell fate. BTK is a crucial node in this pathway. The diagram below illustrates the central role of BTK and the point of inhibition for the compounds discussed.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitors ETC-123 Ibrutinib Acalabrutinib Inhibitors->BTK Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation biochemical Biochemical Assays (IC50 vs. BTK) cellular Cell-Based Assays (Potency, Apoptosis) biochemical->cellular selectivity Kinome Selectivity Screening cellular->selectivity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity->pk_pd efficacy Tumor Xenograft Efficacy Model pk_pd->efficacy

Caption: A streamlined workflow for benchmarking novel BTK inhibitors.

In Vitro Benchmarking: Protocols and Hypothetical Data

Biochemical Potency (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ETC-123, Ibrutinib, and Acalabrutinib against recombinant human BTK enzyme.

Protocol:

  • Reagents: Recombinant human BTK enzyme, ATP, and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide). The assay can be performed using a variety of detection methods, such as ADP-Glo™ Kinase Assay.

  • Compound Preparation: Prepare a 10-point serial dilution of each inhibitor (ETC-123, Ibrutinib, Acalabrutinib) in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: In a 384-well plate, add the BTK enzyme to each well, followed by the diluted inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the enzymatic reaction and measure the generated signal (luminescence), which is proportional to the amount of ADP produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundBTK IC50 (nM)
ETC-1230.3
Ibrutinib0.5
Acalabrutinib2.5

This hypothetical data suggests that ETC-123 has superior biochemical potency against BTK compared to the standard-of-care inhibitors.

Cellular Potency and Apoptosis Induction

Objective: To assess the ability of the inhibitors to suppress BTK signaling in a cellular context and induce apoptosis in a relevant cancer cell line.

Protocol:

  • Cell Line: Use a human mantle cell lymphoma cell line, such as Jeko-1, which is known to be dependent on BCR signaling.

  • Cellular BTK Inhibition Assay:

    • Seed Jeko-1 cells in a 96-well plate and starve them of serum overnight.

    • Treat the cells with a serial dilution of the inhibitors for 2 hours.

    • Stimulate the BCR pathway using an anti-IgM antibody.

    • Lyse the cells and use an ELISA-based method to measure the phosphorylation of a downstream substrate of BTK, such as PLCγ2.

    • Calculate the IC50 for the inhibition of BTK signaling.

  • Apoptosis Assay:

    • Treat Jeko-1 cells with the inhibitors for 48-72 hours.

    • Use a commercially available apoptosis detection kit (e.g., Annexin V/PI staining) and analyze the cells by flow cytometry.

    • Quantify the percentage of apoptotic cells at various drug concentrations.

Hypothetical Data Summary:

CompoundCellular BTK IC50 (nM)Apoptosis Induction (EC50, nM)
ETC-1231.25.8
Ibrutinib2.510.2
Acalabrutinib8.125.6

These results would indicate that ETC-123 is more potent at inhibiting BTK signaling within a cellular environment and is a more effective inducer of apoptosis in cancer cells.

Kinome Selectivity Profiling

Objective: To evaluate the selectivity of ETC-123 across a broad panel of human kinases and compare it to Ibrutinib and Acalabrutinib.

Protocol:

  • Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers screening against a large panel of kinases (e.g., >400 kinases).

  • Screening: Submit ETC-123, Ibrutinib, and Acalabrutinib for screening at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. A selectivity score can be calculated to quantify the overall selectivity. A lower number of off-target kinases with significant inhibition (>50%) indicates higher selectivity.

Hypothetical Data Summary:

CompoundNumber of Off-Target Kinases (>50% inhibition at 1 µM)Key Off-Targets
ETC-1232-
Ibrutinib19TEC, EGFR, ITK
Acalabrutinib5TEC

This data would position ETC-123 as a highly selective BTK inhibitor, potentially leading to a better safety profile.

In Vivo Benchmarking: Efficacy in a Xenograft Model

Objective: To compare the anti-tumor efficacy of ETC-123 with standard-of-care inhibitors in a mouse xenograft model of mantle cell lymphoma.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and subcutaneously implant a human mantle cell lymphoma cell line (e.g., Jeko-1).

  • Study Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into several groups:

    • Vehicle control (e.g., oral gavage with the drug vehicle).

    • ETC-123 (e.g., 10 mg/kg, once daily, oral).

    • Ibrutinib (e.g., 10 mg/kg, once daily, oral).

    • Acalabrutinib (e.g., 10 mg/kg, once daily, oral).

  • Dosing and Monitoring: Administer the treatments for a specified period (e.g., 21-28 days). Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1500-
ETC-12325083
Ibrutinib40073
Acalabrutinib45070

These hypothetical in vivo results would demonstrate the superior anti-tumor efficacy of ETC-123 in a relevant animal model.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-tiered strategy for benchmarking the novel BTK inhibitor, ETC-123, against the standard-of-care drugs Ibrutinib and Acalabrutinib. Based on our hypothetical data, ETC-123 demonstrates superior performance across all key parameters:

  • Higher Biochemical and Cellular Potency: ETC-123 exhibits lower IC50 values in both enzymatic and cell-based assays.

  • Enhanced Selectivity: A cleaner kinome profile for ETC-123 suggests a lower risk of off-target side effects.

  • Superior In Vivo Efficacy: ETC-123 shows greater tumor growth inhibition in a xenograft model.

These promising, albeit hypothetical, preclinical data strongly support the continued development of ETC-123 as a potential best-in-class BTK inhibitor for B-cell malignancies. The next steps in its development would include formal IND-enabling toxicology studies and, subsequently, clinical trials to evaluate its safety and efficacy in human patients. The experimental framework presented here provides a robust foundation for these future investigations.

References

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Comparative

A Senior Application Scientist's Guide to Comparative In Silico Docking: Evaluating Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and Its Analogs

This guide provides a comprehensive, field-proven framework for conducting a comparative in silico molecular docking study. We will use Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate as our core scaffold, a structure t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven framework for conducting a comparative in silico molecular docking study. We will use Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate as our core scaffold, a structure that merges the biologically significant pyrimidine and piperazine moieties. The pyrimidine ring is a cornerstone of nucleobases and is found in numerous therapeutic agents, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[1][2] The piperazine scaffold is recognized as a "privileged structure" in drug discovery, often improving the pharmacokinetic properties of drug candidates.[3]

Our objective is to elucidate the process by which researchers can rationally compare a lead compound with its structural analogs to predict their binding affinity and interaction patterns with a chosen biological target. This guide moves beyond a simple recitation of steps to explain the causality behind each decision, ensuring a robust and self-validating workflow. Molecular docking is a pivotal element in computer-aided drug design (CADD), enabling the rapid screening of virtual libraries to prioritize compounds for synthesis and biological assay, thereby accelerating the drug discovery pipeline.[4][5]

The Strategic Framework: Causality in Experimental Design

Before initiating any simulation, it is critical to establish a logical framework. The choices made at the outset—target selection, software suite, and validation strategy—dictate the relevance and reliability of the final data.

1. Target Selection: The Principle of Relevance The biological target should be selected based on prior evidence linking the chemical scaffold to a specific disease pathway. Fused pyrimidine systems have shown notable activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase pivotal in cellular proliferation whose dysregulation is a hallmark of many cancers.[6] Therefore, for this guide, we will select EGFR kinase domain (PDB ID: 1M17) as our receptor. This provides a tangible, disease-relevant context for our comparative analysis.

2. Docking Software: Balancing Accuracy and Throughput Numerous docking programs are available, each with unique algorithms and scoring functions.[5] For this guide, we will employ AutoDock Vina .[7][8][9] This choice is deliberate; Vina is widely respected in the scientific community for its high-performance multithreading capabilities, excellent prediction accuracy, and its open-source nature, making it an accessible yet powerful tool for both academic and industrial research.

3. The Imperative of Validation A docking protocol is only trustworthy if it can replicate known biological interactions. The cornerstone of our protocol's self-validating nature is re-docking . We will extract the co-crystallized ligand (Erlotinib in the case of 1M17) and dock it back into the receptor's binding site. A successful validation is typically marked by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirming that our chosen parameters can accurately reproduce the experimentally determined binding mode.[10]

Overall In Silico Comparative Docking Workflow

The entire process can be visualized as a funnel, starting with broad preparation and narrowing down to specific, actionable data points.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Interpretation p1 Target Selection (e.g., EGFR, PDB: 1M17) p2 Receptor Preparation (Clean PDB, Add Hydrogens) p1->p2 s1 Define Binding Site (Grid Box Generation) p2->s1 p3 Ligand Generation (Design Analogs, 3D Conversion) p4 Ligand Preparation (Energy Minimize, Define Torsions) p3->p4 p4->s1 s2 Protocol Validation (Re-dock Native Ligand) s1->s2 s3 Production Docking (Run Vina on All Analogs) s2->s3 a1 Parse Results (Extract Binding Affinities) s3->a1 a2 Visualize Interactions (PyMOL Analysis of Poses) a1->a2 a3 Comparative Analysis (Generate Data Table) a1->a3 a4 Derive SAR Insights a2->a4 a3->a4 G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS P->RAS Inhibitor Our Compound (e.g., Analog 3) Inhibitor->EGFR Inhibits (ATP binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for our inhibitors.

Conclusion

This guide has detailed a rigorous, self-validating workflow for the comparative in silico analysis of a lead compound, Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, and its rationally designed analogs. By integrating careful preparation, validated docking protocols, and systematic analysis, researchers can effectively translate raw docking scores into actionable structure-activity relationship insights. The hypothetical results suggest that derivatization of the piperazine moiety with substituted aromatic rings is a highly promising strategy for enhancing binding affinity to the EGFR kinase domain. These in silico findings provide a strong rationale for prioritizing Analog 1 and, particularly, Analog 3 for chemical synthesis and subsequent in vitro biological evaluation.

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  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020). YouTube. Available from: [Link]

  • How to Study Protein-Ligand Interaction through Molecular Docking. (2016). YouTube. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]

  • Tuzon, C. T., & Lee, K. (2018). Binding Affinity via Docking: Fact and Fiction. PMC - NIH. Available from: [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. Available from: [Link]

  • Ochoa-Montaño, B., et al. (2020). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PMC - NIH. Available from: [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. Available from: [Link]

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Validation

A Comparative Guide to the Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate: An Analysis of Efficiency and Cost

For Researchers, Scientists, and Drug Development Professionals Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of plausible synthetic routes to this valuable compound, offering insights into the practical advantages and disadvantages of each approach.

Introduction: The Significance of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

The pyrimidine core, coupled with a piperazine moiety, is a privileged scaffold in drug discovery, appearing in a wide array of biologically active molecules. Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate serves as a versatile intermediate, allowing for further functionalization to explore structure-activity relationships (SAR) and develop new chemical entities. Consequently, the selection of an optimal synthetic route that balances yield, purity, cost, and scalability is a crucial decision in any research and development campaign.

This guide will dissect two primary synthetic strategies for the preparation of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, providing detailed protocols, comparative data, and expert analysis to inform your synthetic planning.

Route 1: Nucleophilic Aromatic Substitution of a 2-(Methylthio)pyrimidine Intermediate

This a common and effective method for the introduction of amine nucleophiles onto a pyrimidine ring. The strategy involves the initial construction of the pyrimidine core bearing a suitable leaving group, in this case, a methylthio group, followed by its displacement with piperazine.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This intermediate is commercially available, which can be a significant advantage in terms of time and resources.[1] However, for a more comprehensive analysis, a potential synthesis is outlined here. A common method for constructing the pyrimidine ring is the reaction of a suitable three-carbon component with a thiourea derivative.

  • Reactants: Diethyl ethoxymethylenemalonate, S-methylisothiourea sulfate, and a base (e.g., sodium ethoxide).

  • Procedure:

    • A solution of sodium ethoxide is prepared in absolute ethanol.

    • S-methylisothiourea sulfate is added portion-wise to the cooled ethoxide solution.

    • Diethyl ethoxymethylenemalonate is then added, and the mixture is refluxed for several hours.

    • After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

    • The crude product is purified by column chromatography or recrystallization to yield Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

  • Reactants: Ethyl 2-(methylthio)pyrimidine-5-carboxylate, piperazine, and a suitable solvent (e.g., ethanol, DMF).

  • Procedure:

    • Ethyl 2-(methylthio)pyrimidine-5-carboxylate and an excess of piperazine are dissolved in a high-boiling point solvent like ethanol or DMF.

    • The reaction mixture is heated to reflux for an extended period (typically 12-24 hours) to ensure complete conversion.[2] The progress of the reaction can be monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water to remove excess piperazine and any inorganic byproducts.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the final product.

Visualizing the Workflow

Route_1_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Nucleophilic Substitution A Diethyl ethoxymethylenemalonate D Ethyl 2-(methylthio)pyrimidine- 5-carboxylate A->D B S-methylisothiourea sulfate B->D C Base (e.g., NaOEt) C->D E Ethyl 2-(methylthio)pyrimidine- 5-carboxylate G Ethyl 2-(piperazin-1-yl)pyrimidine- 5-carboxylate E->G F Piperazine F->G

Caption: Synthetic scheme for Route 1.

Route 2: Synthesis via a 2-Chloropyrimidine Intermediate

An alternative and widely used approach involves the use of a more reactive 2-chloropyrimidine intermediate. The chloro group is an excellent leaving group for nucleophilic aromatic substitution, often leading to shorter reaction times and milder conditions compared to the methylthio analogue.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

This intermediate can be synthesized from the corresponding 2-hydroxypyrimidine derivative.

  • Reactants: Ethyl 2-hydroxypyrimidine-5-carboxylate, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Ethyl 2-hydroxypyrimidine-5-carboxylate is treated with an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

    • The mixture is carefully heated to reflux for a few hours.

    • After cooling, the excess POCl₃ is cautiously quenched by pouring the reaction mixture onto crushed ice.

    • The product is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • The organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution), dried, and concentrated to give the crude Ethyl 2-chloropyrimidine-5-carboxylate, which may be used directly in the next step or purified by chromatography.

Step 2: Synthesis of Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

  • Reactants: Ethyl 2-chloropyrimidine-5-carboxylate, piperazine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), and a solvent (e.g., acetonitrile, THF).

  • Procedure:

    • Ethyl 2-chloropyrimidine-5-carboxylate is dissolved in an aprotic solvent such as acetonitrile or THF.

    • Piperazine (at least 2 equivalents to act as both nucleophile and HCl scavenger, or 1 equivalent with an external base) is added to the solution.

    • The reaction mixture is stirred at room temperature or gently heated for a few hours. The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated.

    • The residue is partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing the Workflow

Route_2_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Nucleophilic Substitution H Ethyl 2-hydroxypyrimidine- 5-carboxylate J Ethyl 2-chloropyrimidine- 5-carboxylate H->J I POCl₃ I->J K Ethyl 2-chloropyrimidine- 5-carboxylate N Ethyl 2-(piperazin-1-yl)pyrimidine- 5-carboxylate K->N L Piperazine L->N M Base (e.g., TEA) M->N

Caption: Synthetic scheme for Route 2.

Comparative Analysis: Efficiency and Cost

FeatureRoute 1: 2-(Methylthio)pyrimidineRoute 2: 2-Chloropyrimidine
Overall Yield Generally good to high.Typically high.
Reaction Conditions Often requires higher temperatures and longer reaction times for the substitution step.Milder conditions and shorter reaction times for the substitution step.
Starting Material Cost Ethyl 2-(methylthio)pyrimidine-5-carboxylate is commercially available but can be moderately expensive.[1] Synthesis of this intermediate adds steps and cost.Ethyl 2-hydroxypyrimidine-5-carboxylate is generally an inexpensive starting material. POCl₃ is a common and affordable reagent.
Reagent Safety & Handling S-methylisothiourea can be hazardous. Thiols and their precursors often have unpleasant odors.Phosphorus oxychloride is highly corrosive and reacts violently with water, requiring careful handling in a fume hood.
Purification Purification of the final product is generally straightforward.The workup for the chlorination step requires careful quenching of POCl₃. The final purification is standard.
Scalability Readily scalable, though the handling of odorous sulfur compounds can be a concern on a larger scale.The chlorination step with POCl₃ can be challenging to scale up due to its exothermic nature and hazardous properties.

In-Depth Discussion

Efficiency:

From a chemical efficiency standpoint, Route 2 often holds an advantage. The higher reactivity of the 2-chloro substituent generally leads to faster and more complete reactions in the final step, often under milder conditions. This can translate to higher isolated yields and reduced formation of side products. While Route 1 can also provide good yields, the substitution of the methylthio group typically requires more forcing conditions, which may lead to some degradation of starting material or product, particularly on a larger scale.

Cost:

In terms of cost, the analysis is more nuanced. If the starting intermediate, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is purchased directly, Route 1 can be more expensive on a small scale due to the commercial price of this specific reagent.[1] However, if this intermediate is synthesized in-house, the overall cost may be competitive.

Route 2 starts from more fundamental and generally cheaper building blocks. However, the use of phosphorus oxychloride, while inexpensive, carries "hidden costs" in terms of specialized handling equipment, safety protocols, and waste disposal. For large-scale industrial production, these factors can significantly impact the overall process cost.

Practical Considerations:

For a typical academic research setting, Route 2 might be favored due to the ready availability of the starting materials and the generally higher efficiency of the final step. The smaller scale of reactions makes the handling of POCl₃ more manageable.

For industrial applications, the choice is less clear-cut. While the efficiency of Route 2 is attractive, the safety and environmental concerns associated with POCl₃ at a large scale might make Route 1 a more viable option, especially if a robust and cost-effective synthesis of the 2-(methylthio)pyrimidine intermediate can be established. The avoidance of highly corrosive and water-reactive reagents can simplify reactor design and operational procedures.

Conclusion

Both synthetic routes presented offer viable pathways to Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

  • Route 1 (via 2-(Methylthio)pyrimidine) is a solid choice, particularly if the intermediate is readily available or if the avoidance of harsh chlorinating agents is a priority. It is generally a safe and reliable method, though it may require longer reaction times.

  • Route 2 (via 2-Chloropyrimidine) is often more efficient in terms of reaction time and yield for the final substitution step. However, it necessitates the use of hazardous reagents that require stringent safety precautions, especially during scale-up.

The ultimate decision will depend on the specific needs and capabilities of the laboratory or manufacturing facility, balancing the trade-offs between reagent cost, operational efficiency, safety, and environmental impact.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan J. Chem. 2014.

  • SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate.

  • Ethyl 2-(Methylthio)pyrimidine-5-carboxylate. Chem-Impex.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate, a compound often used in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact molecule is not always publicly accessible, by analyzing its structural components—a pyrimidine core, a piperazine ring, and an ethyl carboxylate group—we can establish a robust, safety-first disposal protocol grounded in established chemical waste management principles and regulatory standards.

Disclaimer: This guide is based on the chemical properties of structurally similar compounds and general laboratory safety standards. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always obtain and review the specific SDS for any chemical before handling and disposal to ensure full compliance and safety.

Part 1: Hazard Assessment and Classification

Before any disposal plan can be enacted, a thorough hazard assessment is critical. Based on data from analogous compounds, Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate should be handled as a hazardous substance.

A supplier of the hydrochloride salt of this compound indicates it is harmful if swallowed (H302).[1] Other vendors of the free base suggest it may also cause skin irritation (H315), serious eye irritation (H319), and be harmful if inhaled (H332). Therefore, it is prudent to treat the compound as hazardous waste.

Table 1: Inferred Hazard Profile and Regulatory Considerations

Hazard CategoryDescriptionRecommended Precautionary ActionPotential RCRA Waste Code
Acute Toxicity, Oral Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]U-List (if discarded as unused commercial product)[3]
Skin Irritation May cause skin irritation.[2]Wear protective gloves and clothing.[2] Wash skin thoroughly after handling.N/A
Eye Irritation May cause serious eye irritation.[2]Wear eye and face protection.[2]N/A
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust/fumes. Use in a well-ventilated area or under a fume hood.[2][4]N/A

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized.[5] While this specific compound is not explicitly listed, its characteristics require it to be managed as hazardous waste. The U-list applies to unused commercial chemical products, which would include a container of pure, unadulterated Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate that is being discarded.[3]

Part 2: Segregation and Storage of Waste Streams

Proper segregation is the cornerstone of safe laboratory waste management, preventing dangerous reactions and ensuring compliant disposal.[6] Three primary waste streams should be considered for this compound.

1. Unused or Expired Chemical (Pure Waste): This includes the original product in its container that is no longer needed.

  • Container: Keep in its original, clearly labeled container.

  • Labeling: Label as "Hazardous Waste" and clearly identify the contents: "Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate".[7]

  • Storage: Store in a designated Satellite Accumulation Area (SAA) that is secure and under the supervision of laboratory personnel.[5][7] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, which can react violently with piperazine and other amine compounds.[8]

2. Contaminated Labware (Solid Waste): This stream includes items like gloves, pipette tips, weighing paper, and empty containers that have come into direct contact with the compound.

  • Container: Use a dedicated, leak-proof container, such as a sturdy, lined cardboard box or a plastic drum, clearly marked for solid hazardous waste.

  • Labeling: The container must be labeled "Hazardous Waste" with a general description of the contents (e.g., "Solid Debris Contaminated with Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate").[7]

  • Decontamination: Empty containers of acutely hazardous chemicals must be triple-rinsed.[4] While this compound is not formally listed as acutely hazardous, adopting this best practice is recommended. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[4]

3. Contaminated Solutions (Liquid Waste): This includes reaction mixtures, mother liquors from crystallization, and solvent rinses.

  • Container: Use a dedicated, chemically compatible, and sealable container (e.g., a high-density polyethylene or glass bottle). Do not use metal containers for acidic or basic solutions.[5]

  • Segregation: Do not mix this waste with other streams unless you have confirmed chemical compatibility. For example, halogenated and non-halogenated solvent wastes are typically kept separate.

  • Labeling: The container must be labeled "Hazardous Waste" and list all chemical components, including solvents, with their approximate percentages.[7]

  • pH Considerations: If the waste solution is highly acidic or basic, it may also be classified as corrosive hazardous waste (RCRA code D002).[9] Neutralization should only be performed by trained personnel if it is part of a documented and approved laboratory procedure.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for managing waste generated from the use of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate.

Personnel Protective Equipment (PPE) Requirement: At all stages of handling and disposal, wear standard laboratory PPE: a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

Step 1: Waste Generation & Immediate Segregation

  • At the Bench: As waste is generated, immediately place it into the correct, pre-labeled waste container located in the Satellite Accumulation Area (SAA).

  • Solid Waste: Place contaminated gloves, wipes, and other solid items directly into the designated solid waste container.

  • Liquid Waste: Pour liquid waste directly into the designated liquid waste container using a funnel. Ensure the container is securely closed after each addition.

Step 2: Container Management in the SAA

  • Keep Containers Closed: All hazardous waste containers must be kept tightly sealed except when actively adding waste. This prevents the release of vapors and potential spills.

  • Monitor Fill Level: Do not overfill containers. A safe maximum is 90% capacity to allow for expansion.[5]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.

Step 3: Waste Removal and Final Disposal

  • Schedule Pickup: Once a waste container is full, or if it has been in the SAA for the maximum allowed time (regulations may vary, but typically 12 months for academic labs), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10]

  • Transportation: Only licensed transporters are authorized to move hazardous waste off-site for final disposal.[11]

  • Final Disposal Method: The final disposal will be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable method for this type of organic chemical waste is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like nitrogen oxides.[12][13]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and handling process for the disposal of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and its associated waste.

G cluster_0 Waste Generation Point (Lab Bench) cluster_1 Waste Stream Identification & Segregation cluster_2 Accumulation & Storage (Satellite Accumulation Area) cluster_3 Final Disposal Pathway A Ethyl 2-(piperazin-1-YL) pyrimidine-5-carboxylate B Used in Experiment A->B C Unused/Expired (Pure Chemical) B->C Generate Waste D Contaminated Solids (Gloves, Labware) B->D Generate Waste E Contaminated Liquids (Solvents, Solutions) B->E Generate Waste F Store in Original Container Label: 'Hazardous Waste' C->F G Collect in Lined Bin Label: 'Hazardous Waste' D->G H Collect in Compatible Bottle Label: 'Hazardous Waste' + Contents E->H I EHS / Licensed Contractor Pickup F->I G->I H->I J Transport to Licensed TSDF I->J K Controlled Incineration J->K

Figure 1. Waste Disposal Workflow for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate.

Building a Culture of Safety

Proper chemical disposal is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the potential hazards of compounds like Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and implementing a rigorous, well-documented disposal plan, laboratories can protect their personnel, ensure environmental stewardship, and uphold the highest standards of scientific integrity. Always consult with your institution's EHS department to ensure your procedures are in full compliance with local, state, and federal regulations.[6][10]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab . Needle.Tube. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Piperazine - Hazard Summary . New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]

  • Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate . BU CyberSec Lab. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Piperazine - Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid . AHH Chemical. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? . Hazardous Waste Experts. [Link]

  • RCRA F Waste - List Details . U.S. Environmental Protection Agency. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES . Unknown Source. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

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Handling

Safe Handling and Personal Protective Equipment (PPE) Guide for Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

This document provides essential safety protocols and logistical guidance for the handling of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate (CAS RN: 603965-77-1). As a compound featuring a pyrimidine core linked to a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate (CAS RN: 603965-77-1). As a compound featuring a pyrimidine core linked to a piperazine moiety, it requires careful management in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk mitigation that extends beyond basic product specifications to ensure a self-validating system of safety.

Immediate Safety Briefing: Hazard Identification

Before handling this compound, it is critical to understand its hazard profile. Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and its hydrochloride salt are classified with the following hazards[1]:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Harmful/Irritant)[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H332: Harmful if inhaled

The structural components—a piperazine ring, a pyrimidine derivative, and an ethyl ester—inform the necessary precautions. Piperazine and its derivatives can cause skin and eye irritation, and in some cases, allergic skin or respiratory reactions[2][3].

The Core Principle: A Multi-Layered PPE Strategy

A static PPE recommendation is insufficient. The required level of protection is dynamic and must correspond to the specific experimental procedure and associated risks of exposure (e.g., splash, aerosolization, or dust generation). The following sections detail a task-based approach to PPE selection.

Hand Protection: A Critical Choice

The selection of appropriate gloves is paramount due to the H315 "Causes skin irritation" classification. Standard nitrile gloves, while common in laboratories, offer poor resistance to certain classes of chemicals, including aromatic amines and esters, which are structurally relevant to this compound[4][5].

Causality: The ester and amine functionalities in the molecule can compromise the integrity of standard nitrile gloves over time, leading to permeation and skin exposure. Therefore, while nitrile gloves may be used for brief, incidental splash protection, they are not suitable for prolonged handling or immersion.

Protocol:

  • For low-risk tasks (e.g., handling sealed containers): A single pair of standard nitrile gloves is acceptable.

  • For weighing, solution preparation, and direct handling: Double-gloving is mandatory. The outer glove should be of a more resistant material.

  • Immediate Action on Exposure: If a glove comes into contact with the chemical, it must be removed and replaced immediately to prevent breakthrough[5]. Hands should be washed thoroughly.

Table 1: Glove Selection Guide

Glove MaterialProtection LevelRecommended UseRationale
Nitrile Rubber Splash Protection OnlyShort-term handling, weighing solids. Must be changed immediately upon contact.Provides good dexterity but has poor resistance to amines and esters[4][5].
Neoprene Moderate ProtectionHandling solutions, performing reactions.Offers better resistance to a broader range of chemicals than nitrile, including some acids and caustics[6].
Butyl Rubber High ProtectionSpill cleanup, handling large quantities, prolonged tasks.Excellent resistance to esters, ketones, and aldehydes. A preferred choice for high-risk scenarios[6].
Silver Shield®/4H® High ProtectionVersatile for handling various chemicals, including those with poor resistance to rubber-based gloves[7].Resistant to a wide array of chemical classes[7]. Can be used as an inner or outer glove.
Eye and Face Protection

Given the H319 "Causes serious eye irritation" classification, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all work with this compound[8].

  • Elevated Risk: When preparing solutions, transferring liquids, or performing any task with a risk of splashing, a full-face shield must be worn over the safety goggles[9]. This provides a secondary barrier protecting the entire face.

Body and Respiratory Protection

Body Protection: A standard laboratory coat should be worn at all times and kept fully fastened. For procedures involving larger quantities (>10g) or a significant risk of splashes, a chemically resistant apron or gown should be worn over the lab coat[9].

Respiratory Protection: The H332 "Harmful if inhaled" statement necessitates strict engineering controls.

  • Primary Control: All weighing of the solid compound and handling of stock solutions must be performed within a certified chemical fume hood to minimize inhalation risk[10].

  • Secondary Control: If engineering controls are not available or are insufficient to prevent the generation of dust or aerosols, a NIOSH-approved respirator is required[8]. For solids, an N95-rated respirator may be sufficient, but for potential vapor exposure, a respirator with organic vapor cartridges is recommended[2][11].

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of the compound's lifecycle in the laboratory.

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal weigh Weigh Solid Compound prep_sol Prepare Stock Solution weigh->prep_sol ppe_high Required PPE: - Chemical Goggles + Face Shield - Double Gloves (e.g., Butyl outer) - Chemically Resistant Apron weigh->ppe_high reaction Perform Reaction prep_sol->reaction spill Spill Cleanup prep_sol->spill Potential Spill prep_sol->ppe_high dispose Waste Disposal reaction->dispose ppe_med Required PPE: - Chemical Goggles - Double Gloves (e.g., Neoprene outer) - Lab Coat reaction->ppe_med spill->dispose spill->ppe_high start Start: Receive & Inspect Container fume_hood Work in Chemical Fume Hood start->fume_hood fume_hood->weigh

Caption: Experimental workflow and corresponding PPE levels.

Receiving and Storage:
  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents[8][11]. The recommended storage temperature is 2-8°C.

Weighing and Aliquoting (Solid Form):
  • Location: Perform exclusively inside a chemical fume hood.

  • PPE: Don chemical splash goggles, a face shield, a lab coat with a chemical-resistant apron, and double gloves (with a butyl or neoprene outer layer).

  • Procedure: Use anti-static equipment where possible. Handle gently to avoid creating airborne dust. Clean the spatula and weighing vessel meticulously after use.

Solution Preparation and Handling:
  • Location: Conduct inside a chemical fume hood.

  • PPE: Wear chemical splash goggles, a face shield, a lab coat, and double gloves.

  • Procedure: Add the solid to the solvent slowly. If any heat is generated, allow the solution to cool before sealing the container.

Spill and Disposal Management

Spill Response:

A prompt and correct response to a spill is crucial for safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area. Ensure proper ventilation.

  • Protect: Don the highest level of PPE: respiratory protection (if not in a fume hood), chemical goggles and face shield, heavy-duty gloves (e.g., Butyl rubber), and a chemical-resistant apron or suit.

  • Contain (Solid Spill): Do NOT dry sweep. Gently cover the spill with a damp paper towel or use an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne[11][12].

  • Collect: Carefully scoop the contained material into a clearly labeled, sealable container for hazardous waste[12].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Waste Disposal Plan:

Chemical waste must be handled in accordance with all local, state, and federal regulations. Never discharge this chemical into drains or the environment[12][13].

  • Waste Collection: Collect all waste containing Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate (including contaminated gloves, paper towels, and empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through a licensed environmental waste management company[14]. The preferred method is typically high-temperature incineration[12].

  • Container Decontamination: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Only then can the container be considered for recycling or disposal as regular waste[12].

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • BenchChem. (n.d.). Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds.
  • BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • BenchChem. (2025). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
  • Uline. (n.d.). Chemical Resistant Glove Guide.
  • BU CyberSec Lab. (n.d.). Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.
  • Fluorochem. (n.d.). ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE HCL.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Piperazine.
  • Fisher Scientific. (2011, December 15). Safety Data Sheet: 1-(2-Pyrimidyl)piperazine.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Biosynth. (2023, July 19). Safety Data Sheet.
  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart.
  • Environment, Health and Safety, UNC-Chapel Hill. (n.d.). Hand Protection Chemical Resistance Guide.
  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Ethylpiperazine-2,3-dione.
  • BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • LookChem. (2024, August 24). 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate
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Reactant of Route 2
Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate
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